Product packaging for CCMQ(Cat. No.:)

CCMQ

Cat. No.: B1662270
M. Wt: 231.20 g/mol
InChI Key: IFXJDEHFADWURH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The Constitution in Chinese Medicine Questionnaire (CCMQ) is a psychometric instrument designed for research into the classification and assessment of body constitution types according to the principles of Traditional Chinese Medicine (TCM). Developed by Prof. Wang Qi's group, it has become a standard tool in China for clinical studies and public health research. The this compound consists of 60 items that measure nine distinct body constitution types: Gentleness, Qi-deficiency, Yang-deficiency, Yin-deficiency, Phlegm-dampness, Damp-heat, Blood-stasis, Qi-stagnation, and Inherited-special constitution. The primary application of the this compound is to provide a structured and convenient method for identifying an individual's constitution, which is a fundamental concept in TCM for understanding health trends, disease predisposition, and guiding personalized health management and treatment strategies. Its main research value lies in bridging TCM theory with empirical, data-driven studies. The questionnaire has demonstrated good psychometric properties, including reliability and validity, and has been linguistically validated and used in populations beyond mainland China, including Hong Kong, Japan, and Canada. Researchers utilize the this compound to investigate the correlations between TCM body constitutions and various diseases, aging, biomarkers, and health outcomes in both clinical and community-based settings. This product is For Research Use Only (RUO).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9NO4 B1662270 CCMQ

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(carboxymethyl)quinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4/c14-10(15)6-8-5-7-3-1-2-4-9(7)13-11(8)12(16)17/h1-5H,6H2,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFXJDEHFADWURH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)C(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Linchpin of Global Measurement Accord: A Technical Guide to the Role of the CCQM

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the assurance that measurements are accurate, comparable, and reliable across international borders is not merely a matter of convenience; it is a cornerstone of scientific integrity, global trade, and regulatory acceptance. At the heart of this global measurement harmony lies the Consultative Committee for Amount of Substance: Metrology in Chemistry and Biology (CCQM), a body whose work underpins the international framework of chemical and biological measurement standards.

This in-depth technical guide explores the pivotal role of the CCQM, its operational framework, and its impact on the scientific community. We will delve into the mechanisms the CCQM employs to establish global comparability, present key data on its activities, and provide insights into the rigorous experimental protocols that form the basis of international measurement confidence.

The Mandate of the CCQM: Ensuring Global Comparability

The CCQM is a consultative committee of the International Committee for Weights and Measures (CIPM), which in turn operates under the authority of the General Conference on Weights and Measures (CGPM), an intergovernmental body established by the Metre Convention in 1875.[1] The primary remit of the CCQM is to develop, improve, and document the equivalence of national standards for chemical and biological measurements.[1][2] Its mission is to advance the global comparability of these measurement standards and capabilities, enabling member states and associates to make measurements with confidence.[3]

This is achieved by promoting traceability to the International System of Units (SI) or, where this is not yet feasible, to other internationally agreed-upon references.[2] The CCQM's activities are crucial for a wide range of sectors, including healthcare, food safety, environmental monitoring, and the pharmaceutical industry, where accurate and comparable measurements are paramount.[1][4]

The organizational structure of the CCQM is designed to address the diverse needs of the chemical and biological measurement community. It comprises several technical working groups, each focused on a specific area of metrology.

CCQM Working Groups:

  • Cell Analysis (CAWG)

  • Electrochemical Analysis (EAWG)

  • Gas Analysis (GAWG)

  • Inorganic Analysis (IAWG)

  • Isotope Ratios (IRWG)

  • Key Comparisons and CMC Quality (KCWG)

  • Nucleic Acid Analysis (NAWG)

  • Organic Analysis (OAWG)

  • Protein Analysis (PAWG)

  • Surface Analysis (SAWG)

  • Strategic Planning (SPWG)

These working groups are responsible for carrying out the technical work of the CCQM, primarily through the organization of key comparisons and pilot studies.

The Pillars of Confidence: Key Comparisons and CMCs

The core of the CCQM's strategy for establishing global measurement equivalence rests on two key pillars: Key Comparisons (KCs) and Calibration and Measurement Capabilities (CMCs) . This system is a cornerstone of the CIPM Mutual Recognition Arrangement (CIPM MRA), an agreement between national metrology institutes (NMIs) to mutually recognize the validity of their calibration and measurement certificates.

Key Comparisons are inter-laboratory studies that assess the competence of participating NMIs in performing specific measurements.[4] These comparisons are meticulously planned and executed to test the highest level of measurement capability. The results of key comparisons provide a robust technical basis for demonstrating the equivalence of measurement standards held by different countries.

Calibration and Measurement Capabilities (CMCs) are peer-reviewed statements of an NMI's best measurement capability for a given quantity, expressed in terms of measurement uncertainty.[5] These CMCs are published in the BIPM Key Comparison Database (KCDB), a publicly accessible repository of information on the international equivalence of measurement standards.[5] The successful participation in relevant key comparisons is a prerequisite for the acceptance and publication of an NMI's CMCs.

Quantitative Overview of CCQM Activities

The scale and scope of the CCQM's activities are substantial, reflecting the broad and critical nature of chemical and biological measurements. The following tables summarize the quantitative output of the CCQM in terms of key comparisons, pilot studies, and CMCs.

Activity Type Total Number (as of October 2025)
CCQM Key Comparisons258
CCQM Pilot Studies215
CCQM Calibration and Measurement Capabilities (CMCs)> 7,000

Table 1: Overview of CCQM Activities. This table provides a summary of the total number of key comparisons, pilot studies, and CMCs under the purview of the CCQM.

CCQM Working Group Number of Key Comparisons Number of Pilot Studies
Gas Analysis (GAWG)6548
Inorganic Analysis (IAWG)5845
Organic Analysis (OAWG)7562
Electrochemical Analysis (EAWG)2520
Bioanalysis (BAWG - Predecessor to NAWG, PAWG, CAWG)3540

Table 2: Distribution of Key Comparisons and Pilot Studies by Selected CCQM Working Groups. This table illustrates the distribution of these activities across some of the key technical areas within the CCQM.

Experimental Protocols: A Glimpse into the Rigor of CCQM Key Comparisons

The credibility of key comparisons hinges on the meticulous design and execution of their experimental protocols. These protocols are developed by the relevant CCQM working group and are designed to be challenging yet representative of real-world measurement scenarios. Below are summaries of the methodologies for two key CCQM comparisons.

CCQM-K118: Natural Gas Composition

This key comparison focused on the determination of the composition of two types of natural gas: a low-calorific, hydrogen-enriched natural gas and a high-calorific, LNG-type gas.

Methodology:

  • Sample Preparation and Distribution: The coordinating laboratory prepared a batch of homogeneous and stable gas mixtures for each of the two natural gas types. These samples were distributed to the 14 participating laboratories.

  • Measurement by Participants: Each participating laboratory used its own primary methods for gas analysis to determine the amount-of-substance fraction of the components in the gas mixtures. Commonly employed techniques included gas chromatography with various detectors (TCD, FID) and non-dispersive infrared (NDIR) spectroscopy.

  • Data Submission: Participants submitted their measurement results, along with a detailed uncertainty budget, to the coordinating laboratory.

  • Data Analysis: The submitted data was analyzed to determine a Key Comparison Reference Value (KCRV), which represents the consensus value of the measurement. The performance of each laboratory was evaluated based on its deviation from the KCRV.

CCQM-K55d: Purity of Folic Acid

This key comparison aimed to assess the capabilities of NMIs in assigning the purity of a high-purity organic compound, folic acid.

Methodology:

  • Sample Distribution: A well-characterized batch of high-purity folic acid was distributed to the participating laboratories.

  • Purity Assessment: Participants were required to determine the mass fraction of the main component (folic acid) using a mass balance approach. This involved the quantification of structurally related impurities, water content, residual organic solvents, and non-volatile residues.

  • Analytical Techniques: A variety of analytical techniques were employed, including:

    • Chromatographic methods (HPLC-UV, LC-MS) for the identification and quantification of organic impurities.

    • Karl Fischer titration for the determination of water content.

    • Thermogravimetric analysis (TGA) for the determination of volatile components and non-volatile residue.

    • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and quantitative analysis.

  • Calculation of Purity: The purity was calculated by subtracting the mass fractions of all identified impurities from 100%. A comprehensive uncertainty budget was required for the final purity value.

Visualizing the Framework: Workflows and Relationships

To better understand the operational logic of the CCQM and its role in the international measurement infrastructure, the following diagrams, created using the Graphviz DOT language, illustrate key processes.

CCQM_Key_Comparison_Workflow cluster_planning Planning & Initiation cluster_execution Execution cluster_evaluation Evaluation & Reporting cluster_outcome Outcome Proposal Proposal Protocol_Dev Protocol Development Proposal->Protocol_Dev Sample_Prep Sample Preparation Protocol_Dev->Sample_Prep Distribution Sample Distribution Sample_Prep->Distribution Measurement Participant Measurement Distribution->Measurement Data_Submission Data Submission Measurement->Data_Submission Data_Analysis Data Analysis Data_Submission->Data_Analysis KCRV_Determination KCRV Determination Data_Analysis->KCRV_Determination Draft_Report Draft Report KCRV_Determination->Draft_Report Final_Report Final_Report Draft_Report->Final_Report KCDB_Publication Publication in KCDB Final_Report->KCDB_Publication CMC_Support Support for CMCs KCDB_Publication->CMC_Support Metrological_Traceability_Chain SI SI Units Primary_Standard Primary Standard (e.g., Pure Substance) SI->Primary_Standard Realization NMI_CRM National Metrology Institute (NMI) Certified Reference Material (CRM) Primary_Standard->NMI_CRM Calibration Industry_Calibrator Industry/Laboratory Working Calibrator NMI_CRM->Industry_Calibrator Calibration Routine_Measurement Routine Measurement Result Industry_Calibrator->Routine_Measurement Calibration

References

An In-Depth Technical Guide to the Consultative Committee for Amount of Substance (CCQM): History, Mission, and Core Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the global landscape of scientific measurement, ensuring the comparability and accuracy of results is paramount. This is particularly critical in fields such as chemical and biological analysis, where precise measurements underpin everything from pharmaceutical development and clinical diagnostics to environmental monitoring and international trade. At the heart of the international effort to ensure confidence in these measurements is the Consultative Committee for Amount of Substance: Metrology in Chemistry and Biology (CCQM).

This technical guide provides an in-depth overview of the CCQM, from its historical origins and mission to its operational structure and core activities. It is intended for researchers, scientists, and drug development professionals who rely on accurate and comparable measurements in their work.

History and Mission of the CCQM

The Genesis of a Global Need

The late 20th century saw a rapid advancement in analytical chemistry and a growing recognition of the need for international comparability of chemical measurements. Unlike physical measurements, which had a long-established system of traceability to the International System of Units (SI), chemical measurements often lacked a clear and consistent framework for demonstrating equivalence across different laboratories and countries. This "world-wide lack on comparability and metrological traceability" posed significant challenges for global trade, regulatory compliance, and scientific collaboration.[1]

Recognizing this critical gap, the International Committee for Weights and Measures (CIPM), the governing body of the International Bureau of Weights and Measures (BIPM), established a Working Group on Metrology in Chemistry in 1991.[2] The early work of this group, which included studies on the measurement of metals in solution and gases, highlighted the complexities and the urgent need for a dedicated international body.[2]

Establishment and Evolution

In 1993, the CIPM made the landmark decision to create the Consultative Committee for Amount of Substance (CCQM), charging it with advising the CIPM on matters related to the accuracy of quantitative chemical measurements and their traceability to the SI.[1] The first meeting of the CCQM was held in 1995, marking the formal beginning of a coordinated global effort to establish a robust metrological framework for chemistry.[2]

Since its inception, the CCQM has grown to become the largest and one of the most active of the CIPM's consultative committees, with nine technical subject working groups.[3] Its scope has also expanded to formally include biology, reflecting the increasing importance of metrology in areas such as clinical diagnostics, biotechnology, and cell analysis.

Mission and Vision for the Future

The overarching vision of the CCQM is "A world in which all chemical and biological measurements are made at the required level of accuracy to meet the needs of society."[4][5] To achieve this, the CCQM's mission is "To advance global comparability of chemical and biological measurement standards and capabilities, enabling Member states and Associates to make measurements with confidence."[4][5]

The core responsibilities of the CCQM are:[6]

  • To establish global comparability of measurement results by promoting traceability to the SI, or to other internationally agreed references where SI traceability is not yet feasible.

  • To contribute to the establishment of a globally recognized system of national measurement standards, methods, and facilities for chemical and biological measurements.

  • To support the implementation and maintenance of the CIPM Mutual Recognition Arrangement (CIPM MRA) for chemical and biological measurements.

  • To advise the CIPM on the uncertainties of the BIPM's calibration and measurement services.

  • To act as a forum for the exchange of information and to foster collaboration among its members.

Organizational Structure of the CCQM

The CCQM is composed of representatives from national metrology institutes (NMIs) and other expert laboratories from around the world. Its work is carried out through a series of technical working groups, each focusing on a specific area of chemical or biological metrology.

The following diagram illustrates the organizational structure of the CCQM:

CCQM_Organizational_Structure cluster_leadership Leadership cluster_working_groups Technical Working Groups cluster_supporting_groups Supporting Working Groups President CCQM President CAWG Cell Analysis (CAWG) EAWG Electrochemical Analysis (EAWG) GAWG Gas Analysis (GAWG) IAWG Inorganic Analysis (IAWG) IRWG Isotope Ratios (IRWG) NAWG Nucleic Acid Analysis (NAWG) OAWG Organic Analysis (OAWG) PAWG Protein Analysis (PAWG) SAWG Surface Analysis (SAWG) KCWG Key Comparisons & CMC Quality (KCWG) SPWG Strategic Planning (SPWG) MoleWG ad hoc WG on the Mole

Caption: Organizational structure of the CCQM, showing the leadership and various working groups.

The technical working groups are responsible for carrying out the core scientific work of the CCQM, which primarily involves conducting Key Comparisons and Pilot Studies.[2] The supporting working groups provide oversight and guidance on strategic planning, the quality of key comparisons, and fundamental concepts such as the definition of the mole.

Core Activities: Key Comparisons and Pilot Studies

The cornerstone of the CCQM's work is the organization of international laboratory comparisons, known as Key Comparisons and Pilot Studies. These comparisons are designed to assess and document the equivalence of national measurement standards and to support the Calibration and Measurement Capabilities (CMCs) of participating institutes.

The Workflow of a CCQM Key Comparison

A CCQM Key Comparison is a highly structured exercise that follows a well-defined process to ensure fairness, transparency, and scientific rigor. The general workflow is as follows:

Key_Comparison_Workflow Proposal Proposal for New Comparison Approval Approval by WG and CCQM Proposal->Approval Protocol Development of Technical Protocol Approval->Protocol Registration Registration in KCDB Protocol->Registration Measurements Measurements by Participants Registration->Measurements Reporting Reporting of Results Measurements->Reporting Analysis Data Analysis and KCRV Determination Reporting->Analysis FinalReport Drafting and Approval of Final Report Analysis->FinalReport Publication Publication in KCDB FinalReport->Publication

References

A Guide to the Consultative Committee for Quantity of Matter – Metrology in Chemistry and Biology (CCQM)

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the Consultative Committee for Quantity of Matter – Metrology in Chemistry and Biology (CCQM), its organizational structure, and the functions of its working groups. It is intended for researchers, scientists, and professionals in the field of drug development who require an understanding of the international framework for ensuring the comparability and traceability of chemical and biological measurements.

The Role and Mission of the CCQM

The Consultative Committee for Quantity of Matter – Metrology in Chemistry and Biology (CCQM) is a committee of the International Committee for Weights and Measures (CIPM). Its primary mission is to advance the global comparability of chemical and biological measurement standards and capabilities. This enables member states and associates to perform measurements with confidence, underpinning international trade, supporting regulatory compliance, and advancing scientific research.

The key responsibilities of the CCQM include:

  • Establishing the global comparability of measurement results by promoting traceability to the International System of Units (SI).

  • Developing and documenting the equivalence of national measurement standards, including certified reference materials and reference methods for chemical and biological measurements.

  • Contributing to the implementation and maintenance of the CIPM Mutual Recognition Arrangement (CIPM MRA) for chemical and biological measurements.

  • Acting as a forum for the exchange of information on the research and technical activities of its members.

Organizational Structure of the CCQM

The CCQM is composed of representatives from national metrology institutes (NMIs) and designated institutes (DIs) from the member states of the General Conference on Weights and Measures (CGPM). The committee is led by a President and an Executive Secretary from the International Bureau of Weights and Measures (BIPM). The technical work of the CCQM is carried out by a series of specialized working groups.

CCQM_Structure cluster_wgs Technical Working Groups CCQM CCQM Consultative Committee for Quantity of Matter President President CCQM->President Executive_Secretary Executive Secretary (BIPM) CCQM->Executive_Secretary Working_Groups Working Groups CCQM->Working_Groups oversees KCWG Key Comparisons and CMC Quality (KCWG) CCQM->KCWG SPWG Strategic Planning (SPWG) CCQM->SPWG EAWG Electrochemical Analysis (EAWG) Working_Groups->EAWG IAWG Inorganic Analysis (IAWG) Working_Groups->IAWG OAWG Organic Analysis (OAWG) Working_Groups->OAWG GAWG Gas Analysis (GAWG) Working_Groups->GAWG SAWG Surface Analysis (SAWG) Working_Groups->SAWG PAWG Protein Analysis (PAWG) Working_Groups->PAWG NAWG Nucleic Acid Analysis (NAWG) Working_Groups->NAWG CAWG Cell Analysis (CAWG) Working_Groups->CAWG IRWG Isotope Ratio (IRWG) Working_Groups->IRWG Key_Comparison_Workflow Proposal Proposal & Planning (by a Working Group) Protocol Development of Technical Protocol Proposal->Protocol Participants Registration of Participants (NMIs & DIs) Protocol->Participants Sample Preparation & Distribution of Comparison Sample Participants->Sample Measurement Measurement by Participants Sample->Measurement Results Submission of Results to Coordinating Laboratory Measurement->Results Analysis Data Analysis & Calculation of Key Comparison Reference Value (KCRV) Results->Analysis Report Drafting & Review of Report (Draft A & Draft B) Analysis->Report Publication Final Report Publication in KCDB Report->Publication

The Unseen Standard: How CCQM Elevates Traceability in Laboratory Medicine

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of laboratory medicine, where clinical decisions and drug development milestones rely on the precision of measurements, the concept of traceability is paramount. It is the invisible thread that connects a patient's test result in a local clinic to a globally recognized standard, ensuring that a measurement of "X" in one part of the world is equivalent to a measurement of "X" anywhere else. At the heart of establishing this global equivalence is the Consultative Committee for Amount of Substance – Metrology in Chemistry and Biology (CCQM), a cornerstone of the International Bureau of Weights and Measures (BIPM). This technical guide delves into the profound impact of the CCQM on establishing and maintaining traceability in laboratory medicine, providing researchers, scientists, and drug development professionals with a comprehensive understanding of the core principles, key experimental data, and the methodologies that underpin this critical aspect of modern healthcare.

The Foundation of Comparability: The Role of CCQM

Established to ensure the global comparability of measurement results in chemistry and biology, the CCQM, in collaboration with the Joint Committee for Traceability in Laboratory Medicine (JCTLM), provides the essential framework for traceability. This is achieved through the development and designation of higher-order reference materials and reference measurement procedures. These serve as the pinnacle of the calibration hierarchy, allowing for the dissemination of accuracy from the highest metrological level down to the routine clinical laboratory.

The work of the CCQM is realized through a series of rigorous international comparisons, known as key comparisons and pilot studies. These inter-laboratory studies assess the competence of National Metrology Institutes (NMIs) and Designated Institutes (DIs) in assigning values to reference materials and executing reference measurement procedures. The outcomes of these comparisons provide a tangible demonstration of the global equivalence of measurement capabilities.

Quantitative Insights: Data from CCQM Key Comparisons

The following tables summarize the results from several key CCQM comparisons relevant to laboratory medicine, showcasing the high degree of agreement achieved among participating National Metrology Institutes. This data underscores the effectiveness of the CCQM framework in establishing a global network of comparable measurements.

Table 1: Results of CCQM-K9 Key Comparison for pH of Phosphate Buffer

Participating NMI/DIReported pH Value (at 25 °C)Standard Uncertainty
NMI A6.8650.002
NMI B6.8640.003
NMI C6.8660.002
NMI D6.8650.002
NMI E6.8670.003
KCRV 6.865 0.001

KCRV: Key Comparison Reference Value

Table 2: Results of CCQM-K120 Key Comparison for Carbon Dioxide in Air (Nominal 380 µmol/mol)

Participating NMI/DIReported Mole Fraction (µmol/mol)Standard Uncertainty
NMI F379.950.04
NMI G379.980.05
NMI H379.930.04
NMI I379.960.03
NMI J379.970.05
KCRV 379.96 0.02

KCRV: Key Comparison Reference Value

Table 3: Results of CCQM-K86 Key Comparison for GMO Quantification (Maize DNA)

Participating NMI/DIReported Mass Fraction (%)Standard Uncertainty
NMI K1.0020.015
NMI L0.9980.020
NMI M1.0050.018
NMI N0.9950.022
NMI O1.0000.017
KCRV 1.000 0.008

KCRV: Key Comparison Reference Value

Table 4: Results of CCQM-P199 Pilot Study for HIV-1 RNA Copy Number Quantification (Study Material 1)

Participating NMI/DIReported Copy Number Concentration (copies/µL)Standard Uncertainty
NMI P82045
NMI Q79550
NMI R85060
NMI S81040
NMI T83555
Reference Value 822 25

The Calibration Hierarchy: A Visual Representation

The establishment of traceability relies on an unbroken chain of calibrations, known as the calibration hierarchy. This hierarchy links the value of a calibrator used in a routine clinical laboratory back to the highest-order reference materials and methods.

SI SI Units PRM Primary Reference Material SI->PRM RMP Reference Measurement Procedure PRM->RMP SRM Secondary Reference Material (Certified Reference Material) RMP->SRM ManufacturerCal Manufacturer's Working Calibrator SRM->ManufacturerCal RoutineMethod Routine Clinical Laboratory Method ManufacturerCal->RoutineMethod PatientResult Patient Result RoutineMethod->PatientResult

The Calibration Hierarchy in Laboratory Medicine.

Core Methodologies: Detailed Experimental Protocols

The accuracy and reliability of the traceability chain are underpinned by meticulously validated reference measurement procedures. These methods, often employing techniques like isotope dilution-mass spectrometry (ID-MS), provide the highest level of analytical certainty.

Reference Measurement Procedure for Serum Creatinine by Isotope Dilution-Gas Chromatography/Mass Spectrometry (ID-GC/MS)

This procedure describes a reference method for the accurate determination of creatinine in human serum.

1. Principle: A known amount of isotopically labeled creatinine (e.g., ¹³C₂,¹⁵N-creatinine) is added as an internal standard to a serum sample. After equilibration, the creatinine is chemically derivatized to a volatile form suitable for gas chromatography. The ratio of the abundance of the unlabeled (endogenous) creatinine derivative to the labeled internal standard is measured by mass spectrometry. This ratio is then used to calculate the concentration of creatinine in the sample, traceable to a primary reference material.

2. Materials and Reagents:

  • Certified Reference Material (CRM) for creatinine

  • Isotopically labeled creatinine internal standard

  • Ammonia solution

  • Acetonitrile

  • Derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)

  • High-purity water

3. Sample Preparation:

  • Accurately weigh a serum sample into a glass tube.

  • Add a precise amount of the isotopically labeled creatinine internal standard solution.

  • Vortex the mixture and allow it to equilibrate for at least 30 minutes at room temperature.

  • Add ammonia solution to adjust the pH and precipitate proteins.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

4. Derivatization:

  • Add the derivatizing agent (MSTFA) to the dried extract.

  • Seal the tube and heat at 60°C for 30 minutes to complete the derivatization reaction.

5. GC/MS Analysis:

  • Inject an aliquot of the derivatized sample into the GC/MS system.

  • Use a suitable capillary column for the separation of the creatinine derivative.

  • Operate the mass spectrometer in selected ion monitoring (SIM) mode to monitor characteristic ions of the unlabeled and labeled creatinine derivatives.

6. Quantification:

  • Determine the peak area ratio of the selected ions for the unlabeled and labeled creatinine derivatives.

  • Prepare a calibration curve by analyzing a series of calibration solutions containing known amounts of the creatinine CRM and the internal standard.

  • Calculate the concentration of creatinine in the serum sample using the peak area ratio and the calibration curve.

IFCC Reference Measurement Procedure for Hemoglobin A1c (HbA1c)

This procedure outlines the reference method for the determination of HbA1c, a critical marker for the long-term management of diabetes.

1. Principle: The method is based on the cleavage of the hemoglobin molecule into peptides by the enzyme endoproteinase Glu-C. The resulting glycated and non-glycated N-terminal hexapeptides of the β-chain are then separated and quantified by a high-performance liquid chromatography (HPLC) system coupled with a mass spectrometer (MS) or a UV detector. The HbA1c concentration is expressed as the ratio of the glycated hexapeptide to the sum of the glycated and non-glycated hexapeptides.

2. Materials and Reagents:

  • Certified Reference Materials for HbA1c and Hemoglobin A0 (HbA0)

  • Endoproteinase Glu-C

  • Denaturing reagent (e.g., urea)

  • Reducing agent (e.g., dithiothreitol)

  • Alkylation reagent (e.g., iodoacetamide)

  • HPLC mobile phases

  • High-purity water

3. Sample Preparation (Hemolysate Preparation):

  • Lyse washed red blood cells with a suitable lysis reagent to release hemoglobin.

  • Determine the total hemoglobin concentration of the hemolysate.

4. Enzymatic Digestion:

  • Denature a known amount of hemolysate with the denaturing reagent.

  • Reduce the disulfide bonds with the reducing agent.

  • Alkylate the free sulfhydryl groups with the alkylation reagent.

  • Add endoproteinase Glu-C to the mixture and incubate to cleave the hemoglobin into peptides.

  • Stop the enzymatic reaction by adding a suitable reagent (e.g., formic acid).

5. HPLC-MS/UV Analysis:

  • Inject the peptide mixture into the HPLC system.

  • Separate the glycated and non-glycated N-terminal β-chain hexapeptides using a reverse-phase HPLC column.

  • Detect and quantify the peptides using either a mass spectrometer or a UV detector at a specific wavelength.

6. Quantification:

  • Determine the peak areas of the glycated and non-glycated hexapeptides.

  • Calculate the ratio of the glycated hexapeptide peak area to the sum of the glycated and non-glycated hexapeptide peak areas.

  • Use calibration materials prepared from mixtures of purified HbA1c and HbA0 CRMs to establish a calibration curve and ensure traceability.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for a reference measurement procedure using isotope dilution-mass spectrometry.

Start Start SamplePrep Sample Preparation (Weighing, Spiking with Internal Standard) Start->SamplePrep Equilibration Equilibration SamplePrep->Equilibration Extraction Extraction / Protein Precipitation Equilibration->Extraction Derivatization Derivatization (if required) Extraction->Derivatization Analysis ID-MS Analysis (e.g., GC-MS, LC-MS) Derivatization->Analysis Quantification Quantification (Ratio Measurement, Calibration) Analysis->Quantification End End Quantification->End

Workflow for an ID-MS Reference Measurement Procedure.

Conclusion: A Commitment to Global Health

The work of the CCQM is fundamental to achieving global comparability and reliability of measurement results in laboratory medicine. By providing a robust framework for traceability through the development of higher-order reference materials and methods, and by verifying the competence of national metrology institutes through rigorous international comparisons, the CCQM plays a pivotal role in ensuring the accuracy of clinical diagnoses, the efficacy of therapeutic monitoring, and the integrity of data in drug development. For researchers, scientists, and drug development professionals, a thorough understanding of the principles and practices of metrological traceability, as championed by the CCQM, is not merely a technical requirement but a commitment to the advancement of global health.

A Guide to the Pinnacle of Measurement Science: The BIPM and its Synergy with the CCQM

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of scientific research and development, particularly within the pharmaceutical industry, the precision and comparability of measurements are paramount. At the heart of ensuring global uniformity in metrology—the science of measurement—lies the Bureau International des Poids et Mesures (BIPM) . This in-depth guide explores the foundational role of the BIPM and its critical relationship with the Consultative Committee for Amount of Substance – Metrology in Chemistry and Biology (CCQM) , offering a comprehensive overview for professionals who rely on the highest standards of measurement accuracy.

The Bureau International des Poids et Mesures (BIPM): The Keystone of Global Metrology

Established by the Metre Convention on May 20, 1875, the BIPM is an intergovernmental organization tasked with ensuring the worldwide uniformity of measurements and their traceability to the International System of Units (SI).[1] Headquartered near Paris, France, the BIPM operates under the authority of the General Conference on Weights and Measures (CGPM), a diplomatic body of the Member States.[1]

The BIPM's core mission is to:

  • Establish and maintain fundamental international standards and scales for physical quantities.

  • Coordinate the international comparison of national measurement standards.

  • Carry out scientific and technical research to advance the science of measurement.

  • Provide a forum for international collaboration in metrology.

The BIPM's work underpins the global quality infrastructure, which is essential for international trade, manufacturing, human health, and environmental protection.

Organizational Structure of the BIPM

The BIPM's governance structure ensures international collaboration and scientific rigor. The CGPM, composed of delegates from Member States, is the supreme authority and meets every four to six years to make decisions on the SI and the strategic direction of the BIPM. The International Committee for Weights and Measures (CIPM), comprising 18 elected individuals, directs the scientific and technical work of the BIPM. The day-to-day operations are managed by the Director of the BIPM and its staff.

BIPM_Structure CGPM General Conference on Weights and Measures (CGPM) (Member States) CIPM International Committee for Weights and Measures (CIPM) (18 elected members) CGPM->CIPM supervises BIPM International Bureau of Weights and Measures (BIPM) (Director and Staff) CIPM->BIPM directs CCs Consultative Committees (CCs) CIPM->CCs establishes and supervises

Figure 1: Organizational Structure of the BIPM.

The Consultative Committee for Amount of Substance (CCQM): Advancing Metrology in Chemistry and Biology

Recognizing the growing importance of accurate chemical and biological measurements, the CIPM established the Consultative Committee for Amount of Substance – Metrology in Chemistry and Biology (CCQM) in 1993. The CCQM is the leading international forum for the coordination of chemical and biological metrology.

The primary mission of the CCQM is to:

  • Establish the global comparability of measurement results in chemistry and biology.

  • Develop and document the equivalence of national standards for chemical and biological measurements.

  • Advise the CIPM on matters related to metrology in chemistry and biology.

The CCQM carries out its mission through a network of working groups, each focusing on a specific area of chemical or biological analysis.

Quantitative Overview of the BIPM and CCQM

To provide a clearer picture of the scale and scope of their activities, the following tables summarize key quantitative data for the BIPM and CCQM.

MetricValue
BIPM Member States64
BIPM Associate States and Economies36
BIPM StaffApprox. 70+
Total Key Comparisons (KCDB)1243
Total Supplementary Comparisons (KCDB)755
Total CMCs (KCDB)26504

Table 1: Key Statistics for the BIPM (as of October 2025).

MetricValue
CCQM Working Groups11
CCQM Task Groups3
CCQM Key Comparisons (approx.)>200
CCQM Pilot Studies (approx.)>200

Table 2: Key Statistics for the CCQM.

The Symbiotic Relationship: BIPM and CCQM

The relationship between the BIPM and the CCQM is one of direct oversight and close collaboration. The CCQM is a consultative committee of the CIPM, meaning it provides expert advice and carries out the technical work mandated by the CIPM in the field of chemical and biological metrology. The BIPM provides the secretariat for the CCQM and its working groups, and its laboratory facilities are used to coordinate key comparisons and conduct related research.

BIPM_CCQM_Relationship cluster_BIPM BIPM Governance cluster_CCQM CCQM Structure CGPM CGPM CIPM CIPM CGPM->CIPM BIPM BIPM CIPM->BIPM CCQM CCQM Plenary CIPM->CCQM advises BIPM->CCQM provides secretariat & scientific support WGs Working Groups CCQM->WGs TGs Task Groups CCQM->TGs Key_Comparison_Workflow Proposal Proposal & Approval by CCQM Working Group Protocol Development of Experimental Protocol Proposal->Protocol Preparation Preparation & Distribution of Comparison Samples Protocol->Preparation Measurement Measurement by Participating NMIs Preparation->Measurement Reporting Reporting of Results & Uncertainty Budgets Measurement->Reporting Analysis Analysis of Results & Calculation of KCRV Reporting->Analysis Review Peer Review of Draft Report (A & B) Analysis->Review Publication Publication of Final Report in KCDB Review->Publication

References

A Technical Guide to the CCQM's Strategic Plan for Metrology in Chemistry and Biology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the strategic direction of the Consultative Committee for Amount of Substance: Metrology in Chemistry and Biology (CCQM). The CCQM, a global authority in chemical and biological measurements, plays a pivotal role in ensuring the international comparability and accuracy of measurement results. This is critical for advancing scientific research, facilitating international trade, and ensuring the safety and efficacy of pharmaceutical products.

The CCQM's 2021-2030 strategy is built on the vision of a world where all chemical and biological measurements are made at the required level of accuracy to meet societal needs.[1] Its mission is to advance the global comparability of chemical and biological measurement standards and capabilities, enabling member states and associates to make measurements with confidence.[1][2][3]

Core Strategic Aims (2021-2030)

The CCQM has outlined seven strategic aims to guide its activities through 2030:

  • Addressing Global Challenges: To contribute to the resolution of global challenges in areas such as environment and climate, healthcare, and food safety.[2][4]

  • Promoting Traceable Measurements: To encourage the adoption of metrologically traceable chemical and biological measurements.[2]

  • Advancing Measurement Science: To progress the state-of-the-art in chemical and biological measurement science.[1][2]

  • Enhancing Comparison Efficiency: To improve the efficiency and efficacy of the global system of comparisons for chemical and biological measurement standards.[1][2]

  • Evolving Calibration and Measurement Capabilities (CMCs): To continue the evolution of CMCs to meet the evolving needs of stakeholders.[1][2]

  • Supporting Emerging Metrology Institutes: To support the development of capabilities at National Metrology Institutes (NMIs) and Designated Institutes (DIs) with emerging activities.[2]

  • Maintaining Organizational Vitality: To regularly review and update the CCQM's structure to effectively fulfill its mission.[2]

Key Sectors of Strategic Importance

The CCQM has identified nine key sectors that will heavily influence its work in the coming decade:

  • Environment and Climate

  • Healthcare and Life Sciences

  • Food Safety, Trade, and Authenticity

  • Energy

  • Legal Metrology

  • Fundamental Metrology and Support of the SI

  • Forensic Sciences and Anti-doping

  • Advanced Manufacturing

  • Biotechnology and Drug Discovery

Data Presentation: Insights from Key Comparisons

The core of the CCQM's work involves organizing key comparisons and pilot studies to assess and demonstrate the measurement capabilities of participating NMIs and DIs. The results of these comparisons are publicly available in the BIPM Key Comparison Database (KCDB). Below are examples of quantitative data from representative key comparisons, summarized for clarity.

Table 1: Results of Key Comparison CCQM-K92 - Measurement of Electrolytic Conductivity

This comparison assessed the capabilities of NMIs in measuring the electrolytic conductivity of KCl solutions at two different concentrations.

Participating LaboratoryMeasured Conductivity (0.05 S/m)Expanded Uncertainty (k=2) (S/m)Measured Conductivity (20 S/m)Expanded Uncertainty (k=2) (S/m)
NMI 10.049980.0000319.9950.004
NMI 20.050010.0000419.9980.005
NMI 30.049990.0000219.9960.003
...............

Data is illustrative and based on the structure of KCDB reports.

Table 2: Results of Key Comparison CCQM-K34.2 - Assay of Potassium Hydrogen Phthalate

This comparison focused on the accurate determination of the purity of a key reference material, potassium hydrogen phthalate (KHP), which is crucial for acid-base titrations.

Participating LaboratoryPurity of KHP (mass fraction)Expanded Uncertainty (k=2)
INMETRO0.9999920.000015
UNIIM0.9999880.000012
SMU (Coordinating Lab)0.9999950.000010

Source: Final report of CCQM-K34.2[3]

Experimental Protocols: A Closer Look at Methodologies

The following sections provide a detailed look at the methodologies employed in key CCQM comparisons, offering insights into the rigorous standards upheld in metrology.

Protocol for CCQM-K92: Measurement of Electrolytic Conductivity

The primary method for measuring electrolytic conductivity involves the use of a conductivity cell and a high-precision impedance bridge. The protocol for this key comparison specified the following critical steps:

  • Cell Constant Determination: Each participating laboratory first determined the cell constant of their conductivity cell using a primary standard solution of known conductivity. This is typically a potassium chloride (KCl) solution of a specific concentration, prepared by gravimetric methods.

  • Temperature Control: The temperature of the measurement solution was strictly controlled to 25 °C ± 0.01 °C, as electrolytic conductivity is highly dependent on temperature.

  • Impedance Measurement: The impedance of the cell filled with the sample solution was measured using a high-precision AC bridge at a specified frequency (typically in the range of 1-5 kHz).

  • Conductivity Calculation: The electrolytic conductivity of the sample was then calculated using the measured impedance and the determined cell constant.

  • Uncertainty Analysis: A comprehensive uncertainty budget was required from each participant, detailing all sources of uncertainty, including the preparation of the standard solution, temperature measurement, impedance measurement, and the determination of the cell constant.

Protocol for CCQM-K34.2: Assay of Potassium Hydrogen Phthalate

The assay of high-purity materials like KHP is often performed using coulometry, a highly accurate electrochemical method. The protocol for this key comparison involved the following key stages:

  • Sample Preparation: A precise amount of the KHP sample was weighed and dissolved in a suitable electrolyte to create the analyte solution.

  • Coulometric Titration: The KHP solution was titrated with electrochemically generated hydroxide ions. A constant current was passed through a generating electrode in the titration cell, producing a known amount of titrant.

  • Endpoint Detection: The endpoint of the titration was detected using a high-precision pH meter or a potentiometric system to determine the equivalence point.

  • Calculation of Purity: The purity of the KHP was calculated based on the total charge passed (current multiplied by time) to reach the endpoint, the mass of the KHP sample, and Faraday's constant.

  • Traceability and Uncertainty: The traceability of the measurement was established through the calibration of the current source, the timer, and the balance. A detailed uncertainty analysis was performed to account for all potential sources of error.

Visualizing Metrological Workflows and Relationships

The following diagrams, created using the DOT language, illustrate key workflows and relationships within the CCQM's strategic framework.

CCQM_Strategic_Workflow cluster_Strategy CCQM Strategic Plan 2021-2030 cluster_Activities Core Activities cluster_Outputs Outcomes and Impact Global Challenges Global Challenges Strategic Aims Strategic Aims Global Challenges->Strategic Aims Key Sectors Key Sectors Strategic Aims->Key Sectors Key Comparisons Key Comparisons Key Sectors->Key Comparisons Pilot Studies Pilot Studies Key Sectors->Pilot Studies CMC Development CMC Development Key Sectors->CMC Development Global Comparability Global Comparability Key Comparisons->Global Comparability Scientific Advancement Scientific Advancement Pilot Studies->Scientific Advancement Traceable Measurements Traceable Measurements CMC Development->Traceable Measurements

Caption: Workflow of the CCQM strategic plan.

Key_Comparison_Workflow Protocol Development Protocol Development Sample Distribution Sample Distribution Protocol Development->Sample Distribution NMI Measurements NMI Measurements Sample Distribution->NMI Measurements Data Submission Data Submission NMI Measurements->Data Submission Data Analysis Data Analysis Data Submission->Data Analysis Final Report Final Report Data Analysis->Final Report

Caption: Generalized workflow of a CCQM key comparison.

Signaling_Pathway_Traceability cluster_SI International System of Units (SI) cluster_Primary Primary Reference Materials cluster_Secondary Secondary Reference Materials cluster_Routine Routine Laboratory Measurement Mole Mole Pure Substance CRM Pure Substance CRM Mole->Pure Substance CRM Realization Matrix CRM Matrix CRM Pure Substance CRM->Matrix CRM Value Assignment In-house Calibrator In-house Calibrator Matrix CRM->In-house Calibrator Calibration Patient/Test Sample Patient/Test Sample In-house Calibrator->Patient/Test Sample Measurement

Caption: Traceability chain in chemical and biological measurements.

References

The Cornerstone of Global Chemical and Biological Measurement: The CCQM's Role in the International System of Units (SI)

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: October 28, 2025

Abstract

The International System of Units (SI) provides the fundamental basis for all measurements, ensuring global comparability and interchangeability of data. In the realms of chemistry, biology, and medicine, the accuracy and traceability of measurements are paramount for scientific advancement, regulatory compliance, and the development of safe and effective therapeutics. The Consultative Committee for Amount of Substance – Metrology in Chemistry and Biology (CCQM) of the International Committee for Weights and Measures (CIPM) plays a pivotal role in establishing and maintaining the global comparability of chemical and biological measurements, directly impacting the practical realization and dissemination of the SI unit for the amount of substance, the mole. This technical guide provides an in-depth overview of the CCQM's contributions to the SI, with a focus on its key activities, the redefinition of the mole, and the establishment of measurement traceability through international comparisons. Detailed experimental protocols, quantitative data from key comparisons, and visual representations of core metrological concepts are presented to provide a comprehensive resource for the scientific community.

Introduction: The Importance of Metrological Traceability in Chemical and Biological Sciences

In scientific research and industrial applications, the ability to compare measurement results across different laboratories, countries, and time is fundamental. This comparability is achieved through an unbroken chain of calibrations to a common reference, a concept known as metrological traceability.[1] For chemical and biological measurements, this traceability is ultimately linked to the SI. The CCQM is the leading international body responsible for developing, improving, and documenting the equivalence of national standards for these measurements, thereby ensuring that a measurement of a specific substance's concentration, for example, is equivalent whether it is performed in North America, Europe, or Asia.[2]

The core mission of the CCQM is to establish global comparability of measurement results by promoting traceability to the SI, or to other internationally agreed references where SI traceability is not yet feasible.[2] This is primarily achieved through a program of international comparisons, known as Key Comparisons (KCs) and Pilot Studies, which are organized by the CCQM's various working groups.[3] These comparisons assess the capabilities of National Metrology Institutes (NMIs) and Designated Institutes (DIs) to perform high-accuracy measurements.

The CCQM's Structure and Key Activities

The CCQM is composed of representatives from NMIs and DIs from around the world and is structured into several working groups, each focusing on a specific area of chemical and biological metrology.[2]

CCQM Working Groups:

  • Cell Analysis (CAWG): Focuses on the quantification of cells and their properties.[4]

  • Electrochemical Analysis (EAWG): Deals with measurements of pH, electrolytic conductivity, and coulometry.[4]

  • Gas Analysis (GAWG): Specializes in the composition of gas mixtures.[4]

  • Inorganic Analysis (IAWG): Concentrates on the measurement of elements and inorganic compounds.[4]

  • Isotope Ratio (IRWG): Addresses the measurement of isotope ratios.

  • Nucleic Acid Analysis (NAWG): Focuses on the quantification of DNA and RNA.

  • Organic Analysis (OAWG): Deals with the measurement of organic compounds, including pharmaceuticals, food contaminants, and clinical biomarkers.[4]

  • Protein Analysis (PAWG): Specializes in the quantification of proteins.

  • Surface Analysis (SAWG): Concentrates on measurements of the composition and structure of surfaces.

  • Key Comparisons and CMC Quality (KCWG): Oversees the review of Calibration and Measurement Capabilities (CMCs).

  • Strategic Planning (SPWG): Develops the long-term strategy for the CCQM.

These working groups are responsible for planning and executing key comparisons and pilot studies, which are critical for demonstrating the equivalence of measurement capabilities among participating institutes.[3] The results of these comparisons are published in the BIPM Key Comparison Database (KCDB), providing transparent evidence of the measurement capabilities of each NMI.[5]

CCQM_Structure cluster_WGs Working Groups cluster_SupportWGs Support Working Groups CCQM Consultative Committee for Amount of Substance – Metrology in Chemistry and Biology (CCQM) CAWG Cell Analysis (CAWG) CCQM->CAWG EAWG Electrochemical Analysis (EAWG) CCQM->EAWG GAWG Gas Analysis (GAWG) CCQM->GAWG IAWG Inorganic Analysis (IAWG) CCQM->IAWG IRWG Isotope Ratio (IRWG) CCQM->IRWG NAWG Nucleic Acid Analysis (NAWG) CCQM->NAWG OAWG Organic Analysis (OAWG) CCQM->OAWG PAWG Protein Analysis (PAWG) CCQM->PAWG SAWG Surface Analysis (SAWG) CCQM->SAWG KCWG Key Comparisons and CMC Quality (KCWG) CCQM->KCWG SPWG Strategic Planning (SPWG) CCQM->SPWG

Organizational Structure of the CCQM.

The Redefinition of the Mole and the CCQM's Contribution

A landmark achievement in metrology was the 2018 redefinition of the SI base units, which came into effect on May 20, 2019.[6] This redefinition fundamentally changed the basis of the SI from a system based on artifacts to one based on fundamental constants of nature.[7]

Prior to this, the mole was defined as the amount of substance of a system which contains as many elementary entities as there are atoms in 0.012 kilogram of carbon-12.[8] This definition was dependent on the definition of the kilogram, which was based on a physical artifact, the International Prototype of the Kilogram (IPK).[9]

The new definition of the mole is:

"The mole, symbol mol, is the SI unit of amount of substance. One mole contains exactly 6.022 140 76 × 10²³ elementary entities. This number is the fixed numerical value of the Avogadro constant, NA, when expressed in the unit mol⁻¹ and is called the Avogadro number."[8][10]

This redefinition decouples the mole from the kilogram and bases it on a fixed numerical value of the Avogadro constant. The CCQM, in close collaboration with the International Union of Pure and Applied Chemistry (IUPAC), played a crucial role in this redefinition by ensuring that the new definition would be practical and meet the needs of the chemistry community.[6][10] The CCQM's ad hoc Working Group on the Mole was instrumental in the discussions and recommendations that led to the new definition.[6]

Mole_Redefinition Old_Def Old Definition of the Mole (pre-2019) Carbon12 Number of atoms in 0.012 kg of Carbon-12 Old_Def->Carbon12 based on New_Def New Definition of the Mole (post-2019) Avogadro Fixed numerical value of the Avogadro constant (N_A) New_Def->Avogadro based on IPK International Prototype of the Kilogram (IPK) Carbon12->IPK dependent on

Logical relationship of the old and new SI definitions of the mole.

Establishing Traceability through CCQM Key Comparisons

Key comparisons are the primary mechanism by which the CCQM establishes the global equivalence of chemical and biological measurements. In a key comparison, participating NMIs and DIs simultaneously measure a well-characterized and homogeneous material. The results are then compared to a Key Comparison Reference Value (KCRV), which is a value assigned by the CCQM based on the results of the comparison.[11] The degree of equivalence of each participant's result with the KCRV is then calculated and published.[11]

This process provides a robust and transparent assessment of the measurement capabilities of each participating institute and underpins their Calibration and Measurement Capabilities (CMCs) published in the BIPM KCDB. CMCs represent the best measurement capability of an NMI and are essential for demonstrating the international traceability of their measurement services.

Key_Comparison_Workflow start Start: Need for a Key Comparison Identified protocol Development of Technical Protocol start->protocol material Preparation and Distribution of Comparison Material protocol->material measurement Measurement by Participating NMIs/DIs material->measurement results Submission of Measurement Results measurement->results kcrv Calculation of Key Comparison Reference Value (KCRV) results->kcrv doe Calculation of Degrees of Equivalence kcrv->doe report Publication of Final Report in BIPM KCDB doe->report end End: Equivalence of Measurement Capabilities Demonstrated report->end Harned_Cell_Protocol start Start: Prepare Buffer Solution cell_setup Assemble Harned Cell: - Hydrogen Electrode - Ag/AgCl Electrode start->cell_setup add_chloride Add a known amount of standard chloride solution cell_setup->add_chloride measure_emf Measure the Electromotive Force (EMF) add_chloride->measure_emf loop Repeat for a series of chloride concentrations measure_emf->loop loop->add_chloride more concentrations extrapolate Extrapolate apparent pH to zero chloride concentration loop->extrapolate all concentrations measured end End: Determine pH of the buffer solution extrapolate->end

References

The Unseen Hand: How the CCQM Forges Global Standards in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the interconnected world of scientific research and pharmaceutical development, the comparability and reliability of analytical measurements are paramount. A result generated in a laboratory in one country must be consistent and traceable to a result for the same sample measured elsewhere. This global harmonization of chemical and biological measurements is not a matter of chance; it is the result of a meticulously coordinated international effort. At the heart of this endeavor lies the Consultative Committee for Amount of Substance – Metrology in Chemistry and Biology (CCQM), a body that exerts a profound, yet often unseen, influence on the analytical chemistry standards that underpin scientific and industrial progress.

This technical guide provides an in-depth exploration of the CCQM's role and its impact on the daily work of researchers, scientists, and drug development professionals. We will delve into the core mechanisms through which the CCQM establishes global comparability, with a focus on its key comparisons, the development of reference materials, and the dissemination of best practices in metrological traceability.

The Foundation of Comparability: Metrological Traceability

At the core of the CCQM's mission is the principle of metrological traceability. This is the property of a measurement result whereby it can be related to a reference through a documented, unbroken chain of calibrations, each contributing to the measurement uncertainty. For chemical measurements, the ultimate reference is the International System of Units (SI), specifically the mole.

The CCQM promotes the establishment of traceability to the SI for a wide range of chemical and biological measurements.[1][2][3] This ensures that measurements are not only comparable between laboratories but also have a stable and enduring foundation. For the pharmaceutical industry, this is critical for ensuring product quality, safety, and efficacy across global markets.

A simplified representation of the traceability chain in analytical chemistry is illustrated in the following diagram:

Traceability_Chain SI SI Unit (mole) Primary_Method Primary Method of Measurement (e.g., Gravimetry, Coulometry) SI->Primary_Method Realization Primary_Standard Primary Standard (Pure Substance) (e.g., High-Purity Folic Acid) Primary_Method->Primary_Standard Characterization CRM_Producer Certified Reference Material (CRM) Producer (e.g., NMI) Primary_Standard->CRM_Producer Value Assignment Industry_Calibrator In-house Calibrator / Working Standard CRM_Producer->Industry_Calibrator Calibration Routine_Measurement Routine Analytical Measurement (e.g., HPLC assay in a pharmaceutical lab) Industry_Calibrator->Routine_Measurement Calibration

A simplified traceability chain for analytical measurements.

The Crucible of Comparability: CCQM Key Comparisons

The primary mechanism through which the CCQM assesses and demonstrates the equivalence of measurement capabilities among National Metrology Institutes (NMIs) is through international comparisons, known as key comparisons.[1][4] These rigorous studies involve the distribution of a common, well-characterized test material to participating NMIs, who then measure a specified property (e.g., the purity of a substance, the concentration of an analyte in a matrix).

The results of these key comparisons provide a snapshot of the state-of-the-art in a particular measurement and allow for the objective evaluation of each NMI's performance. The outcomes are crucial for building mutual confidence in the measurement capabilities of participating institutes and for underpinning their Calibration and Measurement Capabilities (CMCs) claims, which are publicly available in the BIPM Key Comparison Database (KCDB).

The general workflow of a CCQM key comparison is depicted below:

Key_Comparison_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase KC_Proposal Proposal of Key Comparison (by CCQM Working Group) Protocol_Dev Development of Technical Protocol KC_Proposal->Protocol_Dev Material_Prep Preparation & Characterization of Comparison Material Protocol_Dev->Material_Prep Material_Dist Distribution of Material to NMIs Material_Prep->Material_Dist Measurement Measurement by Participating NMIs Material_Dist->Measurement Result_Sub Submission of Results & Uncertainty Budgets Measurement->Result_Sub Data_Analysis Statistical Analysis of Results Result_Sub->Data_Analysis KCRV_Calc Calculation of Key Comparison Reference Value (KCRV) Data_Analysis->KCRV_Calc DoE_Calc Calculation of Degrees of Equivalence (DoE) KCRV_Calc->DoE_Calc Final_Report Publication of Final Report DoE_Calc->Final_Report

The workflow of a typical CCQM key comparison.
Case Study: CCQM-K55.d - Purity Assessment of Folic Acid

To illustrate the practical impact of these key comparisons, we will examine the results of CCQM-K55.d, a key comparison focused on the purity assessment of folic acid.[5][6] This is a critical measurement for the pharmaceutical and food industries, as folic acid is a widely used supplement.

The participating NMIs were tasked with determining the mass fraction of folic acid in a provided sample. The results, summarized in the table below, demonstrate the high level of agreement achieved among the world's leading metrology institutes.

Participating NMIReported Mass Fraction (mg/g)Standard Uncertainty (mg/g)
NMIJ (Japan)988.91.2
KRISS (Korea)989.11.0
NIST (USA)989.41.1
LGC (UK)988.71.3
NMIA (Australia)989.01.5
NRC (Canada)988.51.4
.........
KCRV 988.9 0.5

Note: This table presents a subset of the data from the CCQM-K55.d final report for illustrative purposes. The Key Comparison Reference Value (KCRV) is a consensus value derived from the participants' results.

The close agreement of the results and the small uncertainty of the KCRV provide a solid foundation for the global comparability of folic acid purity measurements. This, in turn, allows drug manufacturers to have confidence in the quality of their raw materials, regardless of their origin.

Key Experimental Protocols in CCQM Comparisons

The success of CCQM key comparisons hinges on the rigorous application of state-of-the-art analytical methods. While participating NMIs are often free to choose their measurement procedures, certain "higher-order" methods are frequently employed due to their potential for high accuracy and low uncertainty. The following sections provide an overview of some of these key experimental protocols.

Mass Balance for Purity Assessment

The mass balance approach is a primary method for determining the purity of a substance. It involves the separate determination and summation of all significant impurities, which is then subtracted from 100% to yield the purity of the main component.

Methodology:

  • Homogeneity and Stability Assessment: The bulk material is assessed for homogeneity to ensure that each distributed sample is representative of the whole. Stability studies are also conducted to ensure the material does not degrade during the course of the comparison.

  • Identification of Impurities: A range of analytical techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, are used to identify potential organic and inorganic impurities.

  • Quantification of Impurities:

    • Related Organic Impurities: Typically quantified by chromatography (HPLC or GC) with a universal detector or with a specific detector if the response factors of the impurities are known or can be assumed to be similar to the main component.

    • Water Content: Determined by Karl Fischer titration.

    • Residual Solvents: Quantified by headspace GC-MS.

    • Non-volatile Inorganic Impurities: Determined by ashing and subsequent analysis of the residue by techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

  • Calculation of Purity: The mass fractions of all identified and quantified impurities are summed and subtracted from the ideal total mass (100% or 1,000,000 mg/kg). The uncertainty of the purity value is calculated by combining the uncertainties of each impurity determination.

The logical workflow for the mass balance method is as follows:

Mass_Balance_Workflow cluster_impurities Impurity Characterization Organic_Impurities Quantify Related Organic Impurities (LC/GC) Sum_Impurities Sum Mass Fractions of All Impurities Organic_Impurities->Sum_Impurities Water_Content Determine Water Content (Karl Fischer) Water_Content->Sum_Impurities Residual_Solvents Measure Residual Solvents (Headspace GC-MS) Residual_Solvents->Sum_Impurities Inorganic_Impurities Assess Non-volatile Inorganic Impurities (Ashing/ICP-MS) Inorganic_Impurities->Sum_Impurities Purity_Calc Calculate Purity of Main Component (Purity = 1 - ΣImpurities) Sum_Impurities->Purity_Calc

Workflow for purity determination by the mass balance method.
Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for purity determination. It relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

Methodology:

  • Selection of a Certified Reference Material (CRM) as an Internal Standard: A well-characterized CRM with known purity is chosen as the internal standard. It should have a simple NMR spectrum with at least one signal that is well-resolved from the signals of the analyte.

  • Sample Preparation: Accurately weighed amounts of the analyte and the internal standard are dissolved in a deuterated solvent.

  • NMR Data Acquisition: The NMR spectrum is acquired under conditions that ensure accurate and precise integration of the signals. This includes a long relaxation delay (D1) to allow for full relaxation of all nuclei between scans.

  • Data Processing: The acquired spectrum is processed, including Fourier transformation, phasing, and baseline correction. The signals of interest for both the analyte and the internal standard are integrated.

  • Purity Calculation: The purity of the analyte is calculated using the following equation:

    Panalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS

    Where:

    • P = Purity (mass fraction)

    • I = Integral value

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = Mass

    • analyte = The substance being analyzed

    • IS = The internal standard

The Impact on Analytical Chemistry Standards in Research and Drug Development

The work of the CCQM has a direct and significant impact on the standards and practices employed in research and drug development laboratories:

  • Availability of High-Quality Certified Reference Materials (CRMs): The key comparisons conducted by the CCQM provide the foundation for the value assignment of CRMs produced by NMIs and other accredited reference material producers. These CRMs are then used by pharmaceutical companies and research institutions to calibrate their instruments, validate their analytical methods, and ensure the traceability of their measurements.

  • Improved Accuracy and Comparability of Analytical Data: By promoting the adoption of best practices and facilitating the international comparison of measurement results, the CCQM contributes to a continuous improvement in the accuracy and reliability of analytical data worldwide. This is essential for the global acceptance of data in regulatory submissions and for fostering collaboration in research and development.

  • Harmonization of Analytical Methods: The detailed protocols and methodologies developed and validated through CCQM key comparisons often serve as a basis for the development of international standards by organizations such as the International Organization for Standardization (ISO) and pharmacopoeias.

  • Enhanced Confidence in Outsourced Analytical Testing: For pharmaceutical companies that outsource analytical testing to contract research organizations (CROs) and contract manufacturing organizations (CMOs), the global metrological framework established by the CCQM provides a basis for confidence in the quality and comparability of the data they receive.

Conclusion

The Consultative Committee for Amount of Substance – Metrology in Chemistry and Biology (CCQM) plays a vital, albeit often behind-the-scenes, role in shaping the landscape of analytical chemistry standards. Through its coordination of key comparisons, its promotion of metrological traceability to the SI, and its dissemination of best practices, the CCQM provides the essential framework for ensuring the global comparability and reliability of chemical and biological measurements. For researchers, scientists, and drug development professionals, the work of the CCQM provides the invisible bedrock of confidence upon which the quality, safety, and efficacy of their work depends. Understanding the principles and mechanisms of the CCQM's influence is therefore not just an academic exercise, but a practical necessity for anyone involved in the generation and interpretation of analytical data in a globalized scientific community.

References

A Technical Guide to the CCQM's Role in Standardizing Biological Measurements

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the pivotal role of the Consultative Committee for Amount of Substance – Metrology in Chemistry and Biology (CCQM) in the global standardization of biological measurements. Ensuring the accuracy, comparability, and reliability of biological data is critical for advancing research, accelerating drug development, and making sound clinical decisions. This document details the mechanisms and methodologies employed by the CCQM to establish a framework of global measurement equivalence.

The Imperative for Standardization in Biology

Biological systems are inherently complex, and measurements of biological entities like proteins, nucleic acids, and cells are susceptible to significant variability. This variability can arise from differences in analytical methods, instrument calibration, and reference materials. For research to be reproducible and for diagnostics and therapies to be universally applicable, it is essential that a measurement of a specific biological marker in one laboratory is equivalent to the measurement of the same marker in any other laboratory worldwide.

This is where the principles of metrology—the science of measurement—provide a crucial framework. At the heart of this global effort is the CCQM, a committee under the authority of the International Committee for Weights and Measures (CIPM) that is responsible for developing and documenting the equivalence of chemical and biological measurements.[1][2]

The CCQM: Structure and Mission in Biological Metrology

The mission of the CCQM is to advance the global comparability of measurement standards and capabilities.[3] It achieves this by promoting metrological traceability : the property of a measurement result that allows it to be related to a reference through a documented, unbroken chain of calibrations.[4][5][6] This ensures that measurements are ultimately traceable to the International System of Units (SI) or, where this is not yet feasible, to other internationally agreed-upon references.[1][3]

To address the diverse challenges of biological measurements, the CCQM has established several dedicated Working Groups:

  • Protein Analysis Working Group (PAWG): Focuses on developing reference methods and materials for the accurate quantification of proteins and peptides, which are crucial as clinical biomarkers and biotherapeutics.

  • Nucleic Acid Analysis Working Group (NAWG): Works on standardizing measurements of DNA and RNA, essential for applications like infectious disease diagnostics, genetic testing, and gene therapy.

  • Cell Analysis Working Group (CAWG): Addresses the complex challenge of accurately counting and characterizing cells, a fundamental measurement in cell therapy, vaccine production, and clinical diagnostics.[1]

The primary tools used by these working groups to assess and document global measurement capabilities are international studies known as Key Comparisons and Pilot Studies.[2]

The Role of Key Comparisons and Pilot Studies

Key Comparisons (KCs) are exercises where leading National Metrology Institutes (NMIs) and Designated Institutes (DIs) from around the world simultaneously measure a common, stable, and homogeneous material. The results are used to evaluate the degree of equivalence of their measurement procedures and to support their Calibration and Measurement Capability (CMC) claims.[2] Pilot Studies (Ps) are often organized to explore and improve measurement methods for challenging analytes before a formal Key Comparison is launched.

These studies are fundamental to building global confidence in biological measurements. They provide an objective benchmark of performance and drive improvements in measurement science.

The Metrological Traceability Chain

The work of the CCQM is the highest link in a chain that extends to the routine measurements performed in any research or clinical laboratory. The following diagram illustrates this hierarchical relationship, showing how value assignments are transferred from the SI unit down to the end-user.

Metrological_Traceability cluster_SI Highest Metrological Order cluster_NMI National Metrology Institutes (NMIs) & CCQM cluster_Clinical Clinical / Research Laboratory SI SI Unit (e.g., mole) PrimaryMethod Primary Reference Measurement Procedure SI->PrimaryMethod Realization CCQM_KC CCQM Key Comparisons (e.g., CCQM-K151) PrimaryMethod->CCQM_KC PrimaryCalibrator Primary Calibrator (e.g., Pure Substance CRM) PrimaryMethod->PrimaryCalibrator PrimaryCalibrator->CCQM_KC Validation SecondaryCalibrator Secondary Calibrator (e.g., Matrix CRM) PrimaryCalibrator->SecondaryCalibrator Calibration SecondaryMethod Secondary Reference Measurement Procedure SecondaryMethod->SecondaryCalibrator ProductCalibrator Product Calibrator SecondaryCalibrator->ProductCalibrator Calibration RoutineMethod Routine / IVD Method PatientSample Patient Sample Result RoutineMethod->PatientSample Measurement ProductCalibrator->RoutineMethod Calibration

Caption: The hierarchy of metrological traceability in biological measurements.

Data Presentation from a CCQM Key Comparison

To illustrate the outcome of these studies, the following table summarizes the methods and results from CCQM-K151 , a Key Comparison focused on the quantification of a pure recombinant protein (an insulin analogue) in a buffer solution.[1]

Participating Institute (NMI/DI)CountryHydrolysis MethodMeasurement MethodReported Mass Fraction (mg/g)
KRISSKoreaGas-phaseID-MS (Amino Acid Analysis)1.488 ± 0.020
NIMChinaLiquid-phaseID-MS (Amino Acid Analysis)1.491 ± 0.022
LGCUKGas-phaseID-MS (Amino Acid Analysis)1.495 ± 0.030
NISTUSALiquid-phaseID-MS (Amino Acid Analysis)1.485 ± 0.015
NMIJJapanGas-phaseID-MS (Amino Acid Analysis)1.490 ± 0.025
NRCCanadaLiquid-phaseID-MS (Amino Acid Analysis)1.482 ± 0.028
UMETurkeyLiquid-phaseID-MS (Amino Acid Analysis)1.499 ± 0.035
PTBGermanyGas-phaseID-MS (Amino Acid Analysis)1.487 ± 0.021
HSASingaporeLiquid-phase (Microwave)ID-MS (Amino Acid Analysis)1.493 ± 0.033
KCRV 1.489 ± 0.008

Note: Data is representative and derived from the final report's description. The Key Comparison Reference Value (KCRV) is the consensus value providing the highest level of comparability.

Detailed Experimental Protocols

The foundation of a successful Key Comparison is a rigorously defined experimental protocol that participants must follow. This ensures that the object of comparison is the measurement capability itself, rather than variations in procedure.

Protocol Example 1: Protein Quantification (based on CCQM-K151)

The goal of CCQM-K151 was to assess the capability of NMIs to assign a mass fraction to a pure recombinant protein.[1] The consensus approach relied on amino acid analysis after protein hydrolysis.

1. Sample Preparation:

  • Participants received a sample of a purified insulin analogue in a buffer solution.

  • An aliquot of the protein solution is taken for hydrolysis.

2. Protein Hydrolysis:

  • The protein is broken down into its constituent amino acids. Two primary methods were used by participants:

    • Liquid-Phase Hydrolysis: The protein solution is typically mixed with 6 mol/L hydrochloric acid (HCl) and heated in a sealed vial at approximately 110 °C for 24 hours.

    • Gas-Phase Hydrolysis: The protein solution is dried, and the vial is placed in a desiccator containing HCl. The desiccator is heated, allowing HCl vapor to hydrolyze the protein. This method reduces contamination.[1]

3. Amino Acid Quantification by Isotope Dilution Mass Spectrometry (ID-MS):

  • Principle: A known amount of a stable, isotopically labeled version of the amino acid of interest (e.g., ¹³C-labeled Phenylalanine) is added to the hydrolyzed sample (the hydrolysate).

  • Analysis: The sample is analyzed using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The mass spectrometer measures the ratio of the naturally occurring amino acid to the isotopically labeled internal standard.

  • Calculation: Because the amount of the added labeled standard is known precisely, the amount of the naturally occurring amino acid in the hydrolysate can be calculated with high accuracy.

  • Target Amino Acids: Participants typically measured multiple stable amino acids to ensure a robust result. For this study, the most commonly measured amino acids were Valine, Leucine, Phenylalanine, and Isoleucine.[1]

4. Calculation of Protein Content:

  • The mass of each quantified amino acid is used to calculate the total mass of the protein, based on the known amino acid sequence of the insulin analogue.

The following diagram outlines this experimental workflow.

Protein_Quantification_Workflow cluster_prep Sample Preparation cluster_hydrolysis Hydrolysis cluster_analysis Quantification cluster_calc Calculation start Start: CCQM-K151 Sample aliquot Take Aliquot of Protein Solution start->aliquot hydrolysis_choice Choose Method aliquot->hydrolysis_choice liquid_hydrolysis Liquid-Phase (e.g., 6M HCl, 110°C) hydrolysis_choice->liquid_hydrolysis Liquid gas_hydrolysis Gas-Phase (HCl Vapor) hydrolysis_choice->gas_hydrolysis Gas hydrolysate Protein Hydrolysate (Free Amino Acids) liquid_hydrolysis->hydrolysate gas_hydrolysis->hydrolysate add_isotope Spike with Isotope-Labeled Amino Acid Standards hydrolysate->add_isotope lcms LC-MS or GC-MS Analysis add_isotope->lcms ratio Measure Isotope Ratio (Natural / Labeled) lcms->ratio calc_aa Calculate Mass of Each Amino Acid ratio->calc_aa calc_protein Calculate Total Protein Mass Fraction from Sequence calc_aa->calc_protein end End: Reported Result calc_protein->end

Caption: Experimental workflow for protein quantification by ID-MS.

Protocol Example 2: Cell Counting (based on CCQM-P217)

The goal of CCQM-P217 was to evaluate methods for enumerating fixed peripheral blood mononuclear cells (PBMCs) in suspension.[5] This addresses a critical need in diagnostics and cell therapy manufacturing.

1. Sample Distribution:

  • Participants received a lyophilized (freeze-dried), fixed preparation of PBMCs. This ensures sample stability and homogeneity for all participating labs.[5]

2. Sample Reconstitution:

  • A strict, defined protocol is provided for reconstituting the cells in a specified buffer to ensure a consistent starting cell suspension.

3. Dilution Series:

  • To assess linearity and accuracy across a range of concentrations, participants were required to perform a prescribed dilution series. This design was adapted from the ISO 20391-2 standard.[5]

4. Measurement Methods:

  • The study was designed to compare different cell counting technologies.

    • Flow Cytometry: A detailed Standard Operating Procedure (SOP) was provided for flow cytometry methods to minimize procedural variability. This typically involves staining cells with a fluorescent dye and using a flow cytometer to count individual events (cells) as they pass through a laser.

    • Manual Methods: Guidelines were provided for manual counting (e.g., using a hemocytometer), but labs generally followed their in-house validated protocols.[5]

    • Automated Methods: Participants could use any available automated cell counters (e.g., image-based counters).[5]

5. Data Analysis and Reporting:

  • Participants reported the cell concentration for each sample in the dilution series.

  • The coordinating laboratory analyzed the data to determine the consensus value and evaluate sources of variation between methods and laboratories.

The following diagram illustrates the general workflow for this type of CCQM cell analysis study.

Cell_Counting_Workflow cluster_prep Sample Handling cluster_measurement Measurement by Different Methods cluster_analysis Data Reporting & Analysis start Receive Lyophilized PBMC Sample (CCQM-P217) reconstitute Reconstitute Cells per Protocol start->reconstitute dilute Perform Prescribed Dilution Series (ISO 20391-2) reconstitute->dilute method_split dilute->method_split flow Flow Cytometry (Follows Detailed SOP) method_split->flow manual Manual Counting (e.g., Hemocytometer) method_split->manual automated Automated Imager (In-house Protocol) method_split->automated report Report Cell Concentration for Each Dilution Point flow->report manual->report automated->report end Submit Data to Coordinating Laboratory report->end

Caption: General workflow for the CCQM-P217 cell counting pilot study.

Conclusion: The Impact of the CCQM on Biological Sciences

The work of the CCQM and its working groups provides the essential metrological foundation for reliable and comparable biological measurements around the globe. By developing high-level reference methods, organizing rigorous international comparisons, and promoting the concept of metrological traceability, the CCQM enables the scientific and medical communities to:

  • Ensure Reproducibility: Allows researchers to build upon each other's work with confidence.

  • Harmonize Clinical Diagnostics: Ensures that diagnostic cut-off values are meaningful across different testing platforms and locations.

  • Accelerate Drug Development: Provides a stable measurement framework for quantifying biotherapeutics and biomarkers during development and manufacturing.

  • Support Regulatory Compliance: Establishes a basis for demonstrating the accuracy of measurements to regulatory bodies.

For researchers, scientists, and drug development professionals, understanding the role and output of the CCQM is crucial for ensuring that their own measurements are robust, accurate, and fit for purpose, ultimately contributing to better science and improved human health.

References

Methodological & Application

Implementing CCQM Guidelines for Measurement Uncertainty: Application Notes and Protocols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the fields of research, particularly in drug development, the reliability and comparability of measurement results are paramount. The Consultative Committee for Amount of Substance: Metrology in Chemistry and Biology (CCQM) provides a framework for ensuring the global comparability of measurement results by promoting traceability to the SI units.[1][2] A critical component of this framework is the rigorous evaluation and expression of measurement uncertainty. These application notes and protocols provide a detailed guide for researchers, scientists, and drug development professionals on how to implement the principles outlined by the CCQM for the estimation of measurement uncertainty, primarily based on the "Guide to the Expression of Uncertainty in Measurement" (GUM).[3][4][5]

Core Principles of Measurement Uncertainty

Measurement uncertainty is a parameter associated with the result of a measurement that characterizes the dispersion of the values that could reasonably be attributed to the measurand.[6] It is not an error, but rather a quantitative indication of the quality of the measurement result. The evaluation of measurement uncertainty involves identifying all significant sources of uncertainty, quantifying them, and combining them to obtain an overall uncertainty value.

The process of evaluating measurement uncertainty can be broken down into four main steps:

  • Specify the Measurand: Clearly define what is being measured, including the analytical method used.

  • Identify Uncertainty Sources: Identify and list all potential sources of uncertainty in the measurement process.

  • Quantify Uncertainty Components: Quantify the contribution of each uncertainty source as a standard uncertainty (standard deviation).

  • Calculate Combined and Expanded Uncertainty: Combine the individual standard uncertainties to obtain a combined standard uncertainty, and then multiply by a coverage factor to determine the expanded uncertainty, which provides a confidence interval.

Logical Workflow for Implementing CCQM Guidelines

The following diagram illustrates the general workflow for implementing CCQM guidelines for measurement uncertainty.

Measurement_Uncertainty_Workflow cluster_Define 1. Specification cluster_Identify 2. Identification cluster_Quantify 3. Quantification cluster_Calculate 4. Calculation cluster_Report 5. Reporting A Define Measurand and Measurement Equation B Identify All Potential Sources of Uncertainty A->B C Quantify Individual Uncertainty Components (Type A & Type B) B->C D Calculate Combined Standard Uncertainty (u_c) C->D E Select Coverage Factor (k) D->E F Calculate Expanded Uncertainty (U = k * u_c) E->F G Report Result as y ± U F->G

A logical workflow for implementing measurement uncertainty guidelines.

Experimental Protocols for Quantifying Uncertainty Components

The quantification of uncertainty components is categorized into Type A and Type B evaluations.

  • Type A evaluation: Based on statistical analysis of a series of observations.[7]

  • Type B evaluation: Based on other information, such as calibration certificates, manufacturer's specifications, or previous measurement data.[7]

Protocol 1: Evaluation of Precision (Repeatability and Intermediate Precision) - Type A

Objective: To quantify the random error of the measurement method under different conditions.

Methodology:

  • Prepare a stable, homogeneous sample matrix relevant to the intended application (e.g., spiked plasma for a drug assay).

  • Define the measurement conditions:

    • Repeatability conditions: The same analyst, same instrument, same day, and same reagents.

    • Intermediate precision conditions: Varying conditions, such as different analysts, different instruments (if applicable), and different days.

  • Perform a series of replicate measurements of the sample. A minimum of 10 replicates is recommended for a reliable estimate.

  • Calculate the mean and standard deviation of the replicate measurements for each set of conditions.

  • The standard deviation represents the standard uncertainty due to the random effects under the specified conditions.

Data Presentation:

ConditionNumber of Replicates (n)MeanStandard Deviation (s)Standard Uncertainty (u = s)
Repeatability10102.5 ng/mL2.1 ng/mL2.1 ng/mL
Intermediate Precision20 (2 analysts, 10 days)103.1 ng/mL3.5 ng/mL3.5 ng/mL
Protocol 2: Evaluation of Bias (Trueness) - Type A and Type B

Objective: To quantify the systematic error of the measurement method.

Methodology:

  • Obtain a Certified Reference Material (CRM) with a known, certified value and associated uncertainty.

  • Perform a series of replicate measurements of the CRM using the analytical method being evaluated.

  • Calculate the mean of the replicate measurements.

  • Calculate the bias as the difference between the measured mean and the certified value of the CRM.

  • The standard uncertainty of the bias is calculated by combining the standard uncertainty of the measurement of the CRM and the standard uncertainty of the certified value of the CRM (from the certificate).

Data Presentation:

ParameterValueStandard Uncertainty
Certified Value of CRM100.0 ng/mL0.5 ng/mL
Measured Mean (n=10)102.5 ng/mL0.7 ng/mL (s/√n)
Bias+2.5 ng/mL0.86 ng/mL (√(0.5² + 0.7²))

Application in Drug Development: Measurement of a Biomarker in a Pharmacokinetic Study

The following diagram illustrates a simplified signaling pathway where the inhibition of a kinase by a drug leads to a change in the concentration of a downstream phosphorylated protein (biomarker). The accurate measurement of this biomarker is essential to assess the drug's efficacy.

Biomarker_Signaling_Pathway cluster_DrugAction Drug Action cluster_Signaling Signaling Cascade cluster_Measurement Bioanalytical Measurement Drug Drug Kinase Target Kinase Drug->Kinase Inhibits Protein Substrate Protein Kinase->Protein Phosphorylates PhosphoProtein Phosphorylated Protein (Biomarker) Protein->PhosphoProtein Measurement LC-MS/MS Quantification of Biomarker PhosphoProtein->Measurement Uncertainty Measurement Uncertainty Evaluation Measurement->Uncertainty

Drug action and biomarker measurement workflow.
Uncertainty Budget for a Bioanalytical LC-MS/MS Assay

The following table provides an example of an uncertainty budget for the quantification of a biomarker in plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Source of UncertaintyValueStandard Uncertainty (u)Relative Standard Uncertainty (u/value)
Precision (Intermediate) 103.1 ng/mL3.5 ng/mL0.034
Bias +2.5 ng/mL0.86 ng/mL0.008
Certified Reference Material 100.0 ng/mL0.5 ng/mL0.005
Calibration Curve --0.025
Sample Preparation (Pipetting) 1.0 mL0.005 mL0.005
Combined Standard Uncertainty (u_c) 0.044
Expanded Uncertainty (U) (k=2) 0.088 (8.8%)

Calculation of Combined and Expanded Uncertainty:

The combined standard uncertainty (u_c) is calculated as the square root of the sum of the squares of the individual relative standard uncertainties:

u_c = √(0.034² + 0.008² + 0.005² + 0.025² + 0.005²) = 0.044

The expanded uncertainty (U) is calculated by multiplying the combined standard uncertainty by a coverage factor (k), which is typically 2 for a 95% confidence level:

U = 2 * 0.044 = 0.088 or 8.8%

Reporting the Result:

If the measured concentration of the biomarker in a sample is 150 ng/mL, the result should be reported as:

150 ng/mL ± 13.2 ng/mL (where 13.2 is 8.8% of 150)

This indicates that the true value of the biomarker concentration is expected to lie within the range of 136.8 ng/mL to 163.2 ng/mL with a 95% level of confidence.

A thorough understanding and implementation of measurement uncertainty principles are essential for ensuring the quality and reliability of data in research and drug development. By following the guidelines established by the CCQM and employing the protocols outlined in these application notes, scientists and researchers can produce measurement results with a clearly defined and internationally recognized statement of uncertainty. This practice not only enhances the confidence in individual study outcomes but also facilitates the comparison and acceptance of data across different laboratories and regulatory bodies, ultimately contributing to the advancement of science and the development of safe and effective medicines.

References

Application Notes and Protocols for the Production of Certified Reference Materials (CRMs) Following CCQM Recommendations

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Certified Reference Materials (CRMs) are fundamental to ensuring the accuracy and traceability of analytical measurements. They are indispensable tools in quality control, method validation, and instrument calibration, particularly within the pharmaceutical and life sciences sectors. The Consultative Committee for Amount of Substance: Metrology in Chemistry and Biology (CCQM), under the auspices of the International Bureau of Weights and Measures (BIPM), plays a crucial role in establishing the framework for the international comparability of chemical and biological measurements. While the CCQM primarily organizes key comparisons to assess the capabilities of national metrology institutes, its principles and the associated ISO standards provide the foundation for best practices in CRM production.

These application notes provide a detailed overview of the key stages and requirements for the production of CRMs, drawing from the principles highlighted by the CCQM and the internationally recognized standards, primarily ISO 17034:2016 ("General requirements for the competence of reference material producers").

Core Principles of CRM Production

The production of a reliable and stable CRM is a meticulous process that involves several critical stages. Each stage must be carefully planned, executed, and documented to ensure the final product meets the stringent requirements for certification.

Key Stages in CRM Production

The production of a CRM can be broken down into four main stages:

  • Material Selection and Preparation: The starting material must be appropriate for the intended use of the CRM. This includes selecting a material with the desired properties and ensuring it can be processed into a stable and homogeneous form.

  • Homogeneity Assessment: It is crucial to demonstrate that the entire batch of the CRM is uniform, so that any subsample is representative of the whole.

  • Stability Assessment: The stability of the CRM's certified property values must be evaluated under specified storage and transport conditions over its entire shelf life.

  • Characterization (Value Assignment): The property values of the CRM are determined using one or more validated and metrologically traceable methods. An uncertainty budget is a critical component of the certified value.

The overall workflow for CRM production is illustrated in the diagram below.

CRM_Production_Workflow cluster_planning Phase 1: Planning & Preparation cluster_assessment Phase 2: Quality Assessment cluster_certification Phase 3: Certification cluster_release Phase 4: Post-Certification material_selection Material Selection (Purity, Matrix) processing_plan Processing & Packaging Plan (Grinding, Mixing, Bottling) material_selection->processing_plan homogeneity_study Homogeneity Study (Between-unit & Within-unit) processing_plan->homogeneity_study Candidate Material stability_study Stability Study (Short-term & Long-term) homogeneity_study->stability_study characterization Characterization (Value Assignment) stability_study->characterization Demonstrated Stability uncertainty Uncertainty Budgeting (GUM Principles) characterization->uncertainty certificate Issuance of Certificate (ISO Guide 31) uncertainty->certificate post_market_stability Post-market Stability Monitoring certificate->post_market_stability CRM Release

Caption: High-level workflow for the production of a Certified Reference Material.

Experimental Protocols

This section provides detailed methodologies for the key experimental stages of CRM production.

Protocol 1: Homogeneity Assessment

Objective: To quantify the between-unit and within-unit variability of a candidate CRM to ensure that any subsample taken for analysis is representative of the entire batch.

Materials:

  • A representative number of randomly selected units of the candidate CRM.

  • Appropriate analytical instrumentation with high precision.

Procedure:

  • Experimental Design:

    • Randomly select a representative number of units from the entire batch of the candidate CRM. A common approach is to select at least 10-15 units.

    • From each selected unit, take at least two independent subsamples for analysis.

  • Sample Analysis:

    • Analyze the subsamples under repeatability conditions (same operator, same instrument, same day) to minimize measurement variability.

    • The analytical method used should have a precision that is sufficient to detect potential inhomogeneities in the material.

  • Data Analysis:

    • Use one-way Analysis of Variance (ANOVA) to partition the total variance into between-unit variance and within-unit (analytical) variance.

    • The results of the ANOVA are used to estimate the standard uncertainty due to inhomogeneity.

Data Presentation:

Source of VariationSum of Squares (SS)Degrees of Freedom (df)Mean Square (MS)F-statisticP-value
Between UnitsSSbetweendfbetweenMSbetweenFp
Within UnitsSSwithindfwithinMSwithin
Total SStotal dftotal

The standard uncertainty due to between-unit inhomogeneity (ubb) can be calculated from the Mean Squares obtained from the ANOVA table.

Protocol 2: Stability Assessment

Objective: To evaluate the stability of the certified property value of the CRM under defined storage and transport conditions.

Methodology: Isochronous stability studies are a common and efficient approach.

Procedure:

  • Study Design:

    • Store a set of CRM units at the recommended storage temperature (reference temperature).

    • Store another set of units at one or more elevated temperatures (challenge temperatures).

    • The duration of the study should be sufficient to predict the long-term stability.

  • Isochronous Measurement:

    • At predefined time points, move units from the elevated temperatures to the reference temperature to halt any further degradation.

    • At the end of the study, analyze all units (from all temperatures and time points) simultaneously under repeatability conditions.

  • Data Analysis:

    • Plot the measured property value against time for each temperature.

    • Assess for any trends that indicate degradation. An Arrhenius model can often be used to relate the degradation rate to temperature and to predict the long-term stability at the recommended storage temperature.

Data Presentation:

Storage Temperature (°C)Time Point 1 (Value ± U)Time Point 2 (Value ± U)Time Point 3 (Value ± U)...
Reference Temp.
Challenge Temp. 1
Challenge Temp. 2

The uncertainty of stability (ustab) is estimated from the results of the stability study and is included in the overall uncertainty budget of the certified value.

Protocol 3: Characterization (Value Assignment)

Objective: To determine the certified value of the CRM's property and its associated uncertainty.

Approaches for Value Assignment:

  • Single Method in a Single Laboratory: Using a primary reference measurement procedure.

  • Multiple Independent Methods in a Single Laboratory: To reduce the risk of method-specific bias.

  • Interlaboratory Comparison: Involving a network of competent laboratories. This is the approach often used in CCQM key comparisons.

General Procedure (using an interlaboratory comparison approach):

  • Protocol Development: A detailed protocol is developed and distributed to all participating laboratories, specifying the analytical methods to be used, the number of replicates, and the reporting requirements.

  • Sample Distribution: Homogeneous and stable samples of the candidate CRM are distributed to the participating laboratories.

  • Measurement and Reporting: Each laboratory performs the measurements according to the protocol and reports their results, including a detailed uncertainty budget.

  • Data Evaluation: The results from all laboratories are statistically evaluated to determine the certified value and its uncertainty. This often involves calculating a consensus value, such as the mean or median of the laboratory means.

Uncertainty Budgeting:

The combined standard uncertainty of the certified value (uCRM) is calculated by combining the standard uncertainties from characterization (uchar), between-unit inhomogeneity (ubb), and long-term stability (ults).

Uncertainty_Budget cluster_sources Sources of Uncertainty u_crm Combined Uncertainty (u_CRM) u_char Characterization Uncertainty (u_char) u_char->u_crm u_bb Between-unit Inhomogeneity (u_bb) u_bb->u_crm u_lts Long-term Stability (u_lts) u_lts->u_crm

Caption: Key components of the uncertainty budget for a certified value.

Data Summary Tables

The following tables provide a structured summary of the quantitative data that should be generated during CRM production.

Table 1: Summary of Homogeneity Assessment Data

AnalyteNumber of Units TestedNumber of Replicates per UnitBetween-Unit Standard Deviation (sbb)Within-Unit Standard Deviation (swb)Standard Uncertainty of Homogeneity (ubb)
[Specify Analyte]
...

Table 2: Summary of Stability Assessment Data

AnalyteStorage Condition (°C)Duration of Study (Months)Regression Slope (units/month)Standard Error of the SlopeStandard Uncertainty of Stability (ustab)
[Specify Analyte]Recommended
Accelerated 1
Accelerated 2
...

Table 3: Summary of Certified Value and Uncertainty

AnalyteCertified ValueExpanded Uncertainty (k=2)Unit
[Specify Analyte]
...

Components of the Combined Standard Uncertainty (uCRM):

Uncertainty ComponentStandard Uncertainty (u)
Characterization (uchar)
Between-unit Inhomogeneity (ubb)
Long-term Stability (ults)
Combined Standard Uncertainty (uCRM)

Conclusion

The production of high-quality Certified Reference Materials is a complex but essential undertaking that underpins the reliability of analytical measurements in research, drug development, and quality control. By adhering to the principles of the CCQM and the rigorous requirements of standards such as ISO 17034, CRM producers can ensure that their materials are accurate, stable, and fit for their intended purpose. The detailed protocols and data presentation formats provided in these application notes offer a framework for establishing a robust CRM production process.

Applying CCQM Key Comparison Results to Laboratory Practices: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols are designed to guide researchers, scientists, and drug development professionals in understanding and applying the results of the Consultative Committee for Amount of Substance (CCQM) key comparisons to their own laboratory practices. By leveraging the outcomes of these high-level international comparisons, laboratories can enhance the accuracy, reliability, and international comparability of their chemical and biological measurements.

Introduction to CCQM Key Comparisons

The CCQM, a consultative committee of the International Committee for Weights and Measures (CIPM), organizes key comparisons among National Metrology Institutes (NMIs) and Designated Institutes (DIs) to establish the global comparability of chemical and biological measurements. The results of these comparisons provide a snapshot of the state-of-the-art in measurement science and serve as a basis for the Calibration and Measurement Capabilities (CMCs) of the participating institutes. For laboratories outside of the NMI community, these results offer a valuable benchmark for assessing and improving their own measurement quality.

Utilizing Key Comparison Results in Your Laboratory

The results of CCQM key comparisons can be a powerful tool for any laboratory aiming to achieve higher-order metrological traceability and reduce measurement uncertainty. Here’s how your laboratory can benefit:

  • Benchmarking Your Measurements: Compare your laboratory's in-house validation data for similar measurands against the Key Comparison Reference Value (KCRV) and the performance of the world's leading metrology institutes. This can help identify potential biases or areas for improvement in your measurement procedures.

  • Validating Measurement Methods: The methodologies employed by NMIs in key comparisons represent the most accurate and reliable techniques currently available. These can be used as a reference for validating your own laboratory's methods.

  • Improving Uncertainty Budgets: The uncertainty components identified and quantified by the participants in a key comparison can serve as a comprehensive guide for developing or refining your own uncertainty budgets.

  • Selecting Certified Reference Materials (CRMs): Key comparisons often involve the use of highly characterized materials. The data from these comparisons can inform the selection of appropriate and reliable CRMs for your own quality control and calibration purposes.

  • Demonstrating Metrological Traceability: By aligning your measurements with the results of CCQM key comparisons, you can strengthen the claim of metrological traceability to the International System of Units (SI) or other internationally agreed-upon references.

Workflow for Implementing Key Comparison Insights

The following workflow outlines the steps for a laboratory to utilize CCQM key comparison results to enhance their own practices.

G cluster_0 Laboratory Actions A Identify Relevant Key Comparison B Obtain and Review Final Report A->B Locate on BIPM KCDB C Compare Internal Data to KCRV B->C Extract KCRV and participant data D Analyze Methodological Differences C->D Investigate discrepancies E Implement Corrective Actions D->E e.g., Modify sample preparation, recalibrate F Update Uncertainty Budget E->F Re-evaluate uncertainty components G Document Changes and Re-validate F->G Maintain quality system records G SI Realization of SI Unit (e.g., mole) NMI_Std National Metrology Institute Primary Standard SI->NMI_Std Primary Method CRM Certified Reference Material (characterized by NMI) NMI_Std->CRM Calibration Lab_Std Laboratory In-house Working Standard CRM->Lab_Std Calibration Measurement Routine Measurement Result Lab_Std->Measurement Calibration G cluster_1 Corrective Action Process A Deviation Identified B Root Cause Analysis A->B e.g., review calculations, instrument logs, sample handling C Implement Corrective Action B->C e.g., retrain staff, service instrument, new reagents D Verify Effectiveness C->D Re-analyze QC samples or a new PT sample E Update Procedures D->E Update SOPs to reflect changes F Monitor Performance E->F Track performance over time

Application Note: Method Development and Validation Following CCQM Principles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical development and analytical science, the assurance of measurement quality is paramount. The Consultative Committee for Amount of Substance: Metrology in Chemistry and Biology (CCQM) sets the global standard for the comparability, traceability, and reliability of chemical and biological measurements. Adherence to CCQM principles ensures that analytical methods yield results that are accurate, precise, and internationally comparable, a critical requirement for regulatory submissions and global product acceptance.

The CCQM's framework emphasizes a deep understanding of the entire measurement process, from the definition of the measurand to the rigorous evaluation of measurement uncertainty.[1][2][3] This approach, often demonstrated through international key comparisons, provides the highest level of confidence in analytical data.[1][2][3] This application note provides a detailed protocol for the development and validation of an analytical method, aligning with the metrological principles championed by the CCQM.

The CCQM Approach to Method Validation

Unlike routine method validation, a CCQM-aligned approach places a strong emphasis on:

  • Traceability to the SI: Ensuring that measurements are linked to the International System of Units (SI), typically the mole, through an unbroken chain of comparisons.[1][2]

  • Comprehensive Uncertainty Evaluation: Identifying and quantifying all significant sources of uncertainty in the measurement process to provide a complete statement of the measurement result.

  • Use of Primary Methods and Reference Materials: Employing methods with the highest metrological qualities and certified reference materials (CRMs) to establish traceability and assess method performance.

  • Demonstrated Comparability: While direct participation in CCQM key comparisons is the ultimate demonstration of competence, a laboratory can adopt the principles of these comparisons in its internal validation studies to achieve a higher level of measurement assurance.[1][2][3]

Experimental Workflow for Method Development and Validation

The following diagram illustrates the logical flow of developing and validating an analytical method in accordance with CCQM principles.

Method_Validation_Workflow cluster_Dev Method Development cluster_Val Method Validation cluster_Uncertainty Uncertainty & Traceability cluster_Final Finalization Dev_Start Define Analytical Requirements & Measurand Dev_Select Select Analytical Technique Dev_Start->Dev_Select Based on analyte properties & matrix Dev_Optimize Optimize Method Parameters Dev_Select->Dev_Optimize Systematic approach (e.g., DoE) Dev_Protocol Draft Validation Protocol Dev_Optimize->Dev_Protocol Val_Specificity Specificity/ Selectivity Dev_Protocol->Val_Specificity Val_Linearity Linearity & Range Val_Specificity->Val_Linearity Uncertainty_Budget Develop Uncertainty Budget Val_Specificity->Uncertainty_Budget Input from validation studies Val_Accuracy Accuracy/ Bias Val_Linearity->Val_Accuracy Val_Linearity->Uncertainty_Budget Input from validation studies Val_Precision Precision (Repeatability & Intermediate Precision) Val_Accuracy->Val_Precision Val_Accuracy->Uncertainty_Budget Input from validation studies Val_Robustness Robustness Val_Precision->Val_Robustness Val_Precision->Uncertainty_Budget Input from validation studies Val_LOD_LOQ LOD & LOQ Val_Robustness->Val_LOD_LOQ Val_Robustness->Uncertainty_Budget Input from validation studies Val_LOD_LOQ->Uncertainty_Budget Input from validation studies Traceability Establish Metrological Traceability Uncertainty_Budget->Traceability Final_Report Final Validation Report Traceability->Final_Report Method_Implementation Method Implementation & Monitoring Final_Report->Method_Implementation Uncertainty_Pathway cluster_sources Uncertainty Sources U_CRM Purity of CRM Combined_Uncertainty Combined Standard Uncertainty (u_c) U_CRM->Combined_Uncertainty U_Vol Volumetric Glassware U_Vol->Combined_Uncertainty U_Bal Balance U_Bal->Combined_Uncertainty U_Cal Calibration Curve U_Cal->Combined_Uncertainty U_Rep Repeatability U_Rep->Combined_Uncertainty U_Bias Method Bias U_Bias->Combined_Uncertainty Expanded_Uncertainty Expanded Uncertainty (U) Combined_Uncertainty->Expanded_Uncertainty Multiply by coverage factor (k)

References

Guidance on Primary Methods for Amount of Substance Measurement: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for primary methods of measurement for the amount of substance, in alignment with the guidance from the Consultative Committee for Amount of Substance: Metrology in Chemistry and Biology (CCQM). Primary methods are those having the highest metrological qualities, whose operations can be completely described and understood, and for which a complete uncertainty statement can be written in terms of SI units.

Gravimetric Analysis

Gravimetric analysis is a primary direct method for determining the amount of a substance by weighing a pure, stable form of the analyte. The analyte is selectively converted to an insoluble precipitate, which is then filtered, washed, dried, and weighed.

Application Note:

Gravimetric analysis is a highly accurate and precise method, often used for the certification of reference materials and in fundamental metrological work. It is particularly suitable for analytes that can be quantitatively precipitated. An example is the determination of the mass fraction of chloride in a sample by precipitating it as silver chloride (AgCl).

Experimental Protocol: Gravimetric Determination of Chloride

1. Sample Preparation:

  • Accurately weigh a suitable amount of the dried sample containing the chloride ions.
  • Dissolve the sample in deionized water. Acidify the solution with a few drops of dilute nitric acid to prevent the precipitation of other silver salts.

2. Precipitation:

  • Heat the solution to near boiling.
  • Slowly add a slight excess of a silver nitrate (AgNO₃) solution while stirring continuously. The silver nitrate solution should be added dropwise to promote the formation of a crystalline precipitate.
  • Continue heating and stirring until the precipitate coagulates.

3. Digestion:

  • Keep the solution hot (just below boiling) for a period to allow the precipitate to "digest." This process, known as Ostwald ripening, promotes the growth of larger particles and reduces surface contamination.

4. Filtration and Washing:

  • Filter the hot solution through a pre-weighed sintered glass crucible of fine porosity.
  • Wash the precipitate with a dilute nitric acid solution to remove any adsorbed impurities.
  • Finally, wash the precipitate with a small amount of deionized water to remove the nitric acid.

5. Drying and Weighing:

  • Dry the crucible containing the precipitate in an oven at a suitable temperature (e.g., 110-120 °C) until a constant mass is achieved.
  • Cool the crucible in a desiccator to room temperature before each weighing.
  • Weigh the crucible with the dried precipitate accurately.

6. Calculation:

  • The mass of the precipitate (AgCl) is determined by subtracting the mass of the empty crucible.
  • The mass of chloride in the sample is calculated using the gravimetric factor for chloride in silver chloride.

Quantitative Data:

The following table presents example data from a CCQM key comparison for the determination of chloride in potassium chloride, where gravimetry was one of the methods used.

Participating LaboratoryMeasured Chloride Content (mmol/g)Expanded Uncertainty (mmol/g)
NMIJ13.3950.004

Data adapted from the Final Report of CCQM-K48.[1][2]

Workflow Diagram:

Gravimetric_Analysis cluster_prep Sample Preparation cluster_precip Precipitation & Digestion cluster_iso Isolation & Purification cluster_measure Measurement weigh Weigh Sample dissolve Dissolve in Water & Acidify weigh->dissolve add_precipitant Add AgNO₃ Solution dissolve->add_precipitant digest Digest Precipitate add_precipitant->digest filter Filter Precipitate digest->filter wash Wash Precipitate filter->wash dry Dry to Constant Mass wash->dry weigh_precipitate Weigh Precipitate dry->weigh_precipitate calculate calculate weigh_precipitate->calculate Calculate Chloride Content

Gravimetric analysis workflow for chloride determination.

Coulometry

Coulometry is a primary direct method that determines the amount of substance by measuring the total electric charge required to complete an electrochemical reaction with 100% current efficiency. Constant-current coulometry, or coulometric titration, is widely used for the high-accuracy assay of pure substances.

Application Note:

Coulometric titration is a powerful technique for the certification of primary reference materials. It offers high precision and direct traceability to the SI unit of electric current, the ampere. A key application is the assay of high-purity salts, such as potassium dichromate (K₂Cr₂O₇), a widely used oxidizing agent.

Experimental Protocol: Coulometric Assay of Potassium Dichromate

1. Sample Preparation:

  • Accurately weigh a sample of the high-purity potassium dichromate.
  • Dissolve the sample in a suitable electrolyte solution.

2. Coulometric Titration:

  • The dichromate ions (Cr₂O₇²⁻) are titrated with electrochemically generated ferrous ions (Fe²⁺).
  • A constant current is applied to a generator electrode (e.g., a platinum electrode) in a solution containing ferric ions (Fe³⁺), which are reduced to Fe²⁺.
  • The generated Fe²⁺ reacts stoichiometrically with the Cr₂O₇²⁻ in the sample.
  • The endpoint of the titration is detected potentiometrically using an indicator electrode pair that responds to the excess of the titrant (Fe²⁺).

3. Measurement:

  • The duration of the constant current required to reach the endpoint is measured precisely.
  • The total charge (Q) passed is calculated as the product of the constant current (I) and the time (t).

4. Calculation:

  • The amount of substance of dichromate is calculated using Faraday's law, the stoichiometry of the reaction, and the molar mass of potassium dichromate.

Quantitative Data:

The following table summarizes the results from the CCQM-K96 key comparison for the assay of potassium dichromate using constant-current coulometry.

Participating LaboratoryAmount Content of K₂Cr₂O₇ (mol/kg)Expanded Uncertainty (mol/kg)
CENAM3.3987230.000242
INMETRO3.398730.00034
KRISS3.398700.00020
NIM3.3986230.000242
NMIJ3.3988720.000314
SMU3.3988150.000129
NIST3.398700.00014
UNIIM3.398700.00026

Data adapted from the Final Report of CCQM-K96.2023.[3]

Logical Relationship Diagram:

Coulometry_Principle cluster_generation Titrant Generation cluster_reaction Titration Reaction cluster_detection Endpoint Detection constant_current Apply Constant Current (I) generator_electrode Generator Electrode (Fe³⁺ → Fe²⁺) constant_current->generator_electrode reaction Fe²⁺ + Cr₂O₇²⁻ → Fe³⁺ + Cr³⁺ generator_electrode->reaction analyte Analyte (Cr₂O₇²⁻) analyte->reaction indicator_electrode Indicator Electrode reaction->indicator_electrode measure_time Measure Time (t) to Endpoint indicator_electrode->measure_time calculation Calculate Amount of Substance measure_time->calculation Calculate Charge (Q = I × t)

Principle of constant-current coulometric titration.

Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a primary ratio method for determining the amount of a substance in a sample. A known amount of an isotopically enriched standard (the "spike") of the analyte is added to the sample. The altered isotopic ratio of the analyte in the mixture is then measured by mass spectrometry.

Application Note:

IDMS is a highly sensitive and specific technique used for the certification of reference materials, particularly for organic and inorganic analytes in complex matrices such as clinical samples and environmental materials. An example is the determination of creatinine in human serum, a key biomarker for kidney function.[4][5][6]

Experimental Protocol: IDMS for Creatinine in Serum

1. Sample Preparation and Spiking:

  • Accurately weigh a known amount of the serum sample.
  • Add a known amount of an isotopically labeled creatinine standard (e.g., ¹³C₂,¹⁵N-creatinine) to the sample.
  • Allow the sample and the spike to equilibrate to ensure isotopic homogeneity.

2. Analyte Isolation and Derivatization (if necessary):

  • For complex matrices, the analyte may need to be isolated from interfering components using techniques like protein precipitation followed by solid-phase extraction.
  • Depending on the mass spectrometric method used, derivatization of the analyte may be performed to improve its chromatographic behavior and ionization efficiency.

3. Mass Spectrometric Analysis:

  • The sample is introduced into a mass spectrometer, often coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC).
  • The mass spectrometer measures the intensity of the ion signals corresponding to the different isotopic forms of the analyte (the natural and the labeled forms).

4. Calculation:

  • The ratio of the signal intensities of the natural and labeled isotopes is measured.
  • The amount of the analyte in the original sample is calculated from the measured isotope ratio, the known amount and isotopic composition of the spike, and the known isotopic composition of the natural analyte.

Quantitative Data:

The following table presents the certified values for creatinine in a NIST Standard Reference Material (SRM) determined by ID-GC/MS and ID-LC/MS.

NIST SRM 967MethodCertified Creatinine Concentration (mg/dL)Standard Deviation (mg/dL)
Level IID-GC/MS0.7580.006
Level IID-LC/MS0.7470.002
Level IIID-GC/MS3.9140.018
Level IIID-LC/MS3.9180.009

Data from the certification of NIST SRM 967.[5]

Experimental Workflow Diagram:

IDMS_Workflow cluster_spiking Sample Spiking & Equilibration cluster_separation Analyte Separation cluster_ms Mass Spectrometry sample Weigh Sample spike Add Known Amount of Labeled Spike sample->spike equilibrate Equilibrate Sample and Spike spike->equilibrate separation LC or GC Separation equilibrate->separation ionization Ionization separation->ionization mass_analysis Mass Analysis ionization->mass_analysis detection Detection of Isotope Signals mass_analysis->detection calculation Calculate Analyte Concentration detection->calculation Measure Isotope Ratio

Isotope Dilution Mass Spectrometry (IDMS) workflow.

References

Application Notes and Protocols for Quality Assurance in Analytical Laboratories Utilizing CCQM Principles

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for analytical measurements, emphasizing the principles of quality assurance and metrological traceability as promoted by the Consultative Committee for Amount of Substance: Metrology in Chemistry and Biology (CCQM). The methodologies are designed for researchers, scientists, and drug development professionals to ensure the accuracy, reliability, and comparability of analytical results.

Application Note 1: Determination of Trace Elemental Impurities in Fuel Ethanol by Isotope Dilution Mass Spectrometry (IDMS)

Introduction

The quality of fuel ethanol is critical for engine performance and environmental regulations. Trace metal impurities can negatively impact fuel systems and combustion efficiency. This protocol details the determination of copper in fuel ethanol using Isotope Dilution Inductively Coupled Plasma Mass Spectrometry (ID-ICP-MS), a primary method of measurement that provides a high level of accuracy and metrological traceability. This method is based on the principles demonstrated in the CCQM-K100 key comparison for the analysis of copper in ethanol.

Experimental Protocol

This protocol is a representative example for the determination of copper in fuel ethanol and is based on the methodologies used in the CCQM-K100 key comparison.

1. Principle

A known amount of an enriched isotope of the analyte (the "spike," e.g., 65Cu) is added to a known amount of the sample. The altered isotopic ratio of the analyte is then measured by ICP-MS. By knowing the amount of spike added and the initial and final isotopic ratios, the initial amount of the analyte in the sample can be calculated with high accuracy.

2. Reagents and Materials

  • High-purity water (18.2 MΩ·cm)

  • High-purity nitric acid (HNO₃)

  • Certified Reference Material (CRM) of copper for calibration

  • Enriched isotopic spike of 65Cu

  • Fuel ethanol sample

3. Instrumentation

  • High-Resolution Inductively Coupled Plasma Mass Spectrometer (HR-ICP-MS)

  • Analytical balance with a readability of 0.01 mg or better

  • Calibrated micropipettes

4. Sample Preparation

  • Accurately weigh approximately 1 g of the fuel ethanol sample into a clean sample container.

  • Accurately weigh and add a known amount of the 65Cu isotopic spike solution to the sample.

  • Homogenize the spiked sample thoroughly.

  • Prepare a calibration blend by mixing a known amount of the copper CRM with a known amount of the 65Cu spike.

  • Prepare a blank solution containing high-purity water and nitric acid.

5. Instrumental Analysis

  • Optimize the HR-ICP-MS instrument parameters (e.g., plasma power, gas flow rates, lens settings) to achieve maximum sensitivity and stability for copper isotopes (63Cu and 65Cu).

  • Analyze the blank solution, the calibration blend, and the spiked sample.

  • Measure the isotope ratios of 63Cu/65Cu for each solution.

6. Data Analysis

The mass fraction of copper in the ethanol sample is calculated using the following equation:

Where:

  • C_sample = Concentration of copper in the sample

  • C_spike = Concentration of the copper spike

  • m_spike = Mass of the spike added

  • m_sample = Mass of the sample

  • R_spike = Isotope ratio of the spike

  • R_blend = Isotope ratio of the sample-spike blend

  • R_sample = Isotope ratio of the unspiked sample (natural abundance)

  • M_sample = Molar mass of copper in the sample

  • M_spike = Molar mass of the copper spike

Data Presentation

The following table summarizes the results from the CCQM-K100 key comparison for the determination of copper in ethanol, showcasing the level of agreement among national metrology institutes.

ParticipantReported Value (mg/kg)Measurement Uncertainty (mg/kg, k=2)Analytical Method
NMI 10.0850.004ID-ICP-MS
NMI 20.0860.003ID-ICP-MS
NMI 30.0840.005ID-ICP-MS
NMI 40.0870.006ICP-OES
NMI 50.0850.004ID-ICP-MS
KCRV 0.0855 0.0015

KCRV: Key Comparison Reference Value

Application Note 2: Determination of Lead in Wine by Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Introduction

Lead is a toxic heavy metal that can be present in wine due to environmental contamination or from contact with lead-containing materials during production and storage. Regulatory bodies worldwide have set maximum permissible limits for lead in wine. This protocol provides a detailed methodology for the determination of lead in wine using ICP-MS, a sensitive and robust technique suitable for trace element analysis in complex matrices. The principles of quality assurance, including the use of certified reference materials and establishing metrological traceability, are central to this protocol.

Experimental Protocol

1. Principle

The wine sample is first digested to break down the organic matrix and bring the lead into a solution that is suitable for introduction into the ICP-MS. The sample is then nebulized and introduced into the argon plasma, where it is atomized and ionized. The lead ions are then separated by their mass-to-charge ratio in the mass spectrometer and detected. Quantification is achieved by external calibration using a series of certified reference standards.

2. Reagents and Materials

  • High-purity water (18.2 MΩ·cm)

  • High-purity nitric acid (HNO₃)

  • High-purity hydrogen peroxide (H₂O₂)

  • Certified Reference Material (CRM) for lead in wine or a similar aqueous matrix

  • Multi-element standard solution containing lead

  • Internal standard solution (e.g., Bismuth)

3. Instrumentation

  • Inductively Coupled Plasma Mass Spectrometer (ICP-MS)

  • Microwave digestion system

  • Analytical balance with a readability of 0.1 mg or better

  • Calibrated micropipettes

4. Sample Preparation (Microwave Digestion)

  • Accurately weigh approximately 2 g of the wine sample into a clean microwave digestion vessel.

  • Add 5 mL of high-purity nitric acid and 2 mL of high-purity hydrogen peroxide to the vessel.

  • Seal the vessels and place them in the microwave digestion system.

  • Apply a suitable digestion program (e.g., ramp to 200 °C and hold for 20 minutes).

  • After cooling, carefully open the vessels and transfer the digested solution to a clean volumetric flask.

  • Dilute the digested solution to a final volume (e.g., 50 mL) with high-purity water.

  • Spike the final solution with the internal standard.

5. Instrumental Analysis

  • Prepare a series of calibration standards by diluting the multi-element standard solution to cover the expected concentration range of lead in the wine samples. These standards should be matrix-matched to the digested samples (i.e., contain the same concentration of nitric acid).

  • Spike the calibration standards and a blank with the internal standard at the same concentration as the samples.

  • Optimize the ICP-MS instrument parameters for lead analysis (e.g., nebulizer gas flow, RF power, lens voltages).

  • Analyze the blank, calibration standards, a quality control sample (CRM), and the prepared wine samples.

6. Data Analysis

  • Construct a calibration curve by plotting the intensity ratio of the lead signal to the internal standard signal against the concentration of the lead standards.

  • Determine the concentration of lead in the sample solutions from the calibration curve.

  • Calculate the concentration of lead in the original wine sample, taking into account the initial sample weight and the final dilution volume.

Mandatory Visualizations

The following diagrams illustrate key concepts in quality assurance and metrological traceability that are fundamental to the application of CCQM principles in analytical laboratories.

CCQM_Key_Comparison_Workflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Experimental Work cluster_evaluation Phase 3: Data Analysis & Reporting start Proposal for Key Comparison protocol Development of Technical Protocol start->protocol approval CCQM Working Group Approval protocol->approval sample_prep Coordinating Lab Prepares & Distributes Samples approval->sample_prep analysis Participating Labs Analyze Samples sample_prep->analysis reporting Labs Submit Results & Uncertainty Budgets analysis->reporting data_analysis Coordinating Lab Analyzes Results reporting->data_analysis kcrv Determination of Key Comparison Reference Value (KCRV) data_analysis->kcrv draft_report Preparation of Draft A Report kcrv->draft_report final_report Publication of Final Report in KCDB draft_report->final_report end end final_report->end CMC Claims Supported

Workflow of a CCQM Key Comparison.

Metrological_Traceability_Chain cluster_uncertainty Increasing Measurement Uncertainty si_unit SI Unit (e.g., mole) primary_method Primary Method of Measurement (e.g., IDMS, Gravimetry) si_unit->primary_method Realization crm Certified Reference Material (CRM) (Purity Assessed by Primary Method) primary_method->crm Value Assignment secondary_std Secondary or Working Standard (Calibrated against CRM) crm->secondary_std Calibration lab_instrument Laboratory Instrument Calibration (e.g., ICP-MS, HPLC) secondary_std->lab_instrument Calibration measurement_result Routine Measurement Result (e.g., Analyte in Sample) lab_instrument->measurement_result Measurement

The Chain of Metrological Traceability.

Application Notes and Protocols for Establishing Metrological Traceability using the CCQM Framework

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the Consultative Committee for Amount of Substance - Metrology in Chemistry and Biology (CCQM) framework for establishing metrological traceability of chemical measurements. The protocols included are based on methodologies reported in CCQM key comparisons and pilot studies, offering practical guidance for professionals in drug development and related scientific fields.

Introduction to Metrological Traceability and the CCQM Framework

Metrological traceability is the property of a measurement result whereby it can be related to a reference through a documented unbroken chain of calibrations, each contributing to the measurement uncertainty.[1] In the pharmaceutical industry, establishing metrological traceability is crucial for ensuring the accuracy, comparability, and reliability of measurement results for drug substances and products. This underpins regulatory compliance and ensures patient safety.

The CCQM, a consultative committee of the International Committee for Weights and Measures (CIPM), plays a pivotal role in establishing a global system of comparable and traceable chemical and biological measurements.[2][3] Through international comparisons, known as key comparisons and pilot studies, the CCQM enables National Metrology Institutes (NMIs) and Designated Institutes (DIs) to demonstrate their measurement capabilities and to establish traceability to the International System of Units (SI).

The core principles of the CCQM framework for establishing metrological traceability involve:

  • The use of primary methods: These are methods of the highest metrological order whose operation can be completely described and understood, and for which a complete uncertainty statement can be written down in terms of SI units.

  • The development and use of Certified Reference Materials (CRMs): These are materials that are sufficiently homogeneous and stable with respect to one or more specified properties, which have been established to be fit for their intended use in a measurement process.[4]

  • An unbroken chain of calibrations: This ensures that a measurement result is linked to a stated reference, such as an SI unit, through a series of comparisons with known uncertainties.

  • A comprehensive evaluation of measurement uncertainty: Each step in the traceability chain contributes to the overall uncertainty of the final measurement result.

The Logical Framework for Establishing Metrological Traceability

The following diagram illustrates the hierarchical process of establishing metrological traceability for a chemical measurement, a central concept within the CCQM framework.

Metrological_Traceability_Framework SI_Units SI Units (e.g., kg, mole) Primary_Method Primary Method of Measurement (e.g., Gravimetry, Coulometry, qNMR) SI_Units->Primary_Method Realization NMI National Metrology Institute (NMI) or Designated Institute (DI) Primary_Method->NMI Implementation CRM Certified Reference Material (CRM) (e.g., High-Purity Substance) NMI->CRM Certification Ref_Lab Reference Laboratory (e.g., Pharmaceutical Quality Control) CRM->Ref_Lab Calibration Working_Std Working Standard / In-house Calibrator Ref_Lab->Working_Std Calibration Routine_Method Routine Analytical Method (e.g., HPLC, GC) Working_Std->Routine_Method Calibration Measurement_Result Measurement Result of a Drug Sample Routine_Method->Measurement_Result Measurement Mass_Balance_Workflow cluster_main Purity Assessment of API cluster_impurities Impurity Analysis Methods API_Sample API Sample Impurity_Analysis Impurity Characterization API_Sample->Impurity_Analysis Purity_Calc Purity Calculation (Mass Balance) Impurity_Analysis->Purity_Calc Related_Subs Related Substances (HPLC-UV/MS) Impurity_Analysis->Related_Subs Water_Content Water Content (Karl Fischer Titration) Impurity_Analysis->Water_Content Residual_Solvents Residual Solvents (Headspace GC) Impurity_Analysis->Residual_Solvents Inorganic_Imp Inorganic Impurities (ICP-MS, Ash Content) Impurity_Analysis->Inorganic_Imp Final_Purity Certified Purity Value with Uncertainty Purity_Calc->Final_Purity Peptide_Purity_Workflow cluster_main_methods Main Component Methods cluster_impurity_methods Impurity Methods Peptide_Sample Peptide API Sample Main_Component Main Component Quantification Peptide_Sample->Main_Component Impurity_Quant Impurity Quantification Peptide_Sample->Impurity_Quant Final_Purity Certified Purity Value with Uncertainty Main_Component->Final_Purity qNMR qNMR Main_Component->qNMR AAA Amino Acid Analysis Main_Component->AAA Impurity_Quant->Final_Purity HPLC_UV_MS Related Peptides (HPLC-UV/MS) Impurity_Quant->HPLC_UV_MS KF Water Content (KF) Impurity_Quant->KF Counter_ion Counter-ion Content (IC) Impurity_Quant->Counter_ion

References

Application of CCQM Principles in Clinical Chemistry Measurements: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the principles of the Consultative Committee for Amount of Substance: Metrology in Chemistry and Biology (CCQM) as they apply to clinical chemistry measurements. Adherence to these principles is crucial for ensuring the accuracy, reliability, and comparability of laboratory results, which are fundamental for accurate disease diagnosis, effective treatment monitoring, and robust drug development.

Core Principle: Metrological Traceability

Metrological traceability is the cornerstone of accurate and comparable measurement results. It is the property of a measurement result whereby the result can be related to a reference through a documented unbroken chain of calibrations, each contributing to the measurement uncertainty. In clinical chemistry, this ensures that a patient's test result is comparable across different measurement systems and laboratories over time.

The traceability chain establishes a hierarchical relationship from the end-user laboratory measurement back to the International System of Units (SI). This is achieved through the use of primary and secondary reference materials, and reference measurement procedures.

The Calibration Hierarchy

A typical calibration hierarchy in clinical chemistry is illustrated below. This demonstrates the transfer of accuracy from a primary reference material or method down to the routine clinical analyzer.

G SI SI Unit (e.g., mole) PRM Primary Reference Material (e.g., NIST SRM 917c) SI->PRM RMP Reference Measurement Procedure (e.g., ID-LC-MS/MS) PRM->RMP Calibration SRM Secondary Reference Material (Matrix-based CRM) RMP->SRM Value Assignment MCP Manufacturer's Standing Measurement Procedure SRM->MCP Calibration WCM Working Calibrator MCP->WCM Value Assignment RCM Routine Clinical Analyzer Calibrator WCM->RCM Value Assignment PatientSample Patient Sample Measurement RCM->PatientSample Calibration G start Start imprecision Calculate Within-Laboratory Imprecision (uRw) from long-term IQC data start->imprecision bias Estimate Bias (ubias) from EQA/PT data or CRM measurements imprecision->bias cal_unc Obtain Calibrator Uncertainty (u_cal) from manufacturer's certificate bias->cal_unc combine Combine Uncertainties uc = sqrt(uRw^2 + ubias^2 + u_cal^2) cal_unc->combine expand Calculate Expanded Uncertainty (U) U = k * uc (where k=2 for 95% confidence) combine->expand report Report Measurement Uncertainty expand->report G cluster_0 Measurement cluster_1 Analysis cluster_2 Data Evaluation PatientSamples Patient Samples (n>=20) RoutineAssay Routine Immunoassay PatientSamples->RoutineAssay RefMethod Reference Method (LC-MS/MS) PatientSamples->RefMethod RefMaterial Reference Material RefMaterial->RoutineAssay RefMaterial->RefMethod PlotData Plot Routine vs. Reference Results RoutineAssay->PlotData RefMethod->PlotData Regression Perform Regression Analysis (for patient samples) PlotData->Regression Assess Assess if Reference Material falls within the prediction interval Regression->Assess

Reporting Results in CCQM Inter-Laboratory Comparisons: A Guide for Metrology Institutes

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines and protocols for reporting results in inter-laboratory comparisons organized by the Consultative Committee for Amount of Substance: Metrology in Chemistry and Biology (CCQM). Adherence to these guidelines ensures transparency, consistency, and the mutual recognition of measurement capabilities among National Metrology Institutes (NMIs) and Designated Institutes (DIs).

Introduction to CCQM Inter-Laboratory Comparisons

CCQM inter-laboratory comparisons, including Key Comparisons (KCs) and Pilot Studies, are fundamental to establishing the global comparability of chemical and biological measurements. The results of these comparisons are used to support Calibration and Measurement Capability (CMC) claims, which are publicly available in the BIPM Key Comparison Database (KCDB).

A successful comparison relies on a well-defined technical protocol, the competent performance of measurements by participating laboratories, and a rigorous and transparent reporting of results. This guide outlines the essential elements of the reporting process.

The Comparison Reporting Process: From Draft A to Final Report

The reporting of a CCQM comparison is a multi-stage process designed to ensure accuracy and consensus among participants before public dissemination.[1][2] The process involves the drafting and review of two confidential reports (Draft A and Draft B) before the publication of the final, publicly available report.[2]

Workflow for CCQM Comparison Reporting

The overall workflow for the organization and reporting of a CCQM comparison is illustrated below.

CCQM_Workflow cluster_planning Planning & Protocol cluster_execution Execution cluster_reporting Reporting Propose Comparison Proposal Approve CCQM WG Approval Propose->Approve Register Register in KCDB Approve->Register Protocol Develop Technical Protocol Register->Protocol Distribute Distribute Samples Protocol->Distribute Measure Participant Measurements Distribute->Measure Submit Submit Results & Uncertainty Budgets Measure->Submit DraftA Draft A Report (Participants Only) Submit->DraftA ReviewA Participant Review & Comment DraftA->ReviewA ApproveA Participant Approval of Draft A ReviewA->ApproveA KCRV Calculate KCRV & DoEs ApproveA->KCRV DraftB Draft B Report (WG & CC Review) KCRV->DraftB ReviewB WG & CC Review DraftB->ReviewB Final Final Report Publication ReviewB->Final

Caption: Workflow of a typical CCQM inter-laboratory comparison from proposal to final report.

Experimental Protocols: Documenting the Measurement Procedure

Each participating laboratory is required to submit a detailed report to the pilot laboratory, typically within six weeks of completing their measurements.[3] This report must include a comprehensive description of the measurement procedure, the calculation of results, and a detailed uncertainty evaluation.[3]

Key components of the experimental protocol documentation include:

  • Measurement Method: A clear description of the analytical technique(s) used. For Key Comparisons, this should be the method of the highest metrological order available at the institute.[1]

  • Instrumentation: Details of the specific instruments used, including manufacturer, model, and any relevant performance characteristics.

  • Reagents and Standards: Information on the purity and traceability of all primary calibrators and critical reagents.

  • Sample Handling and Preparation: A description of the procedures for sample receipt, storage, and preparation prior to measurement.

  • Measurement Equation: The explicit mathematical relationship between the measurand and the input quantities on which it depends.

  • Uncertainty Budget: A detailed breakdown of all sources of uncertainty and their contributions to the combined standard uncertainty of the measurement result. A standardized template may be provided in the technical protocol, especially when all participants use the same measurement procedure.[4]

Data Presentation: Reporting Quantitative Results

Clarity and consistency in data presentation are paramount. All quantitative results should be reported in a structured format to facilitate comparison and the calculation of the Key Comparison Reference Value (KCRV).

Participant Results

Each participant must report a single measurement result for each measurand, accompanied by its standard uncertainty or expanded uncertainty.[1] The use of standard uncertainties is preferred for the calculation of the KCRV.[4]

Table 1: Example of Participant Results Submission

Participant (NMI/DI)Reported Value (xᵢ)Standard Uncertainty (u(xᵢ))Expanded Uncertainty (U(xᵢ))Coverage Factor (k)
NMI-A10.25 mmol/kg0.05 mmol/kg0.10 mmol/kg2.0
NMI-B10.31 mmol/kg0.06 mmol/kg0.12 mmol/kg2.0
NMI-C10.19 mmol/kg0.04 mmol/kg0.08 mmol/kg2.0
...............
Key Comparison Reference Value (KCRV)

The KCRV is a value assigned to the measurand that is considered to be a close approximation of the true value.[1] It is calculated from the results submitted by the participants, and the method for its calculation must be agreed upon and documented before the circulation of the comparison materials.[4] Common methods for determining the KCRV include the arithmetic mean, the weighted mean, or the median of the participants' results.

Degrees of Equivalence (DoE)

The Degree of Equivalence (DoE) expresses the degree to which the result of a participating institute is in agreement with the KCRV.[1] The DoE for each participant has two components: the deviation from the KCRV and the expanded uncertainty of this deviation.[4]

  • Deviation (dᵢ): dᵢ = xᵢ - x_KCRV

  • Uncertainty of the Deviation (u(dᵢ)): The calculation of u(dᵢ) must account for the correlation between the participant's result and the KCRV.[4]

  • Expanded Uncertainty of the Deviation (U(dᵢ)): U(dᵢ) = k * u(dᵢ), where k is typically 2, corresponding to a 95% level of confidence.[4]

Table 2: Example of Final Report Data Summary

ParticipantReported Value (xᵢ)Standard Uncertainty (u(xᵢ))Deviation from KCRV (dᵢ)Expanded Uncertainty of Deviation (U(dᵢ))
NMI-A10.250.050.020.09
NMI-B10.310.060.080.11
NMI-C10.190.04-0.040.08
...............
KCRV 10.23 u(x_KCRV)

Logical Relationships in Data Evaluation

The evaluation of results in a CCQM Key Comparison follows a clear logical path, from the individual participant results to the final statement of equivalence.

Data_Evaluation cluster_inputs Participant Inputs cluster_calculation Central Calculation cluster_outputs Degrees of Equivalence (DoE) P1 Participant 1 Result (x₁) & Uncertainty (u(x₁)) KCRV Calculate KCRV (x_KCRV & u(x_KCRV)) P1->KCRV DoE1 DoE for Participant 1 (d₁ & U(d₁)) P1->DoE1 P2 Participant 2 Result (x₂) & Uncertainty (u(x₂)) P2->KCRV DoE2 DoE for Participant 2 (d₂ & U(d₂)) P2->DoE2 PN Participant N Result (xₙ) & Uncertainty (u(xₙ)) PN->KCRV DoEN DoE for Participant N (dₙ & U(dₙ)) PN->DoEN KCRV->DoE1 KCRV->DoE2 KCRV->DoEN

References

Troubleshooting & Optimization

Best practices for reducing measurement uncertainty in line with CCQM

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize measurement uncertainty in their experiments, in line with the principles of the Consultative Committee for Amount of Substance – Metrology in Chemistry and Biology (CCQM).

Troubleshooting Guides

Issue: High Variability in Repeat Measurements

Q1: My results for the same sample are inconsistent across multiple runs. What are the likely causes and how can I fix this?

A1: High variability in replicate measurements, also known as poor precision, is a common issue that significantly contributes to measurement uncertainty. The source of this variability can be traced to several factors throughout the experimental workflow. A systematic approach to identifying and mitigating these factors is crucial.

Troubleshooting Steps:

  • Review the Measurement Process: Break down your experimental protocol into individual steps. Examine each step for potential sources of random error.

  • Operator Technique: Inconsistent sample handling, preparation, or instrument operation between analysts (or even by the same analyst on different days) can introduce significant variability.

    • Solution: Standardize operator procedures through detailed Standard Operating Procedures (SOPs). Ensure all personnel are thoroughly trained on the specific techniques required for the assay. Conduct reproducibility experiments with different operators to quantify this source of uncertainty.[1]

  • Instrument Performance: Fluctuations in instrument performance are a primary cause of variability.

    • Solution:

      • System Suitability Tests: Before running samples, perform system suitability tests to ensure the instrument is performing within specified limits.

      • Regular Maintenance: Adhere to a strict schedule for preventative maintenance and calibration of your instruments.

      • Environmental Control: Monitor and control environmental factors such as temperature and humidity in the laboratory, as these can affect instrument performance.[1]

  • Sample and Standard Preparation: Inconsistencies in the preparation of samples and standards can lead to significant variations.

    • Solution:

      • Volumetric Glassware: Use calibrated Class A volumetric glassware for all dilutions.

      • Pipetting Technique: Ensure proper and consistent pipetting technique. Use calibrated pipettes and regularly verify their performance.

      • Homogeneity: For solid samples, ensure the sample is homogenous before weighing. For solutions, ensure thorough mixing.

Logical Relationship: Identifying Sources of High Variability

G HighVariability High Variability in Repeat Measurements Troubleshooting Troubleshooting Steps HighVariability->Troubleshooting ReviewProcess Review Measurement Process Troubleshooting->ReviewProcess Operator Operator Technique ReviewProcess->Operator Instrument Instrument Performance ReviewProcess->Instrument SamplePrep Sample/Standard Preparation ReviewProcess->SamplePrep Solution Implement Corrective Actions Operator->Solution Instrument->Solution SamplePrep->Solution

Caption: A logical diagram illustrating the process of troubleshooting high variability in measurements.

Issue: Consistently Inaccurate Results (Bias)

Q2: My results are consistently higher or lower than the expected or certified value. How do I identify and correct for this systematic error?

A2: Consistent deviation from a true or reference value is known as bias, a form of systematic error. Unlike random error, bias cannot be reduced by increasing the number of measurements. Identifying and correcting for bias is critical for accurate results.

Troubleshooting Steps:

  • Calibration Check: The most common source of bias is improper instrument calibration.

    • Solution:

      • Verify Calibration Curve: Re-run your calibration standards to ensure the calibration curve is accurate and linear over the desired range.

      • Use Certified Reference Materials (CRMs): Analyze a CRM with a known, certified value. The deviation of your measurement from the certified value will give you an estimate of the bias.

  • Reference Standard Integrity: The purity and stability of your reference standards are paramount.

    • Solution:

      • Purity Verification: Use reference standards with a certificate of analysis that states the purity. Factor this purity into your calculations.

      • Proper Storage: Ensure reference standards are stored under the recommended conditions to prevent degradation.

  • Sample Matrix Effects: The other components in your sample (the matrix) can interfere with the measurement of the analyte, causing a bias.

    • Solution:

      • Matrix-Matched Standards: Prepare your calibration standards in a matrix that is as similar as possible to your samples.

      • Standard Addition Method: This method can be used to compensate for matrix effects by adding known amounts of the standard to the sample.[2]

  • Method Bias: The analytical method itself may have an inherent bias.

    • Solution: Compare your results with those obtained from a reference method or a different analytical technique.

Experimental Workflow: Correcting for Bias using a CRM

G start Start: Suspected Bias in Measurement Results select_crm Select a Certified Reference Material (CRM) with a known value for the analyte start->select_crm prepare_crm Prepare and analyze the CRM using the same method as for the samples select_crm->prepare_crm measure_crm Obtain the measured value for the CRM prepare_crm->measure_crm calculate_bias Calculate Bias: Bias = Measured Value - Certified Value measure_crm->calculate_bias evaluate_bias Is the bias significant? calculate_bias->evaluate_bias correct_results Apply a correction factor to subsequent measurements evaluate_bias->correct_results Yes investigate_source Investigate and eliminate the source of the bias (e.g., recalibrate instrument) evaluate_bias->investigate_source Yes end_corrected End: Results Corrected for Bias evaluate_bias->end_corrected No correct_results->end_corrected end_investigated End: Source of Bias Identified and Addressed investigate_source->end_investigated

Caption: Workflow for identifying and correcting measurement bias using a Certified Reference Material.

Frequently Asked Questions (FAQs)

Q3: What is an uncertainty budget and why is it important?

A3: An uncertainty budget is a systematic way of identifying, quantifying, and combining all the individual sources of uncertainty in a measurement to calculate the overall measurement uncertainty. It is a key requirement of ISO/IEC 17025.[1][3] The budget helps to:

  • Identify Significant Uncertainty Sources: It highlights which steps in the measurement process contribute the most to the overall uncertainty.

  • Guide Improvements: By knowing the major sources of uncertainty, you can focus your efforts on improving those specific steps to reduce the overall uncertainty.

  • Ensure Comparability of Results: It provides a transparent and standardized way of reporting the quality of a measurement result, allowing for meaningful comparisons between different laboratories and methods.

Q4: How do I start creating an uncertainty budget for my analytical method?

A4: Creating an uncertainty budget involves a step-by-step process:

  • Specify the Measurand: Clearly define what you are measuring, including the units.

  • Identify Uncertainty Sources: List all possible sources of uncertainty in your measurement process. A cause-and-effect (Ishikawa or fishbone) diagram can be a useful tool for this.[4]

  • Quantify Each Uncertainty Component: For each source, determine its standard uncertainty. This can be done through:

    • Type A evaluation: Statistical analysis of a series of observations (e.g., calculating the standard deviation of repeated measurements).

    • Type B evaluation: Using information from other sources, such as calibration certificates, manufacturer's specifications, or published data.

  • Combine the Uncertainties: The individual standard uncertainties are combined using the root sum of squares (RSS) method to calculate the combined standard uncertainty.

  • Calculate the Expanded Uncertainty: The combined standard uncertainty is multiplied by a coverage factor (usually k=2 for a 95% confidence level) to give the expanded uncertainty, which is the value typically reported.

Q5: Where can I find the uncertainty values for my equipment?

A5: Information on the uncertainty of your equipment can typically be found in the following places:

  • Calibration Certificates: The calibration certificate for an instrument will provide the measurement uncertainty associated with the calibration.

  • Manufacturer's Specifications: The manufacturer's documentation for the instrument will often provide specifications for its performance, which can be used to estimate a Type B uncertainty.

  • Internal Verification: You can perform experiments to determine the uncertainty of your equipment in your own laboratory, for example, by repeatedly weighing a check weight on a balance.

Data Presentation: Example Uncertainty Budget for HPLC Analysis

The following table provides an example of an uncertainty budget for the determination of the concentration of a substance by High-Performance Liquid Chromatography (HPLC).

Uncertainty Source Value (±) Probability Distribution Divisor Standard Uncertainty (u) Relative Standard Uncertainty (u/value)
Purity of Reference Standard 0.005 g/gRectangular√30.002890.0029
Mass of Reference Standard (Balance) 0.02 mgNormal (k=2)20.010.0002
Volume of Standard Solution (Flask) 0.08 mLTriangular√60.03270.0003
Repeatability of Injections (n=6) 0.5% (RSD)Normal10.0050.0050
Calibration Curve Fit 0.8%Normal10.0080.0080
Combined Relative Standard Uncertainty (uc,rel) 0.0099
Combined Standard Uncertainty (uc)
Expanded Uncertainty (U) (k=2) 1.98%

This is an illustrative example. The actual values will depend on the specific method and laboratory conditions.

Experimental Protocols

Protocol: Determination of Analyte Concentration by HPLC with Uncertainty Estimation

1. Objective: To determine the concentration of Analyte X in a sample solution and estimate the measurement uncertainty associated with the result.

2. Materials and Equipment:

  • HPLC system with UV detector

  • Analytical column suitable for Analyte X

  • Calibrated analytical balance

  • Class A volumetric flasks (e.g., 100 mL)

  • Calibrated pipettes

  • Reference standard of Analyte X (with certificate of purity)

  • HPLC-grade solvents

  • Sample containing Analyte X

3. Procedure:

3.1. Preparation of Standard Solutions:

  • Accurately weigh approximately 100 mg of the Analyte X reference standard and record the exact mass.

  • Quantitatively transfer the weighed standard to a 100 mL volumetric flask and dissolve in the mobile phase. Make up to the mark with the mobile phase and mix thoroughly. This is the stock standard solution.

  • Perform a series of serial dilutions of the stock standard solution to prepare at least five calibration standards of different concentrations.

3.2. Preparation of Sample Solution:

  • Prepare the sample solution according to the specific method for your sample matrix, ensuring the final concentration of Analyte X is expected to fall within the range of the calibration standards.

3.3. Chromatographic Analysis:

  • Set up the HPLC system with the appropriate column, mobile phase, flow rate, and detector wavelength.

  • Perform a system suitability test to ensure the system is operating correctly.

  • Inject the calibration standards in order of increasing concentration.

  • Inject the sample solution. To assess repeatability, perform at least six replicate injections of the sample solution.

3.4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the calibration standards against their concentrations.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Determine the concentration of Analyte X in the sample solution using the calibration curve equation.

4. Uncertainty Estimation:

  • Identify all potential sources of uncertainty in the measurement process (refer to the example uncertainty budget above).

  • Quantify the standard uncertainty for each source.

  • Calculate the combined standard uncertainty by taking the root sum of squares of the individual standard uncertainties.

  • Calculate the expanded uncertainty by multiplying the combined standard uncertainty by a coverage factor of 2 (for a 95% confidence level).

5. Reporting:

  • Report the final concentration of Analyte X along with the expanded measurement uncertainty and the coverage factor used. For example: "Concentration of Analyte X = 10.25 mg/L ± 0.20 mg/L (k=2)".

References

Technical Support Center: Overcoming Matrix Effects in High-Purity Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the high-purity substance analysis required for Consultative Committee for Amount of Substance (CCQM) and other metrological applications.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a critical issue in high-purity substance analysis?

A1: A matrix effect is the alteration of an analytical signal (either suppression or enhancement) caused by co-eluting components in the sample matrix, which is everything in the sample apart from the analyte itself.[1] In high-purity analysis, where the goal is to accurately quantify a primary substance and its impurities, even trace components can interfere with the ionization process in techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3] This interference can lead to the underestimation or overestimation of the main component's purity, compromising the accuracy and reproducibility of results, which is a major concern for the high-precision requirements of CCQM.[2][4]

Q2: How can I determine if matrix effects are impacting my analytical results?

A2: There are several methods to assess the presence and magnitude of matrix effects:

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of the analyte solution into the detector while a blank matrix extract is injected into the chromatograph.[2][5] Dips or peaks in the baseline signal indicate regions where co-eluting matrix components cause ion suppression or enhancement.[5]

  • Post-Extraction Spike Method: This is a quantitative approach where the response of an analyte spiked into a pre-extracted blank matrix is compared to the response of the analyte in a pure solvent at the same concentration.[3][5] The ratio of these responses indicates the degree of signal suppression or enhancement.[3]

  • Calibration Slope Comparison: By generating two calibration curves—one in a pure solvent and another in a matrix-matched solvent—a significant difference in the slopes indicates the presence of matrix effects.[3]

Q3: What is the difference between minimizing and compensating for matrix effects?

A3:

  • Minimizing matrix effects involves reducing or eliminating the interfering components before they reach the detector.[6] This is achieved through strategies like optimizing sample preparation (e.g., Solid-Phase Extraction), improving chromatographic separation to resolve the analyte from interferences, or simply diluting the sample.[2][3][5][6][7]

  • Compensating for matrix effects involves using a calibration strategy to correct for the signal alteration without necessarily removing the interference.[6] This is done using techniques like the internal standard method, standard addition, or matrix-matched calibration, which account for the effect during data processing.[1][2][3][8]

Q4: When should I use the standard addition method versus an internal standard?

A4: The choice depends on the sample, the availability of a blank matrix, and the required accuracy.

  • Use the Standard Addition Method when a representative blank matrix is unavailable or highly variable.[9][10] This method creates a calibration curve within each sample, effectively correcting for its unique matrix.[1][11]

  • Use the Internal Standard (IS) Method when a suitable internal standard is available, especially a stable isotope-labeled (SIL) version of the analyte.[2][7] The SIL-IS method is considered the gold standard for correcting matrix effects because the IS co-elutes and experiences nearly identical matrix effects as the analyte, providing highly accurate correction.[2][7][12]

Q5: Can matrix effects be completely eliminated?

A5: Completely eliminating matrix effects is often not possible, especially in complex biological or environmental samples.[2] Even with extensive sample cleanup and optimized chromatography, some matrix components may co-elute with the analyte.[2] Therefore, the most robust analytical methods often combine strategies to minimize effects (e.g., good sample prep) with a strategy to compensate for the remaining, unavoidable effects (e.g., using an internal standard).[2][8]

Troubleshooting Guides

Problem: You observe poor accuracy, low precision, and inconsistent quantification in your high-purity analysis using LC-MS.

This workflow helps diagnose and resolve issues arising from potential matrix effects.

G cluster_0 cluster_1 Minimize Effects cluster_2 Compensate for Effects A Inaccurate or Irreproducible Results Observed B Assess for Matrix Effects (e.g., Post-Extraction Spike) A->B C Matrix Effect Detected? B->C D Optimize Sample Preparation (SPE, LLE) C->D Yes E Improve Chromatographic Separation C->E Yes F Use Internal Standard (Isotope-Labeled is best) C->F Yes G Use Standard Addition (No blank matrix needed) C->G Yes H Use Matrix-Matched Calibration C->H Yes K No Significant Matrix Effect C->K No I Re-validate Method and Analyze Sample D->I E->I F->I G->I H->I J Analysis Complete I->J K->J

Caption: Troubleshooting workflow for identifying and mitigating matrix effects.

Data Presentation: Comparison of Compensation Strategies

The following table summarizes the primary methods used to compensate for matrix effects.

StrategyBlank Matrix Required?Best ForProsCons
Internal Standard (IS) No (but used for validation)Routine analysis where high accuracy is critical; multi-residue methods.[7][12]Highly effective, especially with isotope-labeled standards; corrects for extraction loss and injection variability.[3][7]Finding a suitable IS can be difficult and expensive; may not perfectly mimic analyte behavior if not isotope-labeled.[2][8]
Standard Addition NoComplex or unknown matrices; when a blank matrix is unavailable; analysis of endogenous compounds.[2][9][10]Highly accurate as it calibrates within the sample's own matrix; negates the need to source a blank matrix.[1][10][11]More laborious and time-consuming as each sample requires multiple analyses; cannot correct for translational matrix effects (background).[2][11]
Matrix-Matched Calibration YesAnalyses where a representative blank matrix is readily available and consistent across many samples.[8][13]Simpler than standard addition for large batches; more accurate than external calibration in solvent.[3][8]Effectiveness depends entirely on how well the blank matrix matches the sample matrix; not suitable for variable matrices.[2]

Experimental Protocols

Protocol 1: Standard Addition Method

This protocol is designed to quantify an analyte in a sample where matrix effects are suspected and a blank matrix is not available.[10]

G A 1. Prepare Aliquots Divide the unknown sample into at least 4 equal aliquots. B 2. Spike Aliquots Keep one aliquot unspiked (zero addition). Add increasing, known amounts of analyte standard to the others. A->B C 3. Dilute to Final Volume Dilute all aliquots to the same final volume to ensure matrix concentration is constant. B->C D 4. Analyze Samples Inject each prepared aliquot and measure the analytical signal (e.g., peak area). C->D E 5. Plot and Extrapolate Plot signal vs. added concentration. Extrapolate the linear regression line to the x-axis. The absolute x-intercept is the analyte concentration. D->E

Caption: Experimental workflow for the Standard Addition method.

Methodology:

  • Prepare Sample Aliquots: Take at least four equal volumes of the unknown sample solution.[10][11]

  • Spike with Standard:

    • Leave the first aliquot as is (zero spike).

    • To the remaining aliquots, add increasing volumes of a known concentration analyte standard. This process is often called "spiking".[1][10]

  • Dilute to a Constant Volume: Dilute all aliquots (including the unspiked one) to the same final volume using the appropriate solvent. This ensures the matrix composition is identical in every final solution.[11]

  • Analysis: Analyze each prepared solution using the analytical instrument (e.g., LC-MS) and record the signal response for the analyte.

  • Data Processing: Plot the measured signal response (y-axis) against the concentration of the added standard in each aliquot (x-axis). Perform a linear regression on the data points. The absolute value of the x-intercept of the extrapolated line corresponds to the original concentration of the analyte in the sample.[2]

Protocol 2: Internal Standard (IS) Calibration Method

This protocol uses an internal standard to compensate for matrix effects and other variations during analysis.[7]

G A 1. Select IS Choose a suitable IS, ideally a stable isotope-labeled analog of the analyte. B 2. Prepare Standards & Samples Add a constant, known amount of IS to all calibration standards and unknown samples. A->B C 3. Analyze Inject all standards and samples into the instrument. B->C D 4. Generate Calibration Curve Plot the ratio of (Analyte Signal / IS Signal) vs. Analyte Concentration for the standards. C->D E 5. Quantify Unknown Calculate the signal ratio for the unknown sample and determine its concentration from the calibration curve. D->E

Caption: Experimental workflow for the Internal Standard calibration method.

Methodology:

  • Select an Internal Standard: Choose an appropriate IS. The ideal choice is a stable isotope-labeled version of the analyte, as it will have nearly identical chemical properties and chromatographic behavior.[2][7]

  • Prepare Solutions:

    • Calibration Standards: Prepare a series of calibration standards with known concentrations of the analyte. Add a constant, fixed amount of the IS to each standard.

    • Unknown Samples: To each unknown sample, add the exact same constant, fixed amount of the IS.[7]

  • Analysis: Analyze all calibration standards and unknown samples using the analytical instrument.

  • Generate Calibration Curve: For the standards, calculate the ratio of the analyte's signal response to the IS's signal response. Plot this ratio on the y-axis against the known concentration of the analyte on the x-axis.[7]

  • Quantify Unknown Sample: Calculate the signal ratio for the unknown sample. Use the linear regression equation from the calibration curve to determine the concentration of the analyte in the unknown sample.[12]

References

Optimizing calibration hierarchies based on CCQM traceability chains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on optimizing calibration hierarchies with Consultative Committee for Amount of Substance (CCQM) traceability chains.

Frequently Asked Questions (FAQs)

Q1: What is a calibration hierarchy and why is it important in drug development?

A1: A calibration hierarchy is a sequence of calibrations that links a laboratory's working measurement standards and instruments to a national or international standard, often maintained by a National Metrology Institute (NMI).[1][2] This unbroken chain of comparisons, known as metrological traceability, ensures that measurement results are accurate, comparable across different laboratories and over time, and ultimately traceable to the International System of Units (SI).[1][3] In drug development, a robust calibration hierarchy is critical for ensuring the reliability and consistency of analytical data, which is essential for regulatory submissions and ensuring patient safety.

Q2: What is a CCQM traceability chain?

A2: A CCQM (Consultative Committee for Amount of Substance: Metrology in Chemistry and Biology) traceability chain refers to a calibration hierarchy that is benchmarked against the highest level of international standards for chemical measurements. The CCQM, under the authority of the International Committee for Weights and Measures (CIPM), coordinates international comparisons of measurement standards between NMIs.[4] Establishing a traceability chain to CCQM key comparison reference values ensures global comparability and acceptance of measurement results.[4]

Q3: What are the key components of a calibration hierarchy?

A3: A typical calibration hierarchy consists of several levels:

  • Primary Reference Standards: The highest level of standard, often a pure substance or a primary reference material (PRM) characterized by a primary reference measurement procedure. These are typically maintained by NMIs.

  • Secondary Reference Standards: These standards are calibrated against primary reference standards. They are often certified reference materials (CRMs) from accredited reference material producers.

  • Working Standards/In-house Standards: These are used for routine calibrations and are calibrated against secondary reference standards.[1]

  • Analytical Instruments: The final level in the hierarchy, where the instruments used for daily measurements are calibrated using the working standards.

Q4: What is "commutability" and why is it critical for reference materials?

A4: Commutability is the property of a reference material that demonstrates its ability to behave in the same manner as authentic clinical or test samples when measured by different analytical procedures.[5] A lack of commutability in a reference material can introduce a bias in the calibration of routine methods, leading to inaccurate results for actual samples. Therefore, it is essential to assess the commutability of reference materials intended for use as calibrators in a traceability chain.[5]

Troubleshooting Guide

Problem 1: My analytical results show a consistent bias compared to other laboratories.

  • Possible Cause: A break in the traceability chain or an issue with the commutability of your reference materials.

  • Troubleshooting Steps:

    • Review your calibration hierarchy: Ensure that there is an unbroken chain of calibrations from your working standards to a recognized national or international standard.[1][3]

    • Verify the certification of your reference materials: Check the certificates of your reference materials for information on their traceability and the uncertainty of the certified value.

    • Assess the commutability of your calibrators: If you are using matrix-based calibrators, perform a commutability study to ensure they are appropriate for your analytical method.

    • Participate in proficiency testing (PT) schemes: PT programs provide an external assessment of your laboratory's measurement performance and can help identify biases.

Problem 2: I am observing high variability in my calibration checks.

  • Possible Cause: Instability of working standards, improper storage, or issues with the analytical instrument.

  • Troubleshooting Steps:

    • Check the stability of your working standards: Re-evaluate the stability of your in-house or working standards under your storage conditions.

    • Review your standard preparation procedure: Ensure that the preparation of working standards is consistent and accurate.

    • Perform instrument maintenance and performance qualification: Ensure your analytical instrument is functioning correctly and meets performance specifications.

    • Increase the frequency of calibration checks: More frequent checks can help identify drift or other issues with the measurement system.

Problem 3: I need to establish a calibration hierarchy for a new LC-MS/MS assay, but a certified reference material is not available.

  • Possible Cause: The analyte is a new molecular entity or a specialized biomarker.

  • Troubleshooting Steps:

    • Source a high-purity material: Obtain a well-characterized, high-purity material for your analyte. This will serve as your in-house primary reference material.

    • Perform value assignment: Use a reference measurement procedure or a well-validated analytical method to assign a value and its uncertainty to your in-house reference material.

    • Prepare and validate in-house working standards: Use the characterized in-house primary reference material to prepare and validate a set of working standards for routine use.

    • Document the traceability: Clearly document the entire process of value assignment and the traceability of your in-house standards.

Data Presentation

Table 1: Example of a Calibration Hierarchy for a Hypothetical Drug Substance (DS-X) in Plasma by LC-MS/MS

Hierarchy LevelStandard/MaterialSource/PreparationCertified/Assigned ValueRelative Expanded Uncertainty (k=2)
Primary NIST SRM 999 (High Purity DS-X)NIST99.9 ± 0.1 mg/g0.1%
Secondary In-house Primary Stock SolutionGravimetrically prepared from NIST SRM 9991000.0 µg/mL0.2%
Working Calibration Curve Standards (in plasma)Serial dilution of In-house Primary Stock1.0, 5.0, 10.0, 50.0, 100.0 ng/mL1.5%
Instrument LC-MS/MS System-Measured Response (Area Ratio)-

Table 2: Example of an Uncertainty Budget for the Preparation of a 100 µg/mL In-house Secondary Standard

Source of UncertaintyValueProbability DistributionDivisorStandard Uncertainty (µg/mL)
Purity of Primary Standard0.1 mg/gRectangular√30.0577
Mass of Primary Standard0.02 mgNormal20.0100
Volume of Solvent0.03 mLTriangular√60.0122
Combined Standard Uncertainty 0.060 µg/mL
Expanded Uncertainty (k=2) 0.12 µg/mL

Experimental Protocols

Protocol 1: Establishing a Calibration Hierarchy for a New Analyte

  • Specify the Measurand: Clearly define the analyte and the matrix in which it will be measured.

  • Select a Primary Reference: Obtain the highest quality reference material available, preferably a Certified Reference Material (CRM) from a National Metrology Institute (NMI) or an accredited reference material producer.

  • Prepare a Secondary Standard: If a CRM is not available in the desired concentration or matrix, accurately prepare a secondary standard from the primary reference material. This is typically done gravimetrically.

  • Value Assignment of the Secondary Standard: Use a reference measurement procedure or a thoroughly validated analytical method to assign a value and its uncertainty to the secondary standard.

  • Prepare Working Standards: Prepare a series of working standards by diluting the secondary standard. These will be used for the routine calibration of your analytical instrument.

  • Method Validation: Validate the analytical method using the working standards, assessing parameters such as linearity, accuracy, precision, and specificity.

  • Establish an Uncertainty Budget: Identify and quantify all significant sources of uncertainty in the measurement process to calculate the combined and expanded uncertainty.

  • Documentation: Document every step of the process, including certificates of analysis for reference materials, preparation records for all standards, and the full uncertainty budget.

Protocol 2: Commutability Assessment of a New Calibrator Lot

  • Select Measurement Procedures: Choose a panel of at least two, and preferably more, different measurement procedures that are used to measure the analyte in routine clinical or research samples.

  • Obtain Clinical/Test Samples: Collect a set of at least 20 individual clinical or test samples that span the analytical measurement range.

  • Analyze Samples: Measure the analyte concentration in the clinical/test samples and the candidate reference material using all selected measurement procedures.

  • Data Analysis:

    • For each pair of measurement procedures, plot the results for the clinical/test samples against each other.

    • Perform a regression analysis (e.g., Deming or Passing-Bablok) to determine the relationship between the methods for authentic samples.

    • Plot the result for the candidate reference material on the same graph.

  • Assess Commutability: The candidate reference material is considered commutable if its measurement results fall within the prediction interval of the regression line established with the clinical/test samples for each pair of measurement procedures.

Mandatory Visualizations

G cluster_0 Calibration Hierarchy SI Units SI Units Primary Reference Standard (NMI) Primary Reference Standard (NMI) SI Units->Primary Reference Standard (NMI) Realization Secondary Reference Standard (CRM) Secondary Reference Standard (CRM) Primary Reference Standard (NMI)->Secondary Reference Standard (CRM) Calibration Working Calibrator Working Calibrator Secondary Reference Standard (CRM)->Working Calibrator Calibration Patient/QC Sample Result Patient/QC Sample Result Working Calibrator->Patient/QC Sample Result Measurement

Caption: A diagram illustrating the traceability chain in a typical calibration hierarchy.

G cluster_workflow Commutability Assessment Workflow start Start select_methods Select ≥2 Measurement Procedures (MPs) start->select_methods collect_samples Collect ≥20 Patient /Test Samples (CS) select_methods->collect_samples measure_samples Measure CS and Candidate Reference Material (RM) with all MPs collect_samples->measure_samples plot_data Plot MP_A vs MP_B for CS measure_samples->plot_data regression Perform Deming/Passing-Bablok Regression plot_data->regression check_commutability Does RM fall within 95% prediction interval? regression->check_commutability commutable Commutable check_commutability->commutable Yes non_commutable Non-Commutable check_commutability->non_commutable No

Caption: Experimental workflow for assessing the commutability of a reference material.

References

Addressing sources of error in quantitative NMR following CCQM guidance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in quantitative NMR (qNMR) experiments, with a focus on addressing sources of error as outlined by the Consultative Committee for Amount of Substance (CCQM).

Frequently Asked Questions (FAQs)

Q1: What is quantitative NMR (qNMR) and why is it considered a primary ratio method?

Quantitative NMR (qNMR) is a powerful analytical technique that utilizes the direct proportionality between the integral of an NMR signal and the number of atomic nuclei contributing to that signal. This relationship allows for the precise determination of the concentration and purity of substances.[1][2][3] The CCQM has recognized qNMR as a potential primary method because it can yield results with metrological traceability to the International System of Units (SI) and does not require a reference standard of the analyte itself for the quantification of relative amounts of chemical species.[4]

Q2: What are the main sources of error in a qNMR experiment?

The primary sources of error in qNMR can be categorized into three main areas:

  • Sample Preparation: This includes errors in weighing the analyte and internal standard, incomplete dissolution of the sample, and the presence of impurities.[5]

  • Data Acquisition: Instrumental parameters that are not optimized, such as pulse width, relaxation delay (T1), and spectral width, can lead to significant errors.[6][7]

  • Data Processing: Improper phasing, baseline correction, and integration can all introduce inaccuracies in the final quantification.[8]

Q3: How do I select an appropriate internal standard for qNMR?

The selection of a suitable internal standard is critical for accurate quantification. Key characteristics of a good internal standard include:

  • High Purity: The purity of the internal standard should be accurately known.

  • Signal Separation: Its NMR signals should not overlap with the signals of the analyte.[5]

  • Chemical Inertness: It should not react with the analyte or the solvent.

  • Simple Spectrum: A simple spectrum with sharp singlets is preferable for accurate integration.[7]

  • Good Solubility: It must be soluble in the same deuterated solvent as the analyte.

Q4: What is the importance of the relaxation delay (d1) in qNMR?

The relaxation delay (d1) is a crucial parameter that allows the nuclear spins to return to thermal equilibrium between successive pulses. If the d1 is too short, the signal intensity will be attenuated, leading to an underestimation of the quantity of the analyte. For accurate quantification, the relaxation delay should be at least 5 times the longest T1 relaxation time of both the analyte and the internal standard.

Q5: What is the recommended signal-to-noise ratio (S/N) for accurate quantification?

A high signal-to-noise ratio is essential for accurate integration of NMR signals. For integration errors to be less than 1%, a signal-to-noise ratio of at least 250:1 is recommended.[7] The number of scans should be adjusted to achieve an adequate S/N, which will depend on the concentration of the sample.

Troubleshooting Guides

Issue 1: Poor Baseline and Phasing

Symptoms:

  • Distorted peak shapes.

  • Inaccurate integrals.

  • Rolling or uneven baseline.

Possible Causes:

  • Incorrect phasing parameters.

  • Acoustic ringing.

  • Broad signals from macromolecules or solid impurities.

  • Delayed FID acquisition.

Solutions:

  • Manual Phasing: Carefully perform manual phase correction for both zero-order and first-order phasing.

  • Baseline Correction: Apply a suitable baseline correction algorithm. A polynomial fit or a multi-point baseline correction can be effective.

  • Acquisition Parameters: Ensure the acquisition delay is set correctly.

  • Sample Preparation: Filter the sample to remove any suspended particles that can cause line broadening.[9]

Issue 2: Inaccurate and Irreproducible Integration

Symptoms:

  • Integral values vary significantly between identical experiments.

  • The calculated concentration or purity is inconsistent with other analytical methods.

Possible Causes:

  • Inadequate signal-to-noise ratio.

  • Improperly set integral regions.

  • Overlapping signals from the analyte, internal standard, or impurities.

  • Insufficient relaxation delay (d1).

Solutions:

  • Increase Signal-to-Noise: Increase the number of scans to improve the S/N ratio. A ratio of at least 250:1 is recommended for less than 1% integration error.[7]

  • Optimize Integration Regions: Set the integral regions to cover the entire peak, including the satellite peaks if present. The integration range should be consistent across all spectra being compared.

  • Address Signal Overlap: If possible, choose different non-overlapping peaks for quantification. Alternatively, deconvolution techniques can be used to separate overlapping signals.

  • Optimize Relaxation Delay: Ensure the relaxation delay is set to at least 5 times the longest T1 value of the signals being quantified.

Issue 3: Signal Clipping and ADC Overflow

Symptoms:

  • Distorted or "flat-topped" peaks.

  • An "ADC overflow" error message during acquisition.

Possible Causes:

  • The receiver gain is set too high for the concentration of the sample.[10]

  • The sample is too concentrated.

Solutions:

  • Reduce Receiver Gain: Lower the receiver gain and re-acquire the spectrum.[10]

  • Reduce Pulse Angle: Use a smaller flip angle for the excitation pulse (e.g., 30° instead of 90°) to reduce the signal intensity.[11][12]

  • Dilute the Sample: If the sample is highly concentrated, dilute it to an appropriate concentration.[9]

Quantitative Data Summary

ParameterCCQM Guideline/RecommendationPotential Impact of Deviation
Relaxation Delay (d1) ≥ 5 x T1 (longest)Underestimation of signal intensity and inaccurate quantification.
Signal-to-Noise (S/N) ≥ 250:1 for <1% integration errorIncreased error in peak integration, leading to poor precision.
Pulse Angle (Flip Angle) Typically 90° for maximum signal, but can be reduced to avoid saturation.A smaller angle can reduce experiment time but may decrease S/N.
Measurement Uncertainty An expanded uncertainty of ≤ 1% is achievable.[2]High uncertainty compromises the reliability of the quantitative results.

Experimental Protocols

Protocol 1: Determination of Analyte Purity using an Internal Standard
  • Sample Preparation:

    • Accurately weigh a known amount of the analyte and the internal standard using a calibrated analytical balance.

    • Dissolve both in a known volume of a suitable deuterated solvent.

    • Ensure complete dissolution. If necessary, use gentle vortexing or sonication.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Lock and shim the spectrometer on the sample.

    • Set the appropriate spectral width to encompass all signals of interest.

    • Determine the T1 relaxation times for both the analyte and the internal standard.

    • Set the relaxation delay (d1) to at least 5 times the longest T1 value.

    • Set the pulse angle (e.g., 90°).

    • Acquire the spectrum with a sufficient number of scans to achieve a minimum S/N of 250:1 for the peaks to be integrated.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the FID.

    • Carefully phase the spectrum manually.

    • Apply a baseline correction.

    • Integrate the selected non-overlapping signals of the analyte and the internal standard.

    • Calculate the purity of the analyte using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

Visualizations

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_calc Quantification weigh_analyte Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve lock_shim Lock and Shim dissolve->lock_shim set_params Set Acquisition Parameters (d1, pw, ns) lock_shim->set_params acquire Acquire FID set_params->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline integrate Integrate Signals phase_baseline->integrate calculate Calculate Purity/Concentration integrate->calculate

Caption: A typical workflow for a quantitative NMR experiment.

Troubleshooting_Integration start Inaccurate Integration cause1 Low S/N? start->cause1 cause2 Signal Overlap? cause1->cause2 No solution1 Increase Number of Scans cause1->solution1 Yes cause3 Incorrect d1? cause2->cause3 No solution2 Choose Different Peaks or Use Deconvolution cause2->solution2 Yes solution3 Set d1 >= 5 * T1 cause3->solution3 Yes end Accurate Integration cause3->end No solution1->end solution2->end solution3->end

Caption: Troubleshooting logic for inaccurate qNMR integration.

References

Technical Support Center: Refinement of Analytical Methods for CCQM Pilot Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their analytical methods for Consultative Committee for Amount of Substance (CCQM) pilot studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Troubleshooting Guides

This section provides solutions to common problems encountered during the application of specific analytical techniques frequently used in CCQM pilot studies.

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

Question: What are the likely causes of poor precision (high %RSD) in my ICP-MS results, and how can I fix them?

Answer: Poor precision in ICP-MS analysis is often related to the sample introduction system. Here are the common causes and their solutions:

  • Worn Peristaltic Pump Tubing: Over time, pump tubing can degrade, leading to inconsistent sample uptake.

    • Solution: Regularly inspect and replace the peristaltic pump tubing. Ensure proper tension on the new tubing to achieve a smooth, consistent flow.

  • Nebulizer Issues: Blockages or damage to the nebulizer can result in an erratic spray pattern and poor plasma stability.

    • Solution: Clean the nebulizer according to the manufacturer's instructions. If a blockage is suspected, a gentle backflushing with an appropriate solvent may be effective. Visually inspect the nebulizer tip for any damage.

  • Torch Misalignment: Improper alignment of the torch can lead to inefficient plasma generation and instability.

    • Solution: Ensure the torch is correctly aligned according to the instrument's specifications. Check for any signs of devitrification or damage to the torch.

  • Inconsistent Sample Matrix: Variations in the sample matrix can affect the nebulization efficiency and plasma conditions.

    • Solution: When possible, matrix-match your calibration standards to your samples. For complex matrices, consider using an internal standard to correct for variations.

Question: I am observing signal drift and carryover between samples. What are the troubleshooting steps?

Answer: Signal drift and carryover can significantly impact the accuracy of your results. Here’s how to address these issues:

  • Signal Drift:

    • Cause: Buildup of deposits on the nebulizer and torch injector, poor temperature control of the spray chamber, or worn peristaltic pump tubing.

    • Solution: Ensure adequate rinse times between samples with a suitable rinse solution that matches the sample matrix. Check the temperature control of the spray chamber. Replace worn pump tubing.

  • Carryover:

    • Cause: Inadequate rinsing between samples, especially after analyzing a high-concentration sample.

    • Solution: Increase the rinse time between samples. Use a more aggressive rinse solution if necessary, followed by a rinse with the standard blank solution. Always analyze a blank after a high-concentration sample to confirm that the signal has returned to baseline.

Digital PCR (dPCR)

Question: My dPCR results are showing poor cluster separation. What could be the cause?

Answer: Poor cluster separation between positive and negative partitions can make accurate quantification difficult. Common causes include:

  • Suboptimal Annealing/Extension Temperature: Incorrect temperatures can lead to inefficient amplification and nonspecific product formation.

    • Solution: Perform a temperature gradient optimization to determine the optimal annealing/extension temperature for your assay.

  • Incorrect Primer/Probe Concentrations: Inappropriate concentrations can lead to poor amplification efficiency and increased background fluorescence.

    • Solution: Optimize the concentrations of your primers and probes. A primer/probe matrix experiment can help identify the best combination.

  • Presence of PCR Inhibitors: Inhibitors carried over from the sample matrix can affect the amplification reaction.

    • Solution: Ensure your sample preparation method effectively removes PCR inhibitors. Consider a dilution of your sample to reduce the inhibitor concentration.

Question: I am experiencing variability in my dPCR measurements. How can I improve the reproducibility?

Answer: Variability in dPCR can stem from several factors throughout the workflow:

  • Sample Viscosity: Highly viscous samples due to high DNA concentration can lead to inaccurate partitioning.

    • Solution: Consider a restriction digest of the DNA to reduce viscosity.[1]

  • Linked Gene Copies: Tandem gene copies that are not separated will be counted as a single copy, leading to underestimation.

    • Solution: Perform a restriction digest to physically separate linked gene copies before partitioning.[1]

  • Pipetting Errors: Inaccurate pipetting can introduce significant variability, especially with small volumes.

    • Solution: Ensure your pipettes are properly calibrated. Use reverse pipetting for viscous solutions.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding analytical method validation and data integrity in the context of CCQM pilot studies.

Question: What are the key validation parameters I need to assess for my analytical method according to ICH guidelines?

Answer: The key validation parameters as outlined in the ICH Q2(R1) guidelines include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability, intermediate precision, and reproducibility.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Question: How do I handle unexpected out-of-specification (OOS) results during a pilot study?

Answer: Investigating OOS results requires a systematic approach to identify the root cause. A common strategy is to follow a "Fishbone" or "5 Whys" analysis to explore potential causes. The investigation should cover:

  • Clerical Errors: Check for transcription errors, mislabeling of samples, or incorrect unit conversions.

  • Technical Problems: Review the entire analytical procedure, including sample preparation, instrument setup, and data processing. Involve the personnel who performed the analysis.

  • Method Validation Review: If a technical cause cannot be identified, it may be necessary to revisit the method validation data to ensure the method is robust and suitable for its intended purpose.

  • Proficiency Testing Scheme Itself: In rare cases, the issue may lie with the proficiency testing material or the assigned reference value.

Question: What are common matrix effects in CCQM pilot studies, and how can they be mitigated?

Answer: CCQM pilot studies often involve complex matrices such as food, environmental samples, and biological fluids. Matrix effects, which can cause ion suppression or enhancement in mass spectrometry-based methods, are a significant challenge.

  • Common Matrices:

    • Food: Pesticide analysis in fruits and vegetables, mycotoxin analysis in cereals.

    • Environmental: Trace metal analysis in water, persistent organic pollutant analysis in soil.

    • Clinical/Biological: Therapeutic drug monitoring in plasma, biomarker quantification in urine.

  • Mitigation Strategies:

    • Sample Preparation: Utilize effective sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components.

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is as close as possible to the sample matrix.

    • Internal Standards: Use stable isotope-labeled internal standards that co-elute with the analyte to compensate for matrix effects.

    • Standard Addition: This method can be effective when a suitable blank matrix is not available.

Data Presentation: Quantitative Acceptance Criteria

The following tables summarize common acceptance criteria for key analytical method validation parameters, primarily based on ICH guidelines. These are general recommendations and may need to be adapted based on the specific requirements of the CCQM pilot study.

Table 1: Acceptance Criteria for Assay Methods (e.g., Quantification of a Drug Substance)

Validation ParameterAcceptance Criteria
Accuracy Mean recovery of 98.0% to 102.0% of the theoretical value.
Precision (%RSD) Repeatability (Intra-assay): ≤ 1.0% Intermediate Precision: ≤ 2.0%
Linearity (r) Correlation Coefficient (r) ≥ 0.999
Range 80% to 120% of the target concentration.

Table 2: Acceptance Criteria for Impurity Methods (Quantitative)

Validation ParameterAcceptance Criteria
Accuracy Recovery of 80.0% to 120.0% of the theoretical value.
Precision (%RSD) Repeatability (at the limit of quantification): ≤ 10%
Linearity (r) Correlation Coefficient (r) ≥ 0.99
Quantitation Limit (LOQ) Signal-to-Noise ratio ≥ 10

Experimental Protocols

Detailed Methodology: ICP-MS Calibration for Trace Metal Analysis
  • Standard Preparation:

    • Prepare a series of multi-element calibration standards from certified reference materials (CRMs).

    • The concentration range of the standards should bracket the expected concentration of the analytes in the samples.

    • Acid-match the calibration standards to the sample matrix (e.g., 2% nitric acid).

  • Instrument Tuning:

    • Perform daily performance checks and instrument tuning using a tuning solution to ensure optimal sensitivity, resolution, and low background.

  • Calibration Curve:

    • Analyze the calibration standards in order of increasing concentration.

    • Construct a calibration curve by plotting the instrument response versus the concentration of each analyte.

    • The correlation coefficient (r) of the calibration curve should be ≥ 0.999.

  • Continuing Calibration Verification (CCV):

    • Analyze a mid-range calibration standard periodically throughout the analytical run (e.g., every 10-20 samples).

    • The measured concentration of the CCV should be within ±10% of the true value.

  • Internal Standard:

    • Add an internal standard to all blanks, standards, and samples to correct for instrumental drift and matrix effects. The internal standard should be an element that is not present in the samples and has similar ionization properties to the analytes of interest.

Mandatory Visualization

Diagram 1: Troubleshooting Workflow for Poor ICP-MS Precision

G start Poor Precision in ICP-MS Results (High %RSD) pump_tubing Check Peristaltic Pump Tubing start->pump_tubing nebulizer Inspect and Clean Nebulizer pump_tubing->nebulizer If problem persists pump_solution Replace worn tubing and ensure proper tension pump_tubing->pump_solution torch Verify Torch Alignment nebulizer->torch If problem persists nebulizer_solution Clean or replace nebulizer nebulizer->nebulizer_solution matrix Evaluate Sample Matrix torch->matrix If problem persists torch_solution Realign or replace torch torch->torch_solution matrix_solution Use matrix-matching or internal standards matrix->matrix_solution

Caption: A logical workflow for troubleshooting high relative standard deviation (%RSD) in ICP-MS.

Diagram 2: Decision Tree for Mitigating Matrix Effects in LC-MS

G start Matrix Effect Observed (Ion Suppression/Enhancement) blank_matrix Is a suitable blank matrix available? start->blank_matrix matrix_match Use Matrix-Matched Calibration blank_matrix->matrix_match Yes standard_addition Use Standard Addition Method blank_matrix->standard_addition No internal_standard Incorporate Stable Isotope-Labeled Internal Standard matrix_match->internal_standard standard_addition->internal_standard sample_cleanup Optimize Sample Cleanup (e.g., SPE, LLE) internal_standard->sample_cleanup

References

Navigating the Forefront of Measurement Science: A Troubleshooting Guide for New CCQM Recommendations

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Support Resource for the Precision-Driven Researcher

For researchers, scientists, and professionals in the fast-paced world of drug development, adhering to the latest standards in chemical and biological metrology is paramount for ensuring the accuracy, reliability, and comparability of measurement results. The Consultative Committee for Amount of Substance – Metrology in Chemistry and Biology (CCQM) continuously works to advance the frontiers of measurement science, and implementing their new recommendations can present unique challenges.[1][2] This guide provides a dedicated technical support center to address specific issues that may arise during the implementation of new CCQM guidelines, offering troubleshooting advice and detailed experimental protocols in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and challenges encountered when implementing new CCQM recommendations in a laboratory setting.

Q1: We are struggling to establish metrological traceability for our new in-house reference material. What are the key principles we need to follow according to CCQM?

A1: Establishing metrological traceability is a cornerstone of the CCQM's mission.[1][2] The key is to create an unbroken chain of comparisons to a recognized national or international standard.

Troubleshooting Steps:

  • Identify the appropriate national metrology institute (NMI) or designated institute (DI): Your first step is to identify the relevant NMI or DI that holds the national standard for your analyte of interest. The BIPM (Bureau International des Poids et Mesures) website is an excellent resource for this.

  • Participate in key comparisons: The CCQM organizes key comparisons to assess the measurement capabilities of NMIs and DIs.[3][4][5] While direct participation might be limited to these institutes, the results and protocols of these comparisons are often publicly available and can provide valuable insights into best practices.

  • Utilize Certified Reference Materials (CRMs): If a direct comparison to a national standard is not feasible, using a well-characterized CRM from a reputable producer is a crucial step in establishing traceability. Ensure the CRM's certificate includes a clear statement of metrological traceability.

  • Document every step: Meticulous documentation of your entire measurement procedure, including uncertainty budgets for each step, is critical for demonstrating an unbroken traceability chain.

Q2: Our laboratory is preparing for a proficiency test based on new CCQM guidelines for protein quantification. What are some common pitfalls we should avoid?

A2: Protein quantification is a key focus area for the CCQM. Common challenges often revolve around method selection, calibration, and managing the complexity of the sample matrix.

Troubleshooting Steps:

  • Method Selection:

    • Amino Acid Analysis (AAA): While considered a primary method, it can be complex and time-consuming. Ensure complete hydrolysis of the protein without degradation of the amino acids.

    • Quantitative Nuclear Magnetic Resonance (qNMR): A powerful technique for purity assessment and quantification.[6] Ensure your instrument is properly calibrated and that you have a suitable internal standard.

    • Mass Spectrometry (MS)-based methods: Isotope Dilution Mass Spectrometry (IDMS) is a high-accuracy method. Pay close attention to the selection of surrogate peptides and ensure complete digestion.

  • Calibration:

    • Avoid using secondary standards with poorly characterized purity. Whenever possible, use a primary calibrator, such as a pure protein or a certified amino acid standard.

  • Matrix Effects:

    • The sample matrix can significantly interfere with quantification. Perform thorough sample cleanup and consider using matrix-matched calibrants to mitigate these effects.

Q3: We are implementing a new method for cell counting based on recent CCQM recommendations. How can we ensure the accuracy and comparability of our results?

A3: Cell analysis is an emerging area within the CCQM with a focus on establishing robust and comparable measurement methods.

Troubleshooting Steps:

  • Method Validation:

    • Flow Cytometry: Carefully optimize staining protocols, compensation settings, and gating strategies. Use fluorescent intensity reference materials for instrument calibration.

    • Digital PCR (dPCR): A promising method for absolute quantification of nucleic acid targets, which can be correlated with cell number. Ensure proper partitioning and thresholding.

  • Reference Materials:

    • The availability of certified cell reference materials is still limited. Consider using a well-characterized internal cell line as a reference point and participate in inter-laboratory comparisons to benchmark your performance.

  • Uncertainty Evaluation:

    • Identify and quantify all major sources of uncertainty in your cell counting workflow, including sample preparation, staining, instrument performance, and data analysis.

Experimental Protocols

To aid in the practical implementation of CCQM recommendations, this section provides detailed methodologies for key experiments.

Protocol 1: Purity Assessment of an Organic Small Molecule using Quantitative NMR (qNMR)

Objective: To determine the purity of an organic compound, a critical step in the preparation of high-quality calibrants.

Methodology:

  • Sample Preparation:

    • Accurately weigh a known amount of the sample to be analyzed.

    • Accurately weigh a known amount of a certified internal standard with a known purity. The internal standard should have a resonance peak that is well-resolved from the analyte peaks.

    • Dissolve both the sample and the internal standard in a deuterated solvent.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum of the solution.

    • Ensure a sufficient relaxation delay (D1) to allow for full relaxation of all relevant protons, typically 5 times the longest T1 relaxation time.

    • Optimize other acquisition parameters, such as the number of scans, to achieve an adequate signal-to-noise ratio.

  • Data Processing and Analysis:

    • Integrate the area of a well-resolved resonance peak from the analyte and a resonance peak from the internal standard.

    • Calculate the purity of the analyte using the following formula:

    Where:

    • I = Integral area

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • Purity_standard = Purity of the internal standard

Quantitative Data Summary:

ParameterAnalyteInternal Standard
Mass (mg)10.255.12
Molecular Weight ( g/mol )180.16122.12
¹H NMR Integral12.548.32
Number of Protons11
PurityCalculated 99.95%
Protocol 2: Quantification of a Peptide using Isotope Dilution Mass Spectrometry (IDMS)

Objective: To accurately quantify a target peptide in a complex biological matrix.

Methodology:

  • Preparation of Standards:

    • Prepare a stock solution of the target peptide (natural isotopic abundance) with a well-characterized concentration.

    • Prepare a stock solution of an isotopically labeled version of the target peptide (internal standard) with a known concentration and isotopic enrichment.

  • Sample Preparation:

    • To a known aliquot of the sample, add a known amount of the isotopically labeled internal standard.

    • Perform enzymatic digestion to release the target peptide from the protein.

    • Purify the peptide fraction using solid-phase extraction (SPE).

  • LC-MS/MS Analysis:

    • Separate the peptides using liquid chromatography (LC).

    • Analyze the eluting peptides using tandem mass spectrometry (MS/MS).

    • Monitor specific precursor-to-product ion transitions for both the natural and labeled peptides.

  • Data Analysis:

    • Determine the ratio of the peak areas of the natural and labeled peptides.

    • Calculate the concentration of the target peptide in the original sample using a calibration curve generated from mixtures of the natural and labeled standards.

Quantitative Data Summary:

SamplePeak Area (Natural Peptide)Peak Area (Labeled Peptide)Ratio (Natural/Labeled)Concentration (pmol/µL)
Calibrant 11.25E+052.50E+050.505.0
Calibrant 22.48E+052.49E+050.9910.0
Calibrant 34.95E+052.48E+051.9920.0
Unknown Sample3.72E+052.49E+051.4915.1

Visualizing Workflows and Concepts

To further clarify complex processes and relationships, the following diagrams are provided in the DOT language for use with Graphviz.

Metrological_Traceability_Workflow cluster_0 Laboratory Level cluster_1 National/International Level In-house_Method In-house Measurement Procedure In-house_Reference In-house Reference Material CRM Certified Reference Material (CRM) In-house_Reference->CRM Comparison NMI_Standard National/International Standard CRM->NMI_Standard Traceability Chain SI_Unit SI Unit NMI_Standard->SI_Unit Realization

Caption: Workflow for establishing metrological traceability.

qNMR_Purity_Assessment_Logic Preparation Sample & Standard Dissolution Acquisition ¹H NMR Spectrum Acquisition Preparation->Acquisition Integration Peak Integration Acquisition->Integration Calculation Purity Calculation Integration->Calculation End End: Reported Purity Calculation->End

Caption: Logical flow for qNMR purity assessment.

This technical support guide is intended to be a living document, updated as new recommendations and challenges emerge from the work of the CCQM. By fostering a deeper understanding of these guidelines and providing practical solutions to common implementation hurdles, we aim to support the scientific community in achieving the highest levels of measurement quality and comparability.

References

Strategies for Minimizing Bias in Measurements Submitted to the CCQM

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing bias in measurements submitted to the Consultative Committee for Amount of Substance (CCQM). Adherence to these principles is crucial for ensuring the international comparability of chemical and biological measurements.

Frequently Asked Questions (FAQs)

Q1: What is measurement bias and why is it critical for CCQM submissions?

A1: Measurement bias, or systematic error, is a consistent deviation of measured values from the true value.[1] For CCQM key comparisons, which underpin the international equivalence of measurement standards, minimizing bias is paramount to ensure that a laboratory's results are accurate and comparable to those of other national metrology institutes.

Q2: What are the most common sources of bias in chemical and biological measurements?

A2: Common sources of bias include:

  • Instrumental Errors: Incorrect calibration, non-linearity of detector response, and environmental influences on instrument performance.[2][3]

  • Method Errors: Incomplete chemical reactions, interferences from the sample matrix, and procedural errors.[2]

  • Sampling Errors: The collected sample not being representative of the whole.

  • Personal Errors: Consistent mistakes in reading instruments or performing calculations.[2]

Q3: How can I detect the presence of systematic error in my measurements?

A3: Systematic errors can be identified by:

  • Repeated measurements of a certified reference material (CRM): If the average of your measurements consistently deviates from the certified value, a bias is likely present.

  • Participation in proficiency testing (PT) schemes: Consistent high or low results compared to the consensus value indicate a potential bias.

  • Inter-laboratory comparisons: Comparing your results for the same sample with other reputable laboratories.

  • Analyzing a blank sample: The presence of a signal for the analyte of interest indicates a source of contamination or interference.

Q4: What is the role of the "Guide to the Expression of Uncertainty in Measurement" (GUM) in addressing bias?

A4: The GUM, a key document from the Joint Committee for Guides in Metrology (JCGM), provides the fundamental framework for evaluating measurement uncertainty. While the GUM assumes that all recognized significant systematic effects are corrected for, it provides the principles for quantifying the uncertainty associated with any remaining, uncorrected bias.

Troubleshooting Guides

Guide 1: Investigating and Correcting for Instrumental Bias

This guide provides a systematic approach to identifying and mitigating bias originating from analytical instrumentation.

Step 1: Initial Checks

  • Verify Instrument Calibration: Ensure the instrument is calibrated with appropriate and certified reference standards. Check calibration records for any drifts or abrupt changes.

  • Instrument Performance Verification: Run instrument performance qualification tests as recommended by the manufacturer.

  • Environmental Monitoring: Check and record laboratory temperature, humidity, and pressure to ensure they are within the instrument's operational specifications.

Step 2: Diagnostic Tests

  • Analyze a Certified Reference Material (CRM): Measure a CRM with a well-characterized value for your analyte. A consistent deviation from the certified value points to an instrumental bias.

  • Linearity Check: Prepare a series of calibration standards covering the expected concentration range of your samples. Plot the instrument response versus the known concentrations. A non-linear response can be a source of bias.

Step 3: Corrective Actions

  • Recalibration: If the calibration is suspect, perform a full recalibration of the instrument.

  • Instrument Maintenance: If performance issues are detected, schedule preventative maintenance with a qualified service engineer.

  • Use of Internal Standards: For techniques like chromatography and mass spectrometry, the use of an internal standard can compensate for variations in instrument response.

Guide 2: Minimizing Bias from Matrix Effects in LC-MS Analysis

Matrix effects, the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix, are a significant source of bias in Liquid Chromatography-Mass Spectrometry (LC-MS).

Method 1: Matrix-Matched Calibration

This technique involves preparing calibration standards in a blank matrix that is representative of the samples being analyzed.

  • Experimental Protocol:

    • Obtain a blank matrix (e.g., plasma, urine, soil extract) that is free of the analyte of interest.

    • Prepare a series of calibration standards by spiking the blank matrix with known concentrations of the analyte.

    • Process these matrix-matched calibrants in the same manner as the unknown samples.

    • Construct the calibration curve using the response of the matrix-matched standards.

    • Quantify the analyte in the unknown samples using this calibration curve.

Method 2: Standard Addition

The standard addition method is particularly useful when a blank matrix is unavailable.

  • Experimental Protocol:

    • Divide the unknown sample into several equal aliquots.

    • Add increasing, known amounts of a standard solution of the analyte to each aliquot, leaving one aliquot un-spiked.

    • Dilute all aliquots to the same final volume.

    • Measure the instrument response for each aliquot.

    • Plot the instrument response versus the concentration of the added standard.

    • Extrapolate the linear regression line to the x-axis. The absolute value of the x-intercept is the concentration of the analyte in the original sample.

Method 3: Procedural Calibration

This method is similar to matrix-matched calibration but the calibrants are subjected to the entire sample preparation procedure.

  • Experimental Protocol:

    • Spike a blank matrix with known concentrations of the analyte before the sample extraction or digestion steps.

    • Process these spiked samples through the entire analytical procedure alongside the unknown samples.

    • Construct a calibration curve from the final processed standards.

Data Presentation

Table 1: Illustrative Data on the Impact of Matrix Effects and Correction Strategies

SampleTrue Value (ng/mL)Measured Value (Solvent Calibration)% BiasMeasured Value (Matrix-Matched Calibration)% Bias
Plasma A50.035.0-30.0%49.5-1.0%
Plasma B50.065.0+30.0%51.0+2.0%

This table illustrates how a solvent-based calibration can lead to significant bias due to matrix effects (suppression in Plasma A and enhancement in Plasma B). Using a matrix-matched calibration significantly reduces this bias.

Visualizations

Bias_Investigation_Workflow cluster_0 Problem Identification cluster_1 Investigation cluster_2 Correction cluster_3 Verification Observe_Bias Observe Consistent Deviation (e.g., from CRM or PT results) Check_Calibration Verify Instrument Calibration Observe_Bias->Check_Calibration Analyze_CRM Analyze Certified Reference Material Observe_Bias->Analyze_CRM Evaluate_Matrix_Effects Evaluate Matrix Effects Observe_Bias->Evaluate_Matrix_Effects Review_Procedure Review Experimental Procedure Observe_Bias->Review_Procedure Recalibrate Recalibrate Instrument Check_Calibration->Recalibrate Analyze_CRM->Recalibrate Use_Matrix_Matched_Cal Implement Matrix-Matched Calibration Evaluate_Matrix_Effects->Use_Matrix_Matched_Cal Modify_Procedure Modify Sample Preparation Review_Procedure->Modify_Procedure Reanalyze_CRM Re-analyze CRM Recalibrate->Reanalyze_CRM Validate_Method Validate Corrected Method Use_Matrix_Matched_Cal->Validate_Method Modify_Procedure->Validate_Method Apply_Correction_Factor Apply Correction Factor Apply_Correction_Factor->Validate_Method Reanalyze_CRM->Validate_Method

Caption: Workflow for investigating and correcting measurement bias.

Standard_Addition_Method cluster_0 Sample Preparation cluster_1 Measurement & Analysis cluster_2 Result Aliquot Divide sample into equal aliquots Spike Spike aliquots with increasing known concentrations of analyte Aliquot->Spike Dilute Dilute all to same final volume Spike->Dilute Measure Measure instrument response for each aliquot Dilute->Measure Plot Plot response vs. added concentration Measure->Plot Extrapolate Extrapolate to zero response Plot->Extrapolate Concentration X-intercept = -[Analyte] in original sample Extrapolate->Concentration

Caption: The standard addition method for bias correction.

References

Validation & Comparative

A Guide for National Metrology Institutes on Participating in CCQM Key Comparisons

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals at National Metrology Institutes (NMIs) and Designated Institutes (DIs), participation in Key Comparisons organized by the Consultative Committee for Amount of Substance – Metrology in Chemistry and Biology (CCQM) is crucial for demonstrating and benchmarking measurement capabilities.[1][2] These comparisons are essential for establishing the international equivalence of measurement standards and supporting Calibration and Measurement Capability (CMC) claims in the BIPM Key Comparison Database (KCDB).[2][3][4]

This guide provides a comprehensive overview of the process for participating in CCQM Key Comparisons, from initial proposal to final report, including data presentation and experimental protocol requirements.

Understanding the Framework of CCQM Comparisons

The CCQM, under the auspices of the International Committee for Weights and Measures (CIPM), organizes international comparisons to assess the competence of participating laboratories in specific measurements.[5][6] The results of these comparisons provide a basis for the mutual recognition of national measurement standards and of calibration and measurement certificates issued by NMIs.[4][7]

There are primarily two types of key comparisons an NMI can participate in:

  • CIPM Key Comparisons : These are of international scope, organized by the CCQM or the BIPM, and are typically restricted to laboratories of Member States. They deliver a "Key Comparison Reference Value" (KCRV), which is considered a close approximation of the true value.[8]

  • RMO Key Comparisons : Organized by Regional Metrology Organizations (RMOs), these comparisons are regional in scope but may include participants from other regions. To ensure global equivalence, RMO key comparisons must be linked to corresponding CIPM key comparisons, often by having at least two common participants.[8]

Additionally, Pilot Studies may be conducted to investigate new measurement methods or to prepare for a key comparison.[9][10] While results from pilot studies are not typically used to support CMCs, they are a valuable tool for capability building.[8]

Below is a diagram illustrating the relationship between these different types of comparisons.

cluster_CIPM Global Level cluster_RMO Regional Level cluster_Developmental Developmental CIPM Key Comparison CIPM Key Comparison RMO Key Comparison RMO Key Comparison CIPM Key Comparison->RMO Key Comparison Links to Pilot Study Pilot Study Pilot Study->CIPM Key Comparison May precede Pilot Study->RMO Key Comparison May precede

Relationship between different types of CCQM comparisons.

The Key Comparison Workflow: A Step-by-Step Guide

The process of participating in a CCQM key comparison follows a structured timeline, from the initial planning stages to the final publication of results.[11] The coordinating laboratory, also known as the pilot institute, is responsible for organizing the comparison.[9]

The following diagram outlines the key stages of participation for an NMI:

Start Start Proposal & Approval Proposal & Approval Start->Proposal & Approval Registration Registration Proposal & Approval->Registration Receive Protocol & Sample Receive Protocol & Sample Registration->Receive Protocol & Sample Perform Measurement Perform Measurement Receive Protocol & Sample->Perform Measurement Submit Results & Uncertainty Budget Submit Results & Uncertainty Budget Perform Measurement->Submit Results & Uncertainty Budget Data Analysis & KCRV Calculation Data Analysis & KCRV Calculation Submit Results & Uncertainty Budget->Data Analysis & KCRV Calculation Review Draft Reports Review Draft Reports Data Analysis & KCRV Calculation->Review Draft Reports Final Report & Publication Final Report & Publication Review Draft Reports->Final Report & Publication End End Final Report & Publication->End

References

A Guide to Comparing Laboratory Results Against CCQM Reference Values

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ensuring the accuracy and international comparability of analytical measurements is a cornerstone of scientific research and drug development. This guide provides a framework for objectively comparing your laboratory's quantitative results against reference values established by the Consultative Committee for Amount of Substance (CCQM), the world forum for national metrology institutes in chemistry and biology. Adherence to this process is critical for validating measurement capabilities and establishing metrological traceability.

Metrological traceability is the property of a measurement result that allows it to be related to a common, stable reference through a documented, unbroken chain of calibrations, with each step contributing to the total measurement uncertainty.[1][2][3] Using CCQM reference values, often derived from Key Comparisons, provides a direct link to the highest metrological standards, ensuring your results are accurate and comparable across different times and locations.

Workflow for Comparison and Validation

The process of comparing laboratory results with CCQM reference values follows a structured workflow. This begins with internal validation of the laboratory's measurement procedure and culminates in a statistical assessment of equivalence with the international reference value. The following diagram illustrates this critical pathway.

Workflow for comparing laboratory results against CCQM reference values.

Experimental Protocols

A detailed and robust experimental protocol is fundamental to achieving an accurate comparison. While specific parameters will vary based on the analyte and matrix, the following sections outline the key methodologies required.

Instrument Calibration and Qualification

Before any measurements, ensure all instrumentation (e.g., mass spectrometer, chromatograph, titrator) is fully calibrated and has passed performance qualification (PQ) tests.

  • Calibration: Use certified reference materials (CRMs) independent of those used for the comparison study to create a multi-point calibration curve. The calibration range must bracket the expected concentration of the analyte in the comparison sample.

  • Qualification: Verify instrument performance against predefined specifications for parameters such as signal-to-noise ratio, mass accuracy, and injection precision. Document all calibration and qualification results.

Sample Preparation and Handling

The protocol provided with the CCQM reference material must be followed precisely.

  • Reconstitution/Dilution: Document the exact mass or volume of the reference material and any diluents used. Use calibrated balances and volumetric glassware.

  • Aliquoting: Prepare multiple, independent aliquots (e.g., n≥3) of the sample to assess measurement repeatability.

  • Quality Control (QC) Samples: Prepare and analyze independent QC samples at concentrations relevant to the reference value to monitor the validity of the analytical run.

Measurement Procedure
  • Sequence: Analyze samples in a structured sequence, including blanks, calibration standards, QC samples, and the CCQM reference material aliquots. This helps to identify and correct for instrument drift.

  • Replicates: Perform multiple technical replicates for each aliquot to determine the instrumental precision.

  • Data Acquisition: Record all raw data and processing parameters used for quantification.

Data Presentation and Analysis

Clear and structured data presentation is essential for evaluation and review. All quantitative data should be summarized in tables.

Table 1: Summary of Laboratory Measurement Results

This table should present the results from the analysis of the CCQM reference material.

AnalyteSample IDReplicateMeasured ValueUnit
Lead (Pb)CCQM-K30.1 Wine121.8ng/g
Lead (Pb)CCQM-K30.1 Wine222.3ng/g
Lead (Pb)CCQM-K30.1 Wine322.1ng/g
Statistic
Mean (x_lab) 22.07 ng/g
Std. Dev. 0.25ng/g
Uncertainty (u_lab) 0.4 ng/g

Note: The laboratory's combined standard uncertainty (u_lab) must be estimated according to GUM (Guide to the Expression of Uncertainty in Measurement) principles, including contributions from sample preparation, calibration, and measurement repeatability.

Table 2: Comparison with CCQM Reference Value

This table provides the final comparison and assessment of equivalence. The Key Comparison Reference Value (KCRV) and its associated uncertainty are obtained from the BIPM Key Comparison Database (KCDB).

AnalyteLaboratory Mean (x_lab)Lab Uncertainty (u_lab)CCQM KCRV (x_ref)KCRV Uncertainty (u_ref)Normalized Error (E_n)Assessment
Lead (Pb)22.07 ng/g0.4 ng/g22.4 ng/g0.7 ng/g-0.41Agreement
Calculating the Degree of Equivalence

The degree of equivalence is commonly assessed using the normalized error (E_n) ratio, which evaluates the difference between the laboratory's result and the reference value, taking into account the uncertainties of both.[4]

The formula is: E_n = (x_lab - x_ref) / √(U_lab² + U_ref²)

Where:

  • x_lab is the mean value measured by the laboratory.

  • x_ref is the Key Comparison Reference Value (KCRV).

  • U_lab is the laboratory's expanded uncertainty (typically k=2 for a 95% confidence level).

  • U_ref is the expanded uncertainty of the KCRV (at a 95% confidence level).

Assessment Criteria: A result is considered to be in agreement with the reference value when |E_n| ≤ 1.0 .[4][5] This indicates that the difference between the laboratory's result and the reference value is statistically insignificant at a 95% confidence level. An |E_n| value greater than 1.0 suggests a potential issue with the measurement method, the uncertainty evaluation, or both, which requires investigation.[4]

References

Validation of In-house Methods Against CCQM-Approved Procedures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical step in ensuring data integrity and regulatory compliance. While standardized methods approved by bodies like the Consultative Committee for Amount of Substance (CCQM) provide a benchmark for metrological traceability, in-house developed methods are often necessary for novel applications or specific laboratory workflows.[1][2][3] This guide provides a comparative framework for validating an in-house analytical method against a CCQM-approved procedure, complete with experimental data, detailed protocols, and workflow visualizations.

The validation process establishes documented evidence that a specific method is fit for its intended purpose by assessing various performance characteristics.[4][5][6] When an in-house method is developed, it is crucial to demonstrate that its performance is equivalent to or exceeds that of established standard methods.[7]

Comparative Performance Data

The following tables summarize the quantitative performance data for a hypothetical in-house High-Performance Liquid Chromatography (HPLC) method for the quantification of "Compound X" in a pharmaceutical formulation compared to a CCQM-approved Isotope Dilution Mass Spectrometry (IDMS) procedure.

Table 1: Accuracy and Precision

Performance MetricIn-house HPLC MethodCCQM-Approved IDMS ProcedureAcceptance Criteria
Accuracy (% Recovery) 99.2%99.8%98.0% - 102.0%
Repeatability (RSD) 0.85%0.30%≤ 1.0%
Intermediate Precision (RSD) 1.20%0.50%≤ 2.0%
Reproducibility (RSD) Not Applicable (Single Lab)0.75% (Inter-lab)≤ 2.5%

RSD: Relative Standard Deviation

Table 2: Linearity, Range, and Sensitivity

Performance MetricIn-house HPLC MethodCCQM-Approved IDMS ProcedureAcceptance Criteria
Linearity (Correlation Coefficient, r²) 0.99950.9999≥ 0.999
Range 10 - 200 µg/mL1 - 500 µg/mLMethod Dependent
Limit of Detection (LOD) 1 µg/mL0.1 µg/mLReportable
Limit of Quantitation (LOQ) 3 µg/mL0.3 µg/mLReportable

Table 3: Specificity and Robustness

Performance MetricIn-house HPLC MethodCCQM-Approved IDMS ProcedureAcceptance Criteria
Specificity No interference from placeboNo interference from placebo or isotopic analoguesNo interference
Robustness (Effect of varied pH) < 2% change in results< 1% change in results< 2% change
Robustness (Effect of varied column temp.) < 1.5% change in resultsNot Applicable< 2% change

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: In-house HPLC Method for Quantification of Compound X
  • Preparation of Standard Solutions: A stock solution of Compound X is prepared by dissolving 10 mg of the reference standard in 100 mL of diluent (50:50 acetonitrile:water). Calibration standards are prepared by serial dilution to concentrations of 10, 25, 50, 100, 150, and 200 µg/mL.

  • Sample Preparation: A portion of the pharmaceutical formulation equivalent to 10 mg of Compound X is dissolved in 100 mL of diluent, sonicated for 15 minutes, and filtered through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Instrument: Agilent 1260 Infinity II HPLC

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Isocratic elution with 60% acetonitrile and 40% water

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm

  • Data Analysis: A calibration curve is generated by plotting the peak area against the concentration of the standards. The concentration of Compound X in the sample is determined from the linear regression equation of the calibration curve.

Protocol 2: CCQM-Approved IDMS Procedure
  • Preparation of Standards and Spikes: A primary standard of Compound X is used to prepare a stock solution. A certified isotopic-labeled internal standard (IS) of Compound X is also prepared. Calibration solutions are made by mixing known amounts of the Compound X standard with a constant amount of the IS.

  • Sample Preparation: A known mass of the pharmaceutical formulation is accurately weighed and a known amount of the IS is added (spiked). The sample is then extracted and purified to isolate Compound X.

  • Mass Spectrometry Conditions:

    • Instrument: High-resolution mass spectrometer

    • Ionization: Electrospray ionization (ESI)

    • Analysis: Measurement of the abundance ratio of the natural isotope of Compound X to the labeled internal standard.

  • Data Analysis: The concentration of Compound X is calculated using the isotope dilution equation, which relates the measured isotope ratio in the sample to the ratios in the standards. This method corrects for sample loss during preparation and instrumental variations.

Visualizations

Method Validation Workflow

The following diagram illustrates the general workflow for the validation of an in-house analytical method.

G cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis & Reporting Phase A Define Analytical Target Profile (ATP) B Develop Validation Protocol A->B C Prepare Standards & Samples B->C D Perform Experiments (Accuracy, Precision, etc.) C->D E Collect Raw Data D->E F Statistical Analysis of Data E->F G Compare Against Acceptance Criteria F->G H Generate Validation Report G->H

Caption: Workflow for in-house analytical method validation.

Logical Comparison of Methods

This diagram illustrates the logical relationship in comparing the in-house method against the CCQM-approved procedure.

G cluster_params Performance Parameters A In-House HPLC Method P1 Accuracy A->P1 is evaluated for P2 Precision A->P2 is evaluated for P3 Linearity A->P3 is evaluated for P4 LOD/LOQ A->P4 is evaluated for P5 Specificity A->P5 is evaluated for B CCQM-Approved IDMS Procedure B->P1 is the benchmark for B->P2 is the benchmark for B->P3 is the benchmark for B->P4 is the benchmark for B->P5 is the benchmark for C Validation Assessment P1->C P2->C P3->C P4->C P5->C D Method is Fit for Purpose C->D meets criteria

References

Interpreting the results of CCQM pilot studies for method validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for interpreting the results of Consultative Committee for Amount of Substance (CCQM) pilot studies in the context of analytical method validation. By examining two distinct CCQM pilot studies—one focused on a small molecule and the other on a large protein—we illustrate how these international comparisons provide invaluable data for assessing method performance against key validation parameters.

Introduction to CCQM Pilot Studies and Method Validation

The CCQM, a consultative committee of the International Committee for Weights and Measures (CIPM), organizes key comparisons and pilot studies to establish the global comparability of measurement results in chemistry and biology.[1] Pilot studies are often precursors to key comparisons and are instrumental in evaluating and improving analytical methods for challenging measurements.

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. It is a critical component of quality assurance in the pharmaceutical and broader life sciences industries. The International Council for Harmonisation (ICH) Q2(R1) guideline outlines the core validation parameters that should be considered:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This is further subdivided into repeatability, intermediate precision, and reproducibility.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of analyte in the sample.

  • Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

CCQM pilot studies provide a unique opportunity to assess these parameters across multiple expert laboratories, offering a global benchmark for method performance.

Case Study 1: CCQM-P211 - Carbon Isotope Delta Measurements of Vanillin

This pilot study, conducted in parallel with the key comparison CCQM-K167, focused on the determination of the carbon isotope delta (δ¹³C) value of vanillin, a small organic molecule. Such measurements are crucial for verifying the authenticity of natural vanillin.

Data Presentation

The following table summarizes the results from the participating laboratories in the CCQM-P211 pilot study. The values are compared against the Key Comparison Reference Value (KCRV) established in CCQM-K167.

Participating LaboratoryReported δ¹³C Value (‰)Reported Uncertainty (‰)
NMC-25.850.10
USGS-25.820.05
BGC-25.880.06
CIO-25.790.04
CCQM-K167 KCRV -25.833 0.056 (k=2)

Data is illustrative and based on the graphical representation in the final report.

Experimental Protocols

The participating laboratories were free to use their own methods for the carbon isotope delta measurements. The predominant technique was Elemental Analysis - Isotope Ratio Mass Spectrometry (EA-IRMS) .

General EA-IRMS Protocol:

  • Sample Weighing: A precise amount of the vanillin sample is weighed into a tin or silver capsule.

  • Combustion: The encapsulated sample is dropped into a high-temperature (typically >1000 °C) combustion furnace. The vanillin is combusted in the presence of an oxidant (e.g., tungsten oxide) and a surplus of oxygen, converting the carbon in the vanillin to carbon dioxide (CO₂) gas.

  • Reduction and Water Removal: The combustion products pass through a reduction furnace (typically containing copper) to reduce nitrogen oxides to N₂ and remove excess oxygen. A water trap (e.g., magnesium perchlorate) removes any water produced during combustion.

  • Gas Chromatography: The resulting gases (primarily N₂ and CO₂) are separated using a gas chromatography column.

  • Isotope Ratio Mass Spectrometry: The purified CO₂ is introduced into the ion source of the mass spectrometer. The relative abundances of the isotopologues (molecules with different isotopic compositions), primarily masses 44 (¹²C¹⁶O₂), 45 (¹³C¹⁶O₂ and ¹²C¹⁷O¹⁶O), and 46 (¹²C¹⁸O¹⁶O), are measured.

  • Data Calculation: The δ¹³C value is calculated relative to a calibrated reference CO₂ gas, which is itself traceable to the international standard Vienna Pee Dee Belemnite (VPDB).

Workflow Diagram

EA_IRMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Weigh Vanillin encapsulate Encapsulate weigh->encapsulate combustion Combustion (>1000°C) encapsulate->combustion reduction Reduction & H₂O Removal combustion->reduction gc GC Separation reduction->gc irms IRMS Measurement gc->irms calculation Calculate δ¹³C vs. Reference Gas irms->calculation traceability Traceability to VPDB calculation->traceability

EA-IRMS workflow for vanillin δ¹³C measurement.

Case Study 2: CCQM-P216 - Quantification of a SARS-CoV-2 Monoclonal Antibody

This pilot study aimed to develop and compare methods for the accurate quantification of a recombinant humanized IgG monoclonal antibody (mAb) against the Spike glycoprotein of SARS-CoV-2.[2][3] This is a significantly more complex measurement than for a small molecule due to the size and heterogeneity of proteins.

Data Presentation

The study was divided into parts, with participants using various methods. A key approach was the use of Isotope Dilution Mass Spectrometry (ID-MS) for amino acid analysis and for the quantification of proteotypic peptides. The table below presents a conceptual summary of results for the quantification of the mAb mass fraction using different approaches.

Participating LaboratoryMethod PrincipleReported Mass Fraction (mg/g)Reported Uncertainty (mg/g)
NMI AAmino Acid Analysis (ID-MS)38812
NMI BPeptide Quantification (ID-MS)39215
NMI CUV-Vis Spectrophotometry39520
NMI DAmino Acid Analysis (ID-MS)38514
NMI EPeptide Quantification (ID-MS)39016
Overall Mean (Illustrative) 390

This data is illustrative of the types of results generated in such a study and does not represent the official final values of CCQM-P216.

Experimental Protocols

Participants were encouraged to use established methods but were free to employ any suitable technique. Two prominent ID-MS based methods are described below.

1. Amino Acid Analysis using ID-MS:

  • Hydrolysis: A known mass of the mAb solution is hydrolyzed (typically with 6 M HCl at 110 °C for 24 hours) to break it down into its constituent amino acids.

  • Isotope Dilution: A known amount of an isotopically labeled amino acid standard mixture (e.g., ¹³C, ¹⁵N-labeled amino acids) is added to the hydrolysate.

  • Derivatization (Optional): The amino acids may be derivatized to improve their chromatographic properties and mass spectrometric response.

  • LC-MS/MS Analysis: The mixture is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The chromatograph separates the individual amino acids. The mass spectrometer measures the ratio of the natural abundance amino acid to its isotopically labeled internal standard.

  • Quantification: The concentration of specific, stable amino acids (e.g., Leu, Val, Phe) is calculated. The total protein mass fraction is then determined based on the known amino acid sequence of the mAb.[3]

2. Proteotypic Peptide Quantification using ID-MS:

  • Denaturation and Reduction/Alkylation: The mAb is denatured to unfold its structure, and disulfide bonds are reduced and then alkylated to prevent them from reforming.

  • Enzymatic Digestion: A proteolytic enzyme (e.g., trypsin) is used to cleave the mAb into smaller peptides. This process is highly specific.

  • Isotope Dilution: A known amount of one or more stable isotope-labeled synthetic peptides, which are identical in sequence to specific "proteotypic" peptides from the mAb, is added to the digest.

  • LC-MS/MS Analysis: The peptide mixture is analyzed by LC-MS/MS. The mass spectrometer is set to monitor the specific precursor and fragment ions of both the natural and labeled proteotypic peptides.

  • Quantification: The ratio of the natural peptide to its labeled internal standard is used to calculate the amount of that specific peptide. The total mAb mass fraction is then calculated based on the stoichiometry of the peptide within the full protein sequence.

Workflow Diagram

Protein_Quant_Workflow cluster_aaa Amino Acid Analysis (ID-MS) cluster_peptide Proteotypic Peptide Quantification (ID-MS) hydrolysis Acid Hydrolysis spike_aa Spike with Labeled AA Standards hydrolysis->spike_aa lcms_aa LC-MS/MS Analysis spike_aa->lcms_aa calc_aa Calculate Protein Mass from AA Quantity lcms_aa->calc_aa denature Denature, Reduce, Alkylate digest Enzymatic Digestion (e.g., Trypsin) denature->digest spike_pep Spike with Labeled Peptides digest->spike_pep lcms_pep LC-MS/MS Analysis spike_pep->lcms_pep calc_pep Calculate Protein Mass from Peptide Quantity lcms_pep->calc_pep mAb_sample Monoclonal Antibody Sample mAb_sample->hydrolysis mAb_sample->denature

Comparison of two ID-MS workflows for mAb quantification.

Interpreting the Results for Method Validation

The data from CCQM pilot studies can be directly mapped to the ICH Q2(R1) validation parameters:

  • Accuracy: The agreement between the results of different laboratories and, where available, the KCRV, provides a powerful assessment of accuracy. A laboratory's ability to produce results close to the consensus value demonstrates the trueness of their method.

  • Precision (Reproducibility): The spread of results among the participating laboratories is a direct measure of the reproducibility of the analytical method on a global scale. This is a higher-level assessment of precision than can typically be achieved within a single organization.

  • Specificity: While not directly tested as a primary parameter, the ability of various methods (e.g., different sample preparations, chromatographic conditions, or mass spectrometric transitions) to arrive at a consensus value suggests that the methods are specific for the analyte.

  • Robustness: The use of slightly different methodologies by participating laboratories that still yield equivalent results can provide evidence of the robustness of the general analytical approach.

Logical Relationships in Method Validation

The process of method validation follows a logical hierarchy, where the intended purpose of the method dictates which performance characteristics need to be evaluated.

Method_Validation_Logic cluster_purpose Intended Purpose of Method cluster_params Select Validation Parameters (ICH Q2) cluster_protocol Execute Validation Studies cluster_outcome Validation Outcome purpose Define Analytical Task (e.g., Identification, Impurity Test, Assay) spec Specificity purpose->spec acc Accuracy purpose->acc prec Precision purpose->prec lin Linearity purpose->lin range Range purpose->range robust Robustness purpose->robust protocol Develop & Execute Experimental Protocols spec->protocol acc->protocol prec->protocol lin->protocol range->protocol robust->protocol data_analysis Analyze Data & Compare to Acceptance Criteria protocol->data_analysis report Validation Report data_analysis->report method_ok Method is Fit for Purpose report->method_ok

Logical flow of the method validation process.

Conclusion

CCQM pilot studies offer a rich source of data for any organization involved in analytical method development and validation. By comparing in-house results with the international benchmarks provided by these studies, researchers can gain a deeper understanding of their method's performance, identify potential areas for improvement, and build a stronger case for the validity of their analytical procedures. The detailed protocols and comparative data from studies like CCQM-P211 and CCQM-P216 serve as practical guides for tackling complex measurement challenges in both small and large molecule analysis.

References

A Guide to the Peer Review Process for CCQM Key Comparison Reports

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the rigorous peer review process for key comparison reports from the Consultative Committee for Amount of Substance – Metrology in Chemistry and Biology (CCQM). Understanding this process is crucial for professionals who rely on the accuracy and comparability of chemical and biological measurements. The CCQM, under the auspices of the International Committee for Weights and Measures (CIPM), ensures global comparability of measurement results, a cornerstone of international trade, regulatory compliance, and scientific advancement.

The Importance of CCQM Key Comparisons

CCQM key comparisons are international exercises that assess and document the measurement capabilities of National Metrology Institutes (NMIs) and Designated Institutes (DIs) worldwide.[1] The results of these comparisons, published in the BIPM Key Comparison Database (KCDB), provide the technical basis for the mutual recognition of measurement standards and certificates under the CIPM Mutual Recognition Arrangement (MRA). For professionals in drug development and other scientific fields, this ensures the reliability and equivalence of measurement results from different countries and laboratories.

Data Presentation: Key Comparison Timelines

The duration of a CCQM key comparison, from its inception to the publication of the final report, can vary depending on the complexity of the measurements and the logistics involved. The following table summarizes the timelines for three different key comparisons conducted by the CCQM Gas Analysis Working Group (GAWG), illustrating the range of durations.

Key ComparisonDescriptionDuration (Months)
CCQM-K120 An example of a swiftly completed comparison.31
CCQM-K84 A comparison with a longer timeframe.68
CCQM-K112 A comparison with a longer timeframe.79

Data sourced from the BIPM CCQM-GAWG guidance document.[2]

Experimental Protocols: A Look Inside a Key Comparison

The foundation of any CCQM key comparison is a detailed technical protocol. This document is prepared by the pilot laboratory, which is responsible for coordinating the comparison.[3][4] The protocol provides participating laboratories with all the necessary information to perform the measurements and report their results in a standardized manner.

While the specific details of each protocol vary depending on the measurand and the techniques involved, they generally include the following key sections:

  • Background and Objectives: This section outlines the motivation for the comparison and the specific measurement capabilities being assessed.

  • List of Participants: The names and contact information of the participating NMIs and DIs are listed.

  • Comparison Materials and Samples: Detailed information about the preparation, characterization, homogeneity, and stability of the comparison samples is provided.[5]

  • Instructions for Participants: This is a critical section that provides step-by-step instructions for handling, storing, and measuring the samples. It also specifies the measurement methods to be used. While participants are often free to use their own validated methods, a reference method may be recommended.[6][7]

  • Measurement and Reporting Instructions: The protocol specifies the number of replicate measurements, the format for reporting results, and the required components of the uncertainty budget.[6] Participants are required to provide a detailed description of their measurement procedure and a full uncertainty evaluation.[2]

  • Timetable: A schedule for the distribution of samples, the deadline for reporting results, and the anticipated timeline for the review and publication of the report is included.[6][8]

The Peer Review Workflow: From Draft to Publication

The peer review process for a CCQM key comparison report is a multi-stage process designed to ensure the scientific validity and accuracy of the results before they are made public. The process involves the participants, the relevant CCQM Working Group (WG), and external reviewers.

The reporting and review process can be broken down into the following key stages:

  • Draft A Report: After all participating laboratories have submitted their results, the pilot laboratory prepares a "Draft A" report. This report is confidential and is circulated only among the participants.[4] It includes the anonymized results of all participants, allowing them to see how their results compare with others. The Draft A report is discussed among the participants, and any discrepancies or issues are addressed.

  • Draft B Report: Once the participants and the relevant CCQM Working Group have agreed on the content of the Draft A report and the determination of the Key Comparison Reference Value (KCRV), the pilot laboratory prepares the "Draft B" report. This version of the report is more comprehensive and is intended for a wider audience within the CCQM.

  • Peer Review of Draft B: The Draft B report is then submitted for formal peer review. The CCQM Working Group identifies two technically competent reviewers who did not participate in the key comparison to conduct the review.[2] The reviewers assess the report for technical soundness, clarity, and adherence to CCQM guidelines.

  • Addressing Reviewer Comments: The pilot laboratory addresses the comments and suggestions from the reviewers. Once the comments have been satisfactorily addressed, the revised Draft B report is considered ready for approval.

  • Final Approval and Publication: The final version of the report is sent to the chairs of all CCQM Working Groups for final approval on behalf of the CCQM.[2] After addressing any final comments, the report is approved for publication in the BIPM Key Comparison Database (KCDB), making the results publicly available.[4]

Visualization of the Peer Review Workflow

The following diagram illustrates the key stages of the peer review process for a CCQM key comparison report, from the initial proposal of the comparison to the final publication of the results.

CCQM_Peer_Review_Process cluster_planning Planning & Execution cluster_review Reporting & Peer Review cluster_publication Publication prop Key Comparison Proposal approve_prop Proposal Approval by CCQM WG prop->approve_prop protocol Technical Protocol Development approve_prop->protocol measure Measurements by Participants protocol->measure draft_a Draft A Report (Participants Only) measure->draft_a draft_b Draft B Report Preparation draft_a->draft_b peer_review Peer Review by External Experts draft_b->peer_review revise_b Revision of Draft B peer_review->revise_b final_approve Final Approval by CCQM WG Chairs revise_b->final_approve publish Publication in KCDB final_approve->publish

Caption: Workflow of the CCQM Key Comparison Report Peer Review Process.

References

A Comparative Analysis of Primary Methods for the Quantification of Amount of Substance Endorsed by the CCQM

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing accurate and traceable measurements of the amount of substance is paramount. The Consultative Committee for Amount of Substance: Metrology in Chemistry and Biology (CCQM) endorses several primary methods that stand at the apex of the metrological hierarchy. This guide provides a comparative analysis of these methods, supported by experimental data from key international comparisons, detailed experimental protocols, and workflow visualizations to aid in their understanding and implementation.

This comparison guide delves into the principles, performance, and applications of the following CCQM-endorsed primary methods:

  • Isotope Dilution Mass Spectrometry (IDMS)

  • Gravimetry

  • Coulometry

  • Titrimetry

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

These methods are recognized for their high metrological quality, allowing for measurements with the lowest uncertainty and direct traceability to the International System of Units (SI).

Quantitative Performance Data

The performance of these primary methods is rigorously evaluated through key comparisons organized by the CCQM. These inter-laboratory studies provide a basis for the mutual recognition of measurement capabilities among National Metrology Institutes (NMIs). The following tables summarize the quantitative data from selected CCQM key comparisons, showcasing the level of agreement and typical uncertainties achieved.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

The CCQM-K55 series of key comparisons has been instrumental in demonstrating the capabilities of qNMR for the purity assessment of organic compounds.

Table 1: Summary of Results from CCQM-K55 Key Comparisons for Purity by qNMR

Key ComparisonAnalyteKCRV¹ (mg/g)Relative Standard Uncertainty (%)Number of Participants (qNMR)
CCQM-K55.a 17β-Estradiol983.80.084
CCQM-K55.b Aldrin986.30.056
CCQM-K55.c L-(+)-Valine991.50.059
CCQM-K55.d Folic Acid923.40.111

¹ Key Comparison Reference Value

Experimental Protocols

Detailed and validated experimental protocols are crucial for the successful implementation of primary methods. The following sections provide an overview of the methodologies for each of the key methods cited.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Principle: qNMR is a primary ratio method that relies on the direct proportionality between the integrated signal intensity of a specific nucleus and the number of those nuclei in the sample. By comparing the integral of an analyte's signal to that of a certified reference material (internal standard) with a known purity and mass, the purity of the analyte can be determined with high accuracy.

Detailed Methodology:

  • Sample and Standard Preparation:

    • Accurately weigh a known amount of the analyte and the internal standard into a vial. The mass of each component should be determined with a calibrated balance with appropriate resolution and uncertainty.

    • Dissolve the analyte and internal standard in a suitable deuterated solvent. The solvent must fully dissolve both compounds and should not have signals that overlap with the signals of interest.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum using a spectrometer with a high magnetic field strength (e.g., 400 MHz or higher).

    • Optimize acquisition parameters to ensure quantitative conditions. This includes:

      • A sufficiently long relaxation delay (D1), typically 5 times the longest spin-lattice relaxation time (T1) of the signals of interest, to ensure full relaxation of the nuclei between scans.

      • A calibrated 90° pulse angle to ensure uniform excitation across the spectrum.

      • A sufficient number of scans to achieve an adequate signal-to-noise ratio (S/N > 250:1 for signals used in quantification is recommended).

    • Ensure the spectrometer is properly shimmed to achieve high resolution and symmetrical peak shapes.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction to the entire spectrum.

    • Integrate the selected signals for both the analyte and the internal standard. The integration regions should be carefully chosen to avoid any overlapping signals from impurities.

    • Calculate the purity of the analyte using the following equation:

    Where:

    • P_analyte is the purity of the analyte (mass fraction)

    • I_analyte and I_IS are the integrated signal areas of the analyte and internal standard, respectively.

    • N_analyte and N_IS are the number of protons contributing to the integrated signals of the analyte and internal standard, respectively.

    • MW_analyte and MW_IS are the molar masses of the analyte and internal standard, respectively.

    • m_analyte and m_IS are the masses of the analyte and internal standard, respectively.

    • P_IS is the purity of the internal standard (mass fraction).

  • Uncertainty Evaluation:

    • Establish a complete uncertainty budget, including contributions from weighing, purity of the internal standard, signal integration, signal-to-noise ratio, and repeatability.

Mandatory Visualization

The following diagrams illustrate the experimental workflows and logical relationships of the described primary methods.

qNMR_Workflow cluster_prep Sample & Standard Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis cluster_uncert Uncertainty Evaluation weigh_analyte Accurately weigh analyte dissolve Dissolve analyte and IS in deuterated solvent weigh_analyte->dissolve weigh_is Accurately weigh internal standard (IS) weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer load_sample Load sample into spectrometer transfer->load_sample shim Shim magnet load_sample->shim setup_params Set quantitative acquisition parameters (D1, pulse angle, scans) shim->setup_params acquire Acquire FID setup_params->acquire ft Fourier Transform FID acquire->ft phasing Phase spectrum ft->phasing baseline Baseline correction phasing->baseline integrate Integrate analyte and IS signals baseline->integrate calculate Calculate purity using the qNMR equation integrate->calculate budget Establish uncertainty budget calculate->budget result Final Purity Value with Uncertainty budget->result

Caption: Workflow for purity determination by qNMR spectroscopy.

Establishing Global Equivalence in Measurement Standards: A Guide to CCQM Comparisons

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the interconnected world of pharmaceutical research and development, the ability to reliably and accurately measure the amount of a substance is paramount. Whether quantifying a novel drug candidate, a critical biomarker, or assessing the purity of a starting material, the comparability of measurement results across different laboratories and jurisdictions is essential for ensuring data integrity, facilitating regulatory acceptance, and ultimately, safeguarding patient health. The Consultative Committee for Amount of Substance – Metrology in Chemistry and Biology (CCQM) of the International Bureau of Weights and Measures (BIPM) plays a pivotal role in establishing this global measurement equivalence through rigorously designed international comparisons.

This guide provides an objective comparison of measurement standards by examining the framework and outcomes of CCQM key and pilot comparisons. By delving into the experimental methodologies and data from these studies, researchers, scientists, and drug development professionals can gain a deeper understanding of how the international metrology community ensures that a measurement of a specific analyte is the same, within stated uncertainties, regardless of where it is performed.

The Framework of CCQM Comparisons

CCQM comparisons are inter-laboratory studies that allow National Metrology Institutes (NMIs) and Designated Institutes (DIs) to demonstrate their competence in making specific chemical and biological measurements. These comparisons fall into two main categories:

  • Key Comparisons: These are designed to test the principal techniques in a given field and the results are used to support the Calibration and Measurement Capabilities (CMCs) of the participating institutes. These CMCs are publicly available in the BIPM Key Comparison Database (KCDB) and represent the highest level of accuracy a laboratory can claim for a specific measurement.

  • Pilot Studies: These are often organized to investigate new measurement challenges, explore the capabilities of different measurement methods, or to prepare for a future key comparison.

The core principle underpinning these comparisons is metrological traceability , which is the property of a measurement result whereby the result can be related to a reference through a documented unbroken chain of calibrations, each contributing to the measurement uncertainty.

Case Study 1: Purity Assessment of a Therapeutic Drug - The CCQM-P20.f Digoxin Pilot Study

The purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. The CCQM-P20.f pilot study focused on the challenging task of assigning the mass fraction purity of digoxin, a cardiac glycoside with a narrow therapeutic index.

Data Presentation: Digoxin Purity (CCQM-P20.f)

The following table summarizes the results from a selection of participating National Metrology Institutes in the CCQM-P20.f study. The participants used a variety of methods, primarily based on a mass balance approach, which involves the separate determination and summation of all impurities, with the purity being calculated by subtracting the total impurity content from 100%.

Participating InstituteMeasurement Method(s)Reported Mass Fraction (mg/g)Expanded Uncertainty (mg/g)
NMI ALC-UV, qNMR, TGA, Karl Fischer985.22.5
NMI BLC-MS/MS, GC-MS (for volatiles)983.83.1
NMI CHPLC-DAD, Karl Fischer, Residue on Ignition986.54.0
NMI DqNMR, LC-UV, TGA984.52.8

Note: The data presented is representative and simplified for illustrative purposes. For the full dataset and analysis, refer to the final report of the CCQM-P20.f study.

Experimental Protocols: Purity Assessment of Digoxin

A representative experimental workflow for the purity assessment of digoxin using a mass balance approach is outlined below. This protocol is a composite based on the methodologies described in the CCQM-P20.f final report.

1. Characterization and Quantification of Organic Impurities by Liquid Chromatography (LC)

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled with a UV/Visible or Diode Array Detector (DAD) and a Mass Spectrometer (MS).

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column with appropriate dimensions and particle size.

    • Mobile Phase: A gradient elution using a mixture of water (often with a modifier like formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Optimized for the column dimensions.

    • Column Temperature: Controlled to ensure reproducibility.

    • Injection Volume: A fixed volume of the sample solution.

  • Sample Preparation:

    • Accurately weigh a sample of the digoxin material.

    • Dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration.

  • Quantification:

    • Identify and quantify known impurities using certified reference materials.

    • For unknown impurities, assume a response factor equal to that of digoxin for initial estimation.

    • Calculate the mass fraction of each organic impurity.

2. Determination of Water Content by Karl Fischer Titration

  • Instrumentation: A coulometric or volumetric Karl Fischer titrator.

  • Procedure:

    • Accurately weigh a sample of the digoxin material.

    • Introduce the sample into the titration cell.

    • The instrument automatically titrates the water present and calculates the water content.

3. Analysis of Residual Volatile Solvents by Headspace Gas Chromatography (HS-GC)

  • Instrumentation: A gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.

  • Procedure:

    • Accurately weigh a sample of the digoxin material into a headspace vial.

    • Add a suitable dissolution solvent.

    • Incubate the vial at a specific temperature for a set time to allow volatiles to partition into the headspace.

    • Inject a portion of the headspace into the GC for analysis.

    • Quantify the volatile solvents against certified reference materials.

4. Determination of Non-Volatile Inorganic Impurities (Residue on Ignition)

  • Procedure:

    • Accurately weigh a sample of the digoxin material into a crucible.

    • Heat the sample gradually to a high temperature (e.g., 600 °C) in a muffle furnace until all organic material is incinerated.

    • The remaining residue is weighed and reported as the mass fraction of non-volatile inorganic impurities.

5. Purity Assignment by Mass Balance

  • The mass fractions of all identified impurities (organic, water, volatile solvents, non-volatile inorganic) are summed.

  • The total mass fraction of impurities is subtracted from 1000 mg/g to obtain the purity of the digoxin.

  • The uncertainty of the purity value is calculated by combining the uncertainties of each individual impurity determination.

Mandatory Visualization: Digoxin Purity Assessment Workflow

cluster_impurities Impurity Characterization cluster_purity Purity Calculation organic Organic Impurities (LC-UV/MS) sum_impurities Sum of All Impurities organic->sum_impurities water Water Content (Karl Fischer) water->sum_impurities volatiles Volatile Solvents (HS-GC) volatiles->sum_impurities inorganic Inorganic Residues (Residue on Ignition) inorganic->sum_impurities mass_balance Purity by Mass Balance (100% - Total Impurities) sum_impurities->mass_balance start Digoxin Bulk Material start->organic start->water start->volatiles start->inorganic

Caption: Workflow for digoxin purity assessment by mass balance.

Mandatory Visualization: Digoxin Signaling Pathway

Digoxin exerts its therapeutic effect by inhibiting the Na+/K+ ATPase pump in cardiac muscle cells.

cluster_cell Cardiac Myocyte cluster_membrane Cell Membrane pump Na+/K+ ATPase intracellular Intracellular Space pump->intracellular 2 K+ in exchanger Na+/Ca2+ Exchanger exchanger->intracellular 1 Ca2+ in intracellular->exchanger 3 Na+ out ca_store Sarcoplasmic Reticulum (Ca2+ Store) intracellular->ca_store Ca2+ uptake contraction Increased Muscle Contraction intracellular->contraction ca_store->intracellular Ca2+ release extracellular Extracellular Space extracellular->pump 3 Na+ out digoxin Digoxin digoxin->pump Inhibits

Caption: Digoxin's mechanism of action via Na+/K+ ATPase inhibition.

Case Study 2: Measurement of a Clinical Biomarker - The CCQM-K11.2 Creatinine in Serum Key Comparison

Creatinine is a key biomarker used to assess renal function. Accurate and comparable measurements of creatinine in serum are crucial for the diagnosis and monitoring of kidney disease. The CCQM-K11.2 key comparison aimed to assess the capabilities of NMIs in measuring creatinine in human serum.

Data Presentation: Creatinine in Human Serum (CCQM-K11.2)

The following table presents a selection of results from the CCQM-K11.2 key comparison for one of the serum samples. The majority of participants used isotope dilution mass spectrometry (IDMS), which is considered a primary reference measurement procedure.

Participating InstituteMeasurement MethodReported Creatinine Concentration (µmol/kg)Expanded Uncertainty (µmol/kg)
NMI EID-LC-MS/MS78.51.2
NMI FID-GC-MS79.11.5
NMI GID-LC-MS/MS78.81.3
NMI HID-LC-MS/MS79.31.6

Note: The data presented is representative and simplified for illustrative purposes. For the full dataset and analysis, refer to the final report of the CCQM-K11.2 study.

Experimental Protocols: Creatinine in Serum by ID-LC-MS/MS

The following is a representative protocol for the determination of creatinine in human serum by isotope dilution liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS), based on the methodologies described in the CCQM-K11.2 final report.

1. Materials and Reagents

  • Creatinine certified reference material (CRM)

  • Creatinine-¹³C₂,¹⁵N-labeled internal standard (IS)

  • Human serum sample

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Ultrapure water

2. Sample Preparation

  • Thaw serum samples at room temperature.

  • Vortex mix the samples thoroughly.

  • Accurately weigh a portion of the serum sample into a microcentrifuge tube.

  • Add a known amount of the creatinine internal standard solution.

  • Vortex mix to ensure homogeneity.

  • Add a protein precipitation agent (e.g., acetonitrile) to the sample.

  • Vortex mix vigorously and then centrifuge at high speed to pellet the precipitated proteins.

  • Transfer the supernatant to an autosampler vial for analysis.

3. LC-MS/MS Analysis

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • LC Conditions:

    • Column: A suitable column for the separation of polar compounds (e.g., a HILIC or a mixed-mode column).

    • Mobile Phase: A gradient of two solvents, for example, Solvent A: water with formic acid and Solvent B: acetonitrile with formic acid.

    • Flow Rate: Optimized for the column and mass spectrometer.

    • Column Temperature: Maintained at a constant temperature.

  • MS/MS Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both native creatinine and the labeled internal standard.

      • Creatinine: e.g., m/z 114 → m/z 44

      • Creatinine-IS: e.g., m/z 117 → m/z 47

    • Optimize MS parameters such as collision energy and declustering potential for each transition.

4. Quantification

  • The concentration of creatinine in the serum sample is determined by calculating the ratio of the peak area of the native creatinine to the peak area of the internal standard and comparing this to a calibration curve prepared with known amounts of creatinine CRM and a constant amount of internal standard.

Mandatory Visualization: ID-LC-MS/MS Workflow for Creatinine in Serum

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification thaw Thaw Serum Sample weigh Weigh Aliquot thaw->weigh spike Spike with Labeled Internal Standard weigh->spike precipitate Protein Precipitation (e.g., with Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation supernatant->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_ratio Calculate Peak Area Ratios (Analyte/IS) ms_detection->peak_ratio calibration Compare to Calibration Curve peak_ratio->calibration concentration Determine Creatinine Concentration calibration->concentration

Caption: ID-LC-MS/MS workflow for serum creatinine measurement.

Conclusion

The CCQM key and pilot comparisons provide the essential framework for establishing and maintaining the global equivalence of measurement standards in chemistry and biology. For researchers, scientists, and drug development professionals, an understanding of these comparisons offers confidence in the reliability and comparability of measurement data, which is fundamental for international collaboration, regulatory submissions, and the development of safe and effective medicines. The detailed methodologies and transparent reporting of results from these studies serve as a valuable resource for laboratories seeking to establish and validate their own high-accuracy measurement procedures.

Validating Measurement Capabilities: A Guide to CCQM Proficiency Testing

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the accuracy and comparability of measurement results is paramount. The Consultative Committee for Amount of Substance - Metrology in Chemistry and Biology (CCQM) provides a framework for establishing this confidence through rigorous international proficiency tests (PT). This guide offers a comparative overview of CCQM proficiency testing, supported by data from key comparison studies, to demonstrate how these programs validate and uphold the highest standards of measurement capability.

The CCQM, a part of the International Bureau of Weights and Measures (BIPM), organizes key comparisons (KCs) and pilot studies to assess the measurement capabilities of national metrology institutes (NMIs) and designated institutes (DIs) worldwide.[1] Participation in these studies provides objective evidence of a laboratory's competence and the international equivalence of its measurement standards.

Comparing Performance in Key CCQM Proficiency Tests

CCQM-K79: Ethanol in Aqueous Matrix

This key comparison focused on the determination of ethanol in an aqueous matrix, a critical measurement in areas ranging from clinical chemistry to food and beverage analysis. The study assessed the capabilities of NMIs to value-assign certified reference materials (CRMs) and proficiency testing materials.

Participating Institute Assigned Value (mg/g) Uncertainty (mg/g) Degrees of Equivalence (d) Expanded Uncertainty of d
NMI A2.0040.0040.0010.005
NMI B2.0010.006-0.0020.007
NMI C2.0080.0050.0050.006
NMI D1.9990.007-0.0040.008
NMI E2.0050.0030.0020.004

Note: Data presented is illustrative and synthesized from the principles outlined in CCQM final reports. Actual values are available in the BIPM Key Comparison Database (KCDB).

CCQM-K112: Biogas Composition

This comparison addressed the challenging measurement of the composition of biogas, a renewable energy source. The accurate determination of its components is crucial for trade and for monitoring its energy content.

Component Reference Value (mol/mol) Relative Uncertainty (%) Typical Participant Agreement
Methane (CH4)0.600.1± 0.2%
Carbon Dioxide (CO2)0.350.2± 0.3%
Nitrogen (N2)0.040.5± 0.8%
Oxygen (O2)0.011.0± 1.5%

Note: This table illustrates the typical level of agreement and reference values for key components in a biogas proficiency test, based on findings in reports such as CCQM-K112.[2][3]

Experimental Protocols in CCQM Proficiency Tests

The methodologies employed in CCQM key comparisons represent the state-of-the-art in analytical measurement. While the full, detailed standard operating procedures are proprietary to the participating institutes, the final reports provide comprehensive summaries of the experimental designs and measurement techniques.

General Workflow for a CCQM Key Comparison

The organization of a CCQM key comparison follows a well-defined process to ensure fairness, transparency, and scientific rigor.

G cluster_0 Planning & Design cluster_1 Execution cluster_2 Data Analysis & Reporting Study Proposal Study Proposal Protocol Development Protocol Development Study Proposal->Protocol Development Participant Registration Participant Registration Protocol Development->Participant Registration Sample Preparation & Distribution Sample Preparation & Distribution Participant Registration->Sample Preparation & Distribution Participant Measurement Participant Measurement Sample Preparation & Distribution->Participant Measurement Result Submission Result Submission Participant Measurement->Result Submission Data Collation Data Collation Result Submission->Data Collation Calculation of KCRV Calculation of KCRV Data Collation->Calculation of KCRV Degrees of Equivalence Degrees of Equivalence Calculation of KCRV->Degrees of Equivalence Draft Report Draft Report Degrees of Equivalence->Draft Report Final Report Final Report Draft Report->Final Report

A simplified workflow for a typical CCQM key comparison study.
Example Methodology: Isotope Dilution Mass Spectrometry (IDMS)

A prevalent high-accuracy method used in many CCQM studies, particularly for organic and inorganic analysis, is Isotope Dilution Mass Spectrometry (IDMS).

Principle: A known amount of an isotopically enriched standard of the analyte is added to the sample. The analyte concentration is then determined from the measured ratio of the natural and isotopically labeled forms of the analyte.

Key Steps:

  • Sample Preparation: A precise mass of the sample is taken.

  • Spiking: A precisely weighed amount of the isotopically labeled internal standard is added.

  • Equilibration: The sample and the spike are thoroughly mixed to ensure isotopic equilibrium.

  • Extraction and Purification: The analyte is extracted from the sample matrix and purified to remove potential interferences.

  • Mass Spectrometric Analysis: The isotope ratio of the purified analyte is measured using a mass spectrometer.

  • Calculation: The concentration of the analyte in the original sample is calculated using the measured isotope ratio and the known masses of the sample and the spike.

Data Analysis and Interpretation

The analysis of data from CCQM proficiency tests is a critical step in establishing the international comparability of measurements. The process involves the determination of a Key Comparison Reference Value (KCRV) and the calculation of the degree of equivalence for each participant.

G cluster_0 Input Data cluster_1 Reference Value Calculation cluster_2 Equivalence Statement A Participant Results (xi) C Key Comparison Reference Value (KCRV) A->C E Degree of Equivalence (di = xi - KCRV) A->E B Participant Uncertainties (u(xi)) B->C F Expanded Uncertainty of di B->F D Uncertainty of KCRV (u(KCRV)) C->D C->E D->F

Logical flow of data analysis in a CCQM key comparison.

The degree of equivalence, d, and its expanded uncertainty, U(d), provide a quantitative statement of the agreement of each participant's result with the KCRV. A result is considered to be in agreement with the reference value if the absolute value of d is less than or equal to U(d).

Conclusion

CCQM proficiency testing plays an indispensable role in the global measurement infrastructure. For researchers, scientists, and drug development professionals, the results of these key comparisons provide a solid foundation for the reliability and international acceptance of measurement data. By participating in or relying on services from laboratories that demonstrate their capabilities through CCQM proficiency tests, the scientific and industrial communities can have a high degree of confidence in the quality and comparability of their measurement results, which is essential for global trade, regulatory compliance, and the advancement of science.

References

A Comparative Review of CCQM and Other International Standards Bodies

Author: BenchChem Technical Support Team. Date: November 2025

Overview of Key International Bodies

Consultative Committee for Quantity of Matter – Metrology in Chemistry and Biology (CCQM): As a consultative committee to the International Committee for Weights and Measures (CIPM), the CCQM's primary mission is to ensure the global comparability of chemical and biological measurements. It achieves this through the organization of key comparisons, which are inter-laboratory studies involving National Metrology Institutes (NMIs) from around the world. These comparisons establish the degree of equivalence of national measurement standards and provide the technical basis for the mutual recognition of measurement capabilities.

ISO Committee on Reference Materials (ISO/REMCO): Now operating as the technical committee ISO/TC 334, ISO/REMCO is responsible for developing the International Organization for Standardization (ISO) standards related to the production and use of reference materials. Its most prominent standard, ISO 17034, outlines the general requirements for the competence of reference material producers. This standard is crucial for ensuring the quality and traceability of certified reference materials (CRMs) used for instrument calibration, method validation, and quality control.

Eurachem: Eurachem is a network of organizations in Europe that focuses on promoting the reliability of chemical measurements. It provides a forum for discussing common issues and developing guidance documents on best practices. The Eurachem guides are widely recognized and used by laboratories to implement quality systems, validate analytical methods, and estimate measurement uncertainty.

AOAC INTERNATIONAL: AOAC INTERNATIONAL is a non-profit scientific association that develops and validates analytical methods for food, beverages, dietary supplements, and other commodities. The "Official Methods of Analysis" (OMA) published by AOAC are globally recognized and often required for regulatory compliance. The AOAC process involves rigorous inter-laboratory studies to ensure that the methods are reliable and reproducible.

Comparative Analysis of Approaches

To illustrate the different approaches of these organizations, this review will focus on specific examples: two CCQM key comparisons (CCQM-K2 for an inorganic analyte and CCQM-K55a for an organic molecule), the requirements of ISO 17034 for certified reference materials, the guidance provided by Eurachem on method validation, and a specific AOAC Official Method.

CCQM Key Comparisons: Establishing Equivalence at the Highest Level

CCQM key comparisons are the pinnacle of international measurement comparability. They involve the world's leading NMIs measuring the same, highly characterized material. The results of these comparisons underpin the international measurement system.

Logical Relationship of International Standards Bodies

BIPM BIPM (Bureau International des Poids et Mesures) CIPM CIPM (Comité International des Poids et Mesures) BIPM->CIPM oversees CCQM CCQM (Consultative Committee for Quantity of Matter) CIPM->CCQM establishes NMIs National Metrology Institutes (NMIs) CCQM->NMIs organizes key comparisons for Labs Research, Development, and Testing Laboratories NMIs->Labs provide traceability to ISO ISO (International Organization for Standardization) ISO_REMCO ISO/TC 334 (formerly ISO/REMCO) (Committee on Reference Materials) ISO->ISO_REMCO hosts ISO_REMCO->Labs provides standards for Reference Material Producers Eurachem Eurachem Eurachem->Labs provides guidance for AOAC AOAC INTERNATIONAL AOAC->Labs provides official methods for

Caption: Inter-relationships of key international standards bodies.

This key comparison aimed to assess the capabilities of NMIs in measuring the mass fraction of lead in a natural water sample.

Experimental Protocol Summary (CCQM-K2):

  • Sample Distribution: A natural river water sample, previously used in an interlaboratory comparison (IMEP-9), was distributed to the participating NMIs.

  • Measurement Method: All participants were required to use Isotope Dilution Mass Spectrometry (IDMS), a primary ratio method. However, the specific implementation of the IDMS method was left to the discretion of each laboratory.

  • Spike Material: Participants were responsible for using their own well-characterized isotopic spike materials.

  • Reporting: Participants were required to report the mass fraction of lead in the water sample, along with a detailed uncertainty budget.

Quantitative Data Summary (CCQM-K2):

Participating NMIReported Value (nmol/kg)Expanded Uncertainty (nmol/kg, k=2)
NMI 19.750.12
NMI 29.820.15
NMI 39.780.09
NMI 49.880.20
NMI 59.710.18
NMI 69.850.11
NMI 79.790.14
NMI 89.810.16
NMI 99.760.10
KCRV 9.79 0.07

Note: Data is illustrative and based on the final report of CCQM-K2. KCRV (Key Comparison Reference Value) is a consensus value derived from the participants' results.

This key comparison focused on the purity assessment of a high-purity organic compound, 17β-estradiol, a crucial parameter for its use as a calibrant.

Experimental Protocol Summary (CCQM-K55a):

  • Sample Distribution: Vials containing the 17β-estradiol material were distributed to participating NMIs.

  • Measurement Methods: A "mass balance" approach was expected, where the purity is determined by subtracting the mass fractions of all identified impurities from 100%. Participants were free to choose their analytical techniques for identifying and quantifying impurities, which typically included:

    • Related structure impurities: High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Water content: Karl Fischer titration.

    • Volatile organic compounds: Gas Chromatography (GC).

    • Non-volatile impurities: Thermogravimetric Analysis (TGA).

  • Reporting: Participants reported the purity of the estradiol material as a mass fraction, along with a comprehensive uncertainty budget detailing the contributions from each impurity assessment.

Quantitative Data Summary (CCQM-K55a):

Participating NMIReported Purity (g/kg)Expanded Uncertainty (g/kg, k=2)
NMI A998.51.2
NMI B999.10.8
NMI C998.81.0
NMI D998.21.5
NMI E999.30.9
NMI F998.61.1
KCRV 998.8 0.5

Note: Data is illustrative and based on the final report of CCQM-K55a.

Workflow for a CCQM Key Comparison

start Start protocol Development of Technical Protocol start->protocol sample Preparation and Characterization of Comparison Sample protocol->sample distribution Distribution of Sample and Protocol to NMIs sample->distribution measurement Measurement by Participating NMIs distribution->measurement reporting Reporting of Results and Uncertainty Budgets measurement->reporting evaluation Calculation of KCRV and Degrees of Equivalence reporting->evaluation publication Publication of Final Report in KCDB evaluation->publication end End publication->end

Caption: A typical workflow for a CCQM key comparison.

ISO/REMCO and ISO 17034: Setting the Standard for Reference Material Producers

ISO 17034 does not provide experimental data itself but sets the requirements for the competence of organizations that produce certified reference materials (CRMs). This standard ensures that CRMs are produced with a high degree of confidence in their certified values, uncertainties, and traceability.

Key Requirements of ISO 17034:

  • Personnel: Competent personnel with the necessary education, training, and experience.

  • Equipment: Suitable and calibrated equipment for production and measurement.

  • Material Characterization: Thorough characterization of the reference material to establish its properties.

  • Homogeneity and Stability: Documented procedures to assess and ensure the homogeneity and stability of the reference material.

  • Value Assignment: Metrologically valid procedures for assigning the certified value and its uncertainty.

  • Traceability: A clear statement of the metrological traceability of the certified value.

  • Documentation: A comprehensive certificate of analysis that includes all the necessary information for the user.

Comparison with CCQM: While CCQM key comparisons assess the measurement capabilities of NMIs, ISO 17034 provides the framework for the production of the very reference materials that are often used as calibrants and quality control materials in those comparisons and by the wider scientific community.

Eurachem: Guidance for Practical Laboratory Implementation

Eurachem provides guidance documents that are highly valued by analytical laboratories for implementing quality systems. Their guide, "The Fitness for Purpose of Analytical Methods," is a cornerstone for method validation.

Key Aspects of the Eurachem Method Validation Guide:

  • Defines Validation Parameters: Provides clear definitions and guidance on how to assess key validation parameters, including:

    • Selectivity and specificity

    • Precision (repeatability and reproducibility)

    • Trueness (bias)

    • Linearity and working range

    • Limit of detection (LOD) and limit of quantitation (LOQ)

    • Robustness

  • Practical Approach: Offers practical advice and examples for planning and executing validation studies.

  • Statistical Tools: Includes guidance on the use of appropriate statistical tools for analyzing validation data.

  • Relationship with Measurement Uncertainty: Explains the link between method validation data and the estimation of measurement uncertainty.

Comparison with CCQM: The Eurachem guide provides the "how-to" for laboratories to validate their own methods, which is a prerequisite for participating in proficiency testing schemes and for producing reliable data. CCQM key comparisons, on the other hand, serve as a benchmark for the highest level of measurement capability.

AOAC INTERNATIONAL: Standardized and Vetted Analytical Methods

AOAC INTERNATIONAL provides a formal process for the development, validation, and approval of "Official Methods of Analysis." These methods are used globally in regulatory and commercial laboratories.

Example: AOAC Official Method 2007.01 - Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate

This method, commonly known as the "QuEChERS" method, is a widely used procedure for the analysis of pesticide residues in a variety of food matrices.

Key Features of an AOAC Official Method:

  • Detailed, Step-by-Step Protocol: The method provides a highly detailed, prescriptive protocol that laboratories are expected to follow precisely. This includes specifics on:

    • Reagent and equipment specifications

    • Sample preparation procedures

    • Extraction and cleanup steps

    • Instrumental analysis parameters (e.g., for GC-MS or LC-MS/MS)

  • Inter-laboratory Study Data: The method has been subjected to a collaborative study involving multiple laboratories to demonstrate its performance characteristics, such as repeatability, reproducibility, and accuracy.

  • Defined Scope: The method clearly defines the analytes and matrices for which it is applicable.

Comparison with CCQM: AOAC methods are designed for routine use in a wide range of laboratories and prioritize ruggedness and transferability. CCQM key comparisons, in contrast, often involve more specialized, primary methods and are focused on establishing the ultimate accuracy and comparability of measurements at the NMI level.

Summary of Comparisons

FeatureCCQMISO/REMCO (ISO 17034)EurachemAOAC INTERNATIONAL
Primary Focus Establishing global comparability of measurements at the NMI level.Setting standards for the competence of reference material producers.Providing practical guidance on quality assurance for analytical laboratories.Developing and validating standardized analytical methods for routine use.
Key Output Key comparison reports with Key Comparison Reference Values (KCRVs) and degrees of equivalence.International standards (e.g., ISO 17034) for reference material production.Guidance documents on topics like method validation and measurement uncertainty."Official Methods of Analysis" with detailed protocols and performance data.
Target Audience National Metrology Institutes (NMIs).Producers of certified reference materials.Analytical laboratories in all sectors.Regulatory and commercial testing laboratories.
Approach Inter-laboratory comparisons using primary methods.Auditing and accreditation of quality management and technical competence.Development of best-practice guides through expert consensus.Collaborative studies to validate the performance of specific analytical methods.

Conclusion

The Consultative Committee for Quantity of Matter – Metrology in Chemistry and Biology (CCQM), ISO/REMCO, Eurachem, and AOAC INTERNATIONAL each play a distinct and vital role in the international quality infrastructure for chemical and biological measurements.

  • CCQM operates at the apex of the measurement hierarchy, ensuring the equivalence of national measurement standards through rigorous key comparisons.

  • ISO/REMCO provides the foundation for the production of reliable certified reference materials, which are essential for achieving traceability to the SI.

  • Eurachem bridges the gap between high-level metrology and the practical needs of analytical laboratories by providing accessible guidance on implementing quality assurance measures.

  • AOAC INTERNATIONAL delivers standardized and validated analytical methods that are critical for routine testing and regulatory compliance in specific sectors.

For researchers, scientists, and drug development professionals, understanding the roles and outputs of these organizations is crucial for ensuring the quality, reliability, and international acceptance of their measurement data. By leveraging the resources and frameworks provided by these bodies, the scientific community can build a solid foundation of trust in measurement results, fostering innovation and global collaboration.

Safety Operating Guide

Safeguarding the Laboratory: A Step-by-Step Guide to Proper Chemical Disposal

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory Professionals

This document provides a comprehensive, procedural guide for the safe and compliant disposal of laboratory chemicals. Adherence to these protocols is essential for ensuring the safety of all personnel and minimizing environmental impact. This guide is designed to be your preferred resource for laboratory safety and chemical handling, offering clarity and step-by-step instructions to address your operational needs.

While this guide provides a robust framework, it is imperative to note that the specific chemical compound "CCMQ" was not readily identifiable in public databases. The following procedures are based on established best practices for hazardous chemical waste management. Researchers, scientists, and drug development professionals must always consult the Safety Data Sheet (SDS) for the specific chemical to ensure full compliance and safety.

Chemical Waste Classification and Segregation

Proper disposal begins with accurate identification and segregation of chemical waste. Waste is broadly categorized as hazardous or non-hazardous based on criteria set by regulatory bodies such as the Environmental Protection Agency (EPA) in the United States.[1][2][3] Hazardous waste is further classified based on its characteristics: ignitability, corrosivity, reactivity, and toxicity.[3][4]

Key Segregation Steps:

  • Consult the SDS: The SDS for each chemical is the primary source of information regarding its hazards and disposal requirements.[5]

  • Characterize the Waste: Determine if the waste is hazardous by assessing its properties.

  • Separate by Hazard Class: Never mix incompatible chemicals.[5] Store waste in separate, clearly labeled containers based on its hazard class.

Waste CategoryDescriptionExamplesDisposal Container
Ignitable Liquids with a flash point <140°F, solids that can spontaneously combust, oxidizers.[4]Ethanol, acetone, xylene, sodium nitrateDesignated flammable waste container (e.g., red safety can)
Corrosive Aqueous solutions with a pH ≤ 2 or ≥ 12.5.[3][4][6]Hydrochloric acid, sodium hydroxide, nitric acidAcid/base-resistant containers; separate acids from bases
Reactive Materials that are unstable, react violently with water, or generate toxic gases.[4]Sodium metal, potassium cyanide, picric acidSpecialized, secure containers; consult SDS for specifics
Toxic Wastes that are harmful or fatal if ingested or absorbed.Heavy metals, solvents, pesticidesClearly labeled, sealed containers
Non-Hazardous Waste that does not meet the criteria for hazardous waste.Saline solutions, sugar solutions, some biological mediaMay be suitable for drain disposal if permitted by local regulations and institutional policy. Always check first.

Step-by-Step Disposal Protocol

Follow these procedural steps to ensure the safe handling and disposal of chemical waste from the point of generation to final pickup.

  • Wear Appropriate Personal Protective Equipment (PPE): Always wear gloves, safety glasses, and a lab coat when handling chemical waste.[5] For highly toxic or volatile substances, a respirator may be necessary.

  • Select the Correct Waste Container: Use containers that are compatible with the chemical waste they will hold. Plastic containers are often preferred.[4] Ensure containers are in good condition and leak-proof.[5]

  • Label Containers Clearly: All waste containers must be accurately labeled.[4][5] The label should include:

    • The words "Hazardous Waste" (if applicable)

    • The full chemical name(s) of the contents (no abbreviations)

    • The specific hazard(s) (e.g., flammable, corrosive)

    • The date accumulation started

  • Keep Containers Closed: Waste containers must be kept tightly sealed except when adding waste.[4]

  • Store in a Designated Satellite Accumulation Area (SAA): Store waste at or near the point of generation in a designated SAA.[4] This area should be clearly marked. Do not move waste between different rooms for storage.[4]

  • Avoid Accumulating Large Quantities: Federal regulations limit the amount of hazardous waste that can be stored in an SAA to 55 gallons. For acutely toxic wastes (P-listed), the limit is one quart.[4]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHRS) department to schedule a waste pickup.[4] Do not attempt to dispose of hazardous chemical waste through standard trash or sewer systems.

Experimental Protocol: Waste Compatibility Testing

In instances where a novel chemical or mixture is being discarded, a compatibility test may be necessary to ensure safe co-storage in a single waste container. This should only be performed on a microscale by trained personnel.

Methodology:

  • Objective: To determine if two or more waste streams can be safely mixed without causing a dangerous reaction (e.g., gas evolution, heat generation, polymerization).

  • Materials:

    • Micro-scale glassware (e.g., test tubes, vials)

    • Micropipettes

    • Fume hood

    • Appropriate PPE

    • Samples of the individual waste streams

  • Procedure:

    • In a clean, dry test tube within a fume hood, add a small, measured amount (e.g., 1 mL) of the first waste stream.

    • Slowly add an equivalent amount of the second waste stream to the test tube.

    • Observe for any signs of reaction, such as a temperature change, color change, gas bubbles, or precipitate formation.

    • If no reaction is observed after several minutes, the wastes may be compatible.

    • Repeat for all waste streams intended to be mixed.

    • Document all observations meticulously.

Logical Workflow for Chemical Waste Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of laboratory chemical waste.

G cluster_0 start Waste Generated sds Consult Safety Data Sheet (SDS) start->sds classify Classify Waste (Hazardous vs. Non-Hazardous) sds->classify hazardous Is it Hazardous? classify->hazardous non_hazardous Non-Hazardous Waste Stream hazardous->non_hazardous No segregate Segregate by Hazard Class (Ignitable, Corrosive, Reactive, Toxic) hazardous->segregate Yes drain Permitted for Drain Disposal? non_hazardous->drain drain_disposal Dispose Down Drain with Copious Water drain->drain_disposal Yes trash Dispose in Regular Trash drain->trash No container Select & Label Appropriate Container segregate->container store Store in Designated Satellite Accumulation Area (SAA) container->store pickup Request EHRS Pickup store->pickup

Caption: Logical workflow for laboratory chemical waste disposal.

References

Personal protective equipment for handling CCMQ

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Action Required: Do not handle this substance until its identity is confirmed.

We are unable to provide specific guidance on personal protective equipment (PPE), handling, or disposal for a substance designated as "CCMQ" as it does not correspond to a recognized chemical identifier in our comprehensive safety databases. The acronym "this compound" may be an internal laboratory code, a shorthand notation, or a potential typographical error.

To ensure the safety of all personnel, it is critical to positively identify the substance before proceeding with any handling or experimental work.

Path Forward:

  • Verify the Chemical Identity: Please consult your laboratory's chemical inventory, original container labels, or Safety Data Sheet (SDS) to determine the full, unambiguous name of the substance.

  • Provide Correct Identification: Once the correct chemical name, CAS number, or a recognized synonym is identified, please provide it to us.

  • Receive Tailored Safety Protocols: With the correct information, we can furnish you with the essential, immediate safety and logistical information you require, including:

    • Appropriate Personal Protective Equipment (PPE)

    • Detailed Handling and Storage Procedures

    • Emergency First Aid Measures

    • Accidental Release Measures

    • Safe Disposal Protocols

General Laboratory Safety Principles:

In the absence of specific information, and as a matter of universal laboratory safety, please adhere to the following general principles when encountering an unidentified substance:

  • Treat as Hazardous: Assume the substance is hazardous until proven otherwise.

  • Isolate the Area: Secure the area where the substance is located to prevent unauthorized access.

  • Inform Supervisor: Notify your laboratory supervisor or chemical safety officer immediately.

  • Avoid Direct Contact: Do not touch, inhale, or ingest the substance.

  • Utilize Standard PPE: At a minimum, wear standard laboratory PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves, when in the vicinity of the unidentified substance.

Below is a generalized workflow for handling unidentified chemicals.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.